molecular formula C14H11FO2 B580934 5-Fluoro-3-(4-methylphenyl)benzoic acid CAS No. 1261978-89-5

5-Fluoro-3-(4-methylphenyl)benzoic acid

Cat. No.: B580934
CAS No.: 1261978-89-5
M. Wt: 230.238
InChI Key: XDZUYMRUEWJEPR-UHFFFAOYSA-N
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Description

5-Fluoro-3-(4-methylphenyl)benzoic acid is a fluorinated biphenyl derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. The incorporation of a fluorine atom and a carboxylic acid functional group on the biphenyl scaffold makes this compound a valuable intermediate for constructing more complex molecules, particularly in the exploration of structure-activity relationships. While specific biological data for this exact compound is limited in the public domain, its structure is closely related to other fluorinated aromatic compounds that are actively investigated for their anticancer and antibacterial properties. Research on similar molecular architectures, such as fluorophenyl-substituted pyrazole derivatives, has demonstrated potent activity against antibiotic-resistant bacterial strains like Staphylococcus aureus . Furthermore, the biphenyl core is a privileged structure in drug discovery, often found in compounds that modulate various biological targets. The presence of the carboxylic acid group allows for further synthetic modification, enabling researchers to create amides, esters, and other derivatives for use in high-throughput screening and the development of novel therapeutic agents. This product is intended for research purposes as a chemical standard or synthetic intermediate.

Properties

IUPAC Name

3-fluoro-5-(4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)11-6-12(14(16)17)8-13(15)7-11/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZUYMRUEWJEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688623
Record name 5-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261978-89-5
Record name 5-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"5-Fluoro-3-(4-methylphenyl)benzoic acid" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Fluoro-3-(4-methylphenyl)benzoic acid

Introduction

This compound is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. The presence of the fluorine atom and the biaryl system can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in drug discovery. This guide provides a detailed examination of a robust and widely applicable synthetic pathway for this compound, focusing on the Suzuki-Miyaura cross-coupling reaction. The content herein is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights.

Strategic Approach: The Suzuki-Miyaura Cross-Coupling

The formation of the carbon-carbon bond between the two aromatic rings is the key transformation in the synthesis of this compound. Among the various methodologies for C(sp²)–C(sp²) bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild reaction conditions, and broad functional group tolerance.[1][2] This makes it the preferred method for constructing biaryl systems in complex molecule synthesis.[3]

The core of this strategy involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of our target molecule, the most logical disconnection approach identifies 3-bromo-5-fluorobenzoic acid and 4-methylphenylboronic acid as the key starting materials.

Visualizing the Synthesis Pathway

The following diagram illustrates the synthetic route from the starting materials to the final product via the Suzuki-Miyaura coupling reaction.

Synthesis_Pathway cluster_reaction Suzuki-Miyaura Coupling SM1 3-Bromo-5-fluorobenzoic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) SM2 4-Methylphenylboronic acid Product This compound Catalyst->Product Heat Base Base (e.g., K₂CO₃) Base->Catalyst Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Catalyst

Caption: Suzuki-Miyaura synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of 3-bromo-5-fluorobenzoic acid with 4-methylphenylboronic acid.[4] Optimization may be necessary depending on the scale and specific laboratory conditions.

Materials and Reagents:

Reagent/MaterialRoleTypical Molar Eq.
3-Bromo-5-fluorobenzoic acidAryl halide starting material1.0
4-Methylphenylboronic acidArylboronic acid coupling partner1.2 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst for C-C bond formation0.02 - 0.05
Base (e.g., K₂CO₃)Activates the boronic acid2.0 - 3.0
Solvent (e.g., 1,4-Dioxane/Water)Reaction medium-
Inert Gas (Nitrogen or Argon)Prevents catalyst oxidation-

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (a degassed mixture of 1,4-dioxane and water, typically in a 3:1 to 4:1 ratio). Subsequently, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3 mol%).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with 1M HCl to a pH of approximately 2-3. This will protonate the carboxylate to the carboxylic acid and quench any remaining base.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield the pure this compound.

Causality and Mechanistic Insights

The success of the Suzuki-Miyaura coupling is contingent on a well-understood catalytic cycle.

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar¹-Pd(II)L₂-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² (Product) RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ + Base BoronicAcid->Transmetalation

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-3-(4-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Fluoro-3-(4-methylphenyl)benzoic acid (CAS No. 1261978-89-5) is a fluorinated biphenyl carboxylic acid.[1][2] This class of compounds holds significant interest for researchers in drug discovery and materials science. The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, including its acidity (pKa), lipophilicity (LogP), metabolic stability, and binding interactions with biological targets. The biphenyl scaffold provides a rigid, well-defined three-dimensional structure that is common in pharmacologically active molecules.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only a summary of predicted properties but also detailed, field-proven methodologies for their empirical determination. The emphasis is on the causal relationships between molecular structure and experimental outcomes, providing a framework for rational drug design and development.

Molecular and Physicochemical Profile

A foundational aspect of any new chemical entity's profile is its fundamental physicochemical data. While specific experimental data for this compound is not widely published, a robust profile can be predicted based on its structure and data from similar compounds. These parameters are critical for predicting a compound's behavior in biological systems and for designing appropriate formulations.

Caption: 2D Structure of this compound.

Table 1: Key Identifiers and Predicted Physicochemical Properties

PropertyValue / Predicted ValueSource / Rationale
IUPAC Name This compound-
Synonym 5-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid[3]
CAS Number 1261978-89-5[1]
Molecular Formula C₁₄H₁₁FO₂[1]
Molecular Weight 230.23 g/mol [1]
Melting Point (°C) Not available. Estimated >170°C.Based on similar structures like 3-Fluoro-4-methylbenzoic acid (171-175°C).[4]
pKa ~3.5 - 4.5 (Predicted)Benzoic acid pKa is ~4.2. Electron-withdrawing fluorine increases acidity.
LogP (Octanol/Water) ~3.6 (Predicted)Based on computed XLogP3 values for structurally similar isomers.[5][6]
Aqueous Solubility Low (Predicted)High LogP and crystalline nature suggest poor water solubility.
Hydrogen Bond Donors 1Computed from structure (the -OH group).[5][6]
Hydrogen Bond Acceptors 2Computed from structure (the two O atoms).[5][6]
Rotatable Bonds 2Computed from structure (C-C single bonds).[5][6]
Topological Polar Surface Area (TPSA) 37.3 ŲBased on values for structurally similar isomers.[5][6]

Drug-Likeness Assessment: Lipinski's Rule of Five

For orally administered drugs, a key consideration is the molecule's ability to permeate biological membranes and avoid issues with poor absorption. Lipinski's Rule of Five provides a set of guidelines to evaluate the "drug-likeness" of a compound. It predicts that poor absorption or permeation is more likely when a molecule violates more than one of the following criteria:

  • Molecular Weight < 500 Daltons

  • LogP < 5

  • Hydrogen Bond Donors ≤ 5

  • Hydrogen Bond Acceptors ≤ 10

Lipinski cluster_0 This compound Properties MW MW = 230.23 MW_Rule < 500 Da MW->MW_Rule LogP LogP ≈ 3.6 LogP_Rule < 5 LogP->LogP_Rule HBD H-Bond Donors = 1 HBD_Rule ≤ 5 HBD->HBD_Rule HBA H-Bond Acceptors = 2 HBA_Rule ≤ 10 HBA->HBA_Rule Result Result: 0 Violations (Predicted Good Oral Bioavailability) MW_Rule->Result LogP_Rule->Result HBD_Rule->Result HBA_Rule->Result

Caption: Evaluation of the target compound against Lipinski's Rule of Five.

Based on the predicted values, This compound complies with all criteria of Lipinski's Rule of Five, suggesting it has a favorable profile for oral bioavailability. This makes it an attractive scaffold for further investigation in drug development programs.

Experimental Methodologies for Physicochemical Characterization

The following section details authoritative, step-by-step protocols for the experimental determination of the most critical physicochemical properties. The choice of method is dictated by the need for accuracy, reproducibility, and relevance to the pharmaceutical sciences.

Determination of Acidity Constant (pKa) by Potentiometric Titration

Causality: The pKa is a measure of a molecule's acidity. For a carboxylic acid, it defines the pH at which the compound exists as a 50:50 mixture of its protonated (neutral) and deprotonated (anionic) forms. This value is paramount as it governs solubility, lipophilicity, and receptor binding, all of which are pH-dependent in a biological system. Potentiometric titration is the gold-standard method due to its precision and direct measurement of pH changes upon addition of a titrant.[1]

Protocol:

  • Calibration: Calibrate a pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0 to ensure accurate measurements.[3]

  • Sample Preparation: Prepare a solution of the test compound at a concentration of approximately 1 mM.[3] For compounds with low aqueous solubility, a co-solvent like methanol may be used, but extrapolation to a zero co-solvent state is then required.[1] The ionic strength of the solution should be kept constant, typically using 0.15 M potassium chloride.[3]

  • Inert Atmosphere: Purge the sample solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of acidic compounds.[3]

  • Titration: Place the solution in a jacketed vessel on a magnetic stirrer to maintain constant temperature. Immerse the calibrated pH electrode. Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise volumes.[3]

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[3][7] This point can be precisely located by calculating the first derivative (ΔpH/ΔV) of the curve; the peak of the derivative curve indicates the equivalence point.

Determination of Lipophilicity (LogP) by the Shake-Flask Method (OECD 107)

Causality: The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity or hydrophobicity. It dictates how a drug will partition between the aqueous and lipid phases of the body, affecting absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is a direct and reliable technique for determining LogP values, particularly for compounds with expected LogP < 4.[6]

LogP_Workflow A 1. Preparation - Pre-saturate Octanol and Water - Prepare stock solution of compound B 2. Partitioning - Combine phases and stock solution - Agitate to reach equilibrium (e.g., 2h shaking) A->B C 3. Phase Separation - Centrifuge to break emulsions - Separate aqueous and octanol layers B->C D 4. Concentration Analysis - Measure compound concentration in each phase (e.g., HPLC-UV) C->D E 5. Calculation - P = [Conc]octanol / [Conc]water - LogP = log10(P) D->E

Caption: Standard workflow for LogP determination via the shake-flask method.

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Test Preparation: Prepare a stock solution of the test compound in the solvent in which it is more soluble. The final concentration should not exceed 0.01 M.

  • Partitioning: In a suitable vessel, combine the pre-saturated n-octanol and water phases in a defined volume ratio. Add a small aliquot of the stock solution. Prepare duplicate samples.[8]

  • Equilibration: Agitate the vessels at a constant temperature (20-25°C) until equilibrium is reached. This can be achieved by shaking for several hours.[9]

  • Phase Separation: Separate the two phases, typically by centrifugation to break any emulsions that may have formed.[8]

  • Quantification: Determine the concentration of the test substance in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[5] The final value should be the average of the duplicate determinations.

Spectroscopic Analysis and Structural Confirmation

Spectroscopic techniques are essential for confirming the identity and structure of the synthesized molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show several characteristic absorption bands:

  • O-H Stretch: A very broad and strong absorption from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[2][10]

  • C-H Stretch (Aromatic/Methyl): Sharp peaks just above 3000 cm⁻¹ for the aryl C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.[2]

  • C=O Stretch: A very strong, sharp absorption between 1680 and 1710 cm⁻¹, typical for an aromatic carboxylic acid's carbonyl group.[2][10]

  • C=C Stretch (Aromatic): Medium to strong absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch & O-H Bend: Strong absorptions in the 1210-1320 cm⁻¹ and ~1400 cm⁻¹ regions, respectively, associated with the carboxylic acid group.[2]

  • C-F Stretch: A strong absorption typically found in the 1000-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms.

    • -COOH Proton: A broad singlet, highly deshielded, typically appearing between 10-12 ppm. Its signal may disappear upon shaking the sample with D₂O.[11]

    • Aromatic Protons: A series of multiplets in the 7.0-8.5 ppm range. The specific substitution pattern will lead to complex splitting, but the protons ortho to the electron-withdrawing carboxyl and fluoro groups will be the most deshielded.

    • -CH₃ Proton: A sharp singlet around 2.3-2.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum reveals the different carbon environments.

    • Carbonyl Carbon (-C=O): A signal in the 165-180 ppm range, which is deshielded but less so than aldehyde or ketone carbonyls.[10][11]

    • Aromatic Carbons: Multiple signals between 120-150 ppm. The carbon attached to the fluorine atom will show a large C-F coupling constant.

    • Methyl Carbon (-CH₃): A signal in the upfield region, typically around 20-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 230, corresponding to the molecular weight of the compound. Aromatic acids typically show a prominent molecular ion peak.[10][11]

  • Key Fragments: Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH (M-17) and the loss of -COOH (M-45), leading to significant peaks at m/z = 213 and m/z = 185, respectively.[10] The biphenyl bond may also cleave, leading to further characteristic fragments.

Conclusion

This compound is a compound with significant potential in medicinal chemistry, possessing a molecular framework amenable to creating structurally diverse libraries. Its predicted physicochemical properties, particularly its full compliance with Lipinski's Rule of Five, mark it as a promising starting point for the development of orally bioavailable therapeutics. While experimental data remains to be fully elucidated in public literature, this guide provides the authoritative experimental frameworks necessary for its comprehensive characterization. The robust methodologies for determining pKa and LogP, combined with the principles of spectroscopic analysis, equip researchers with the necessary tools to validate these predictions and confidently advance this molecule in the drug discovery pipeline.

References

  • BIOFOUNT. 1261978-89-5 | this compound. [Online] Available at: [Link]

  • B-Id.com. CAS:5731-10-2, 4- fluoro -4- benzoyl acid. [Online] Available at: [Link]

  • Cheméo. Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. [Online] Available at: [Link]

  • PubChem. 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. [Online] Available at: [Link]

  • Kyoto Electronics Manufacturing Co.,Ltd. How should the acid dissociation constant pKa be measured? [Online] Available at: [Link]

  • Beynon, J. H., Job, B. E., & Williams, A. E. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids.
  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.
  • CP Lab Safety. This compound, 97% Purity. [Online] Available at: [Link]

Sources

An In-depth Technical Guide to 5-Fluoro-3-(4-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1261978-89-5

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Fluoro-3-(4-methylphenyl)benzoic acid, a fluorinated biphenyl carboxylic acid of significant interest to researchers and professionals in drug discovery and medicinal chemistry. This document delves into its chemical identity, synthetic pathways, physicochemical properties, and potential applications, with a focus on providing actionable insights for laboratory applications.

Chemical Identity and Physicochemical Properties

This compound is a biphenyl derivative characterized by a fluorine atom and a carboxylic acid group on one phenyl ring, and a methyl group on the other. This specific substitution pattern imparts unique electronic and conformational properties that are of interest in the design of bioactive molecules.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1261978-89-5[1]
Molecular Formula C₁₄H₁₁FO₂[2]
Molecular Weight 230.23 g/mol [2]
IUPAC Name This compound-
Synonyms 5-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid[1]
Purity Typically ≥97%[3]

Note: Experimental physical properties such as melting point, boiling point, and solubility for this specific compound are not widely reported in publicly available literature. Researchers should determine these properties experimentally.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures. [2]

The logical synthetic approach involves the coupling of two key building blocks: a boronic acid derivative and a halogenated benzoic acid derivative.

Diagram 1: Retrosynthetic Analysis of this compound

G target This compound suzuki Suzuki-Miyaura Coupling target->suzuki reagents Starting Materials suzuki->reagents reactant1 3-Bromo-5-fluorobenzoic acid reagents->reactant1 reactant2 (4-Methylphenyl)boronic acid reagents->reactant2 G start Combine Reactants & Catalyst degas Degas with Inert Gas start->degas heat Heat to Reaction Temperature degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract purify Purify by Column Chromatography extract->purify end Characterize Product purify->end

Caption: Step-by-step experimental workflow for synthesis.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-5-fluorobenzoic acid (1 equivalent), (4-methylphenyl)boronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Solvent Addition and Degassing: Add the chosen solvent system. The flask is then subjected to several cycles of vacuum and backfilling with an inert gas to remove oxygen.

  • Reaction: The mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred for the required time (2-24 hours). Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not readily available in the public domain, predicted ¹H and ¹³C NMR chemical shifts can be estimated based on the analysis of its constituent parts and related structures. [4][5] Predicted ¹H NMR (400 MHz, DMSO-d₆):

  • δ ~13.0 (s, 1H): Carboxylic acid proton.

  • δ 7.2-7.8 (m, 7H): Aromatic protons.

  • δ 2.3 (s, 3H): Methyl group protons.

Predicted ¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~166: Carboxylic acid carbon.

  • δ ~162 (d, J ≈ 245 Hz): Carbon bearing the fluorine atom.

  • δ ~115-145: Aromatic carbons.

  • δ ~21: Methyl carbon.

Note: These are predicted values. Actual experimental values may vary. Researchers should perform their own spectroscopic analysis for confirmation.

Applications in Medicinal Chemistry and Drug Discovery

Fluorinated biphenyl carboxylic acids are a privileged scaffold in medicinal chemistry. The incorporation of fluorine can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

Diagram 3: Role of Fluorine in Drug Design

G F Fluorine Incorporation Metabolism Block Metabolic Sites F->Metabolism Binding Enhance Binding Affinity F->Binding pKa Modify pKa F->pKa Permeability Improve Membrane Permeability F->Permeability

Caption: Key benefits of fluorine in drug molecules.

The strategic placement of a fluorine atom can:

  • Block Metabolic Lability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug candidate. [1]* Modulate Acidity: The electron-withdrawing nature of fluorine can influence the pKa of the carboxylic acid group, which can affect its binding to target proteins and its solubility profile. [6]* Enhance Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, potentially increasing binding affinity. [6]* Improve Pharmacokinetics: The lipophilicity of fluorine can enhance membrane permeability and oral bioavailability. [7] Biphenyl carboxylic acid derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory agents and anticancer agents. [8]Given these precedents, this compound serves as a valuable building block for the synthesis of novel therapeutic candidates.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general safety guidelines for benzoic acid derivatives should be followed.

  • Hazard Statements (General for Benzoic Acids): May be harmful if swallowed, cause skin irritation, and cause serious eye damage. May also cause respiratory irritation. [9]* Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a fume hood.

    • Avoid inhalation of dust.

    • Wash hands thoroughly after handling.

Researchers should consult the MSDS for closely related compounds and perform a thorough risk assessment before use.

Conclusion

This compound is a valuable research chemical with significant potential in the field of medicinal chemistry. Its synthesis via Suzuki-Miyaura coupling provides a reliable route to this and related compounds. The strategic incorporation of fluorine suggests that derivatives of this molecule could exhibit favorable pharmacological properties. As with any novel compound, thorough experimental characterization of its physicochemical properties and biological activity is warranted.

References

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • ACS Publications. The Many Roles for Fluorine in Medicinal Chemistry. Available from: [Link]

  • PubMed. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

  • PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Available from: [Link]

  • Research Repository UCD. A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. Available from: [Link]

  • NIST. SAFETY DATA SHEET. Available from: [Link]

  • Organic Syntheses. (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Available from: [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Available from: [Link]

  • Arctom Scientific. CAS NO. 1261978-89-5 | 5-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid. Available from: [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link])

Sources

A Technical Guide to the Spectral Analysis of 5-Fluoro-3-(4-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectral data for the novel compound 5-Fluoro-3-(4-methylphenyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characterization of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of the spectral data is grounded in fundamental principles and supported by comparative analysis with structurally related molecules.

Introduction

This compound is a biphenyl carboxylic acid derivative with a fluorine substituent. The unique arrangement of a fluorine atom, a p-tolyl group, and a carboxylic acid on the phenyl ring makes it a compound of interest in medicinal chemistry and materials science. Accurate structural elucidation is paramount for understanding its chemical properties and potential applications. This guide provides a detailed protocol and interpretation of the key analytical techniques used for this purpose.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh ~5-10 mg of This compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer (e.g., 400 MHz) D->E Sample Insertion F Tune and shim the probe E->F G Acquire 1H NMR spectrum F->G H Acquire 13C NMR spectrum G->H I Acquire 2D NMR spectra (COSY, HSQC, HMBC) as needed H->I

Caption: Standardized workflow for NMR sample preparation and data acquisition.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.0Singlet (broad)1HCOOH
~8.0Singlet1HH-2
~7.8Doublet of doublets1HH-6
~7.6Doublet of doublets1HH-4
~7.5Doublet2HH-2', H-6'
~7.3Doublet2HH-3', H-5'
~2.4Singlet3HCH₃

Interpretation:

  • Carboxylic Acid Proton (COOH): A characteristic broad singlet is expected at a downfield chemical shift (around 13.0 ppm) due to the acidic nature of the proton and hydrogen bonding.

  • Aromatic Protons (H-2, H-4, H-6): The protons on the fluorinated benzoic acid ring will exhibit distinct signals. H-2, situated between the carboxylic acid and the tolyl group, is expected to be a singlet. H-6 will likely appear as a doublet of doublets due to coupling with H-4 and the fluorine atom. H-4 is also expected to be a doublet of doublets due to coupling with H-6 and the fluorine atom.

  • Aromatic Protons (H-2', H-3', H-5', H-6'): The protons on the p-tolyl ring will appear as two doublets, characteristic of a para-substituted benzene ring.

  • Methyl Protons (CH₃): A singlet integrating to three protons is expected around 2.4 ppm, which is a typical chemical shift for a methyl group attached to an aromatic ring. [1]

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~170COOH
~163 (d, ¹JCF ≈ 250 Hz)C-5
~145C-3
~140C-4'
~135C-1'
~132C-1
~130C-2', C-6'
~128C-3', C-5'
~125 (d, ³JCF ≈ 8 Hz)C-6
~120 (d, ³JCF ≈ 8 Hz)C-4
~115 (d, ²JCF ≈ 22 Hz)C-2
~21CH₃

Interpretation:

  • Carbonyl Carbon (COOH): The carboxylic acid carbon will appear at a downfield chemical shift, typically around 170 ppm.

  • Fluorine-Coupled Carbons: The carbon directly attached to the fluorine atom (C-5) will exhibit a large coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. The adjacent carbons (C-4 and C-6) and the carbon at the para position (C-2) will show smaller C-F coupling constants. This is a key diagnostic feature for identifying the position of the fluorine substituent. [2]* Aromatic Carbons: The remaining aromatic carbons will appear in the typical range of 115-145 ppm. The chemical shifts will be influenced by the electronic effects of the substituents.

  • Methyl Carbon (CH₃): The methyl carbon will appear at an upfield chemical shift, around 21 ppm. [1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Sample Preparation and Acquisition

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition A Place a small amount of solid sample on the ATR crystal B Apply pressure to ensure good contact C Collect a background spectrum B->C Sample Placement D Collect the sample spectrum C->D E Perform ATR correction D->E

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Predicted IR Data and Interpretation
Predicted Wavenumber (cm⁻¹) Vibration Functional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
3100-3000C-H stretchAromatic
2950-2850C-H stretchMethyl
1710-1680C=O stretchCarboxylic Acid
1600-1450C=C stretchAromatic
1300-1200C-O stretchCarboxylic Acid
1250-1000C-F stretchAryl Fluoride
960-900 (broad)O-H bendCarboxylic Acid

Interpretation:

  • O-H Stretch: A very broad absorption band from 3300 to 2500 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. [3][4]* C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid. [3][5]* Aromatic C-H and C=C Stretches: Absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions are indicative of the aromatic rings.

  • C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region is characteristic of the C-F stretching vibration.

  • O-H Bend: A broad band in the 960-900 cm⁻¹ region is attributed to the out-of-plane O-H bend of the carboxylic acid dimer.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol: MS Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI) A Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) B Infuse the sample solution into the -electrospray ionization (ESI) source A->B Sample Infusion C Acquire mass spectrum in positive or negative ion mode B->C D Perform high-resolution mass spectrometry (HRMS) for accurate mass measurement C->D

Caption: General workflow for mass spectrometry analysis using ESI.

Predicted Mass Spectrometry Data and Interpretation
Ion Expected m/z (monoisotopic)
[M+H]⁺245.0816
[M-H]⁻243.0660
[M+Na]⁺267.0635

Interpretation:

  • Molecular Ion: The molecular formula of this compound is C₁₄H₁₁FO₂. The expected monoisotopic mass is 244.0743 Da.

  • ESI-MS: In electrospray ionization mass spectrometry, the compound is expected to be observed as the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode. The sodiated adduct [M+Na]⁺ may also be observed.

  • High-Resolution Mass Spectrometry (HRMS): HRMS analysis will provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The measured mass should be within 5 ppm of the theoretical mass.

  • Fragmentation Pattern: While not detailed here, analysis of the fragmentation pattern in tandem MS (MS/MS) experiments could provide further structural information. Common fragmentation pathways for benzoic acids include the loss of H₂O, CO, and the entire carboxylic acid group.

Conclusion

This technical guide has outlined the expected NMR, IR, and MS spectral data for this compound. The predicted data, based on the analysis of analogous structures and fundamental principles of spectroscopy, provides a comprehensive framework for the structural characterization of this compound. Experimental verification of this data will be crucial for confirming the structure and purity of synthesized this compound and will be a valuable contribution to the chemical sciences.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Benchchem. (n.d.). 5-Fluoro-4-methoxy-2-methylbenzoic acid.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations.
  • ResearchGate. (n.t.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.

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"5-Fluoro-3-(4-methylphenyl)benzoic acid" molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-Fluoro-3-(4-methylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Substituted Biaryl Scaffold

This compound belongs to the biaryl class of compounds, a scaffold of significant interest in medicinal chemistry and materials science. Its structure, featuring two directly connected phenyl rings with specific substitutions, gives rise to unique three-dimensional properties that are critical to its function. Understanding the nuanced details of its molecular geometry and conformational dynamics is paramount for predicting its interactions with biological targets, optimizing its physicochemical properties, and designing next-generation analogues.

This guide provides a comprehensive analysis of the structural and conformational characteristics of this compound. Moving beyond a simple description, we will explore the underlying principles that govern its preferred shape, the experimental and computational methodologies used to elucidate these features, and the implications of its conformation in the context of scientific research and drug development.

Part 1: Molecular Structure Analysis

The foundational structure of this compound is a biphenyl core. This core consists of a benzoic acid ring substituted with a fluorine atom at the 5-position, which is linked at its 3-position to a 4-methylphenyl (p-tolyl) ring. The key to its three-dimensional nature lies in the single C-C bond connecting these two aromatic systems.

While a specific single-crystal X-ray diffraction study for this exact molecule is not publicly available, we can infer its geometric parameters with high confidence from crystallographic data of closely related compounds, such as 3-fluoro-4-methylbenzoic acid and other substituted biaryl systems.[1][2][3][4]

Table 1: Predicted Molecular Geometry of this compound

ParameterAtom(s) InvolvedExpected ValueRationale & Authoritative Context
Bond Lengths
Aromatic C-CWithin rings~1.39 ÅStandard for benzene rings.
Inter-ring C-CC3 - C1'~1.49 ÅSlightly shorter than a typical C-C single bond (~1.54 Å) due to sp²-sp² hybridization.
C-FC5 - F~1.36 ÅTypical length for a C(sp²)-F bond.
Carboxylic C=OC(O)OH~1.21 ÅCharacteristic of a carboxylic acid double bond.
Carboxylic C-OC(O)OH~1.31 ÅCharacteristic of a carboxylic acid single bond.
Bond Angles
Intra-ring C-C-CWithin rings~120°Ideal angle for sp² hybridized carbons in a hexagonal ring.
Ring-COOHC-C-C(O)~120°Consistent with sp² hybridization.

Note: These values are estimations based on data from analogous structures and established principles of chemical bonding.

Part 2: Conformational Analysis - The Dihedral Twist

The defining conformational feature of biphenyl compounds is the rotation around the single bond connecting the two aryl rings. This rotation is described by the dihedral angle (or torsion angle) , which is the angle between the planes of the two rings.[5][6]

For this compound, the conformation is a delicate balance of competing factors:

  • Steric Hindrance : Biphenyl itself is not planar in the gas phase, adopting a twisted conformation with a dihedral angle of approximately 45°.[7][8] This twist alleviates the steric repulsion between the hydrogen atoms at the ortho positions (2, 6, 2', and 6'). In the subject molecule, the substituents are located at the meta and para positions, meaning there are no bulky groups in the ortho positions. Therefore, the primary steric interaction remains between the ortho C-H bonds of each ring. This dictates that the molecule will strongly prefer a non-planar (twisted) conformation.

  • Electronic Effects : While π-conjugation between the two rings would favor a planar conformation, the energy penalty from the resulting steric clash of the ortho-hydrogens is significantly greater. Therefore, the electronic stabilization from coplanarity is largely sacrificed.[8]

  • Solid-State Packing : In a crystal lattice, molecules may adopt a conformation that is slightly different from their lowest-energy state in solution or in the gas phase to maximize favorable intermolecular interactions.[9] It is common for biphenyls to be found with smaller dihedral angles in the solid state than in the gas phase.[9]

The carboxylic acid group itself also has a preferred orientation. It tends to be nearly coplanar with its attached benzene ring to maximize electronic conjugation, though slight deviations are common.[4][10]

G start Define Molecular Structure exp_path Experimental Analysis start->exp_path comp_path Computational Modeling start->comp_path xray X-ray Crystallography exp_path->xray nmr NMR Spectroscopy exp_path->nmr dft DFT Energy Minimization comp_path->dft solid_state Solid-State Conformation (Precise Dihedral Angle, Bond Lengths/Angles) xray->solid_state solution_state Solution-State Conformation (Time-Averaged Structure, Rotational Dynamics) nmr->solution_state pes Potential Energy Scan (PES) dft->pes gas_phase Gas-Phase Energetics (Global Minimum Conformation, Rotational Barriers) pes->gas_phase synthesis Synthesize Data solid_state->synthesis solution_state->synthesis gas_phase->synthesis caption Integrated workflow for conformational analysis.

Caption: Integrated workflow for conformational analysis.

Part 4: Implications for Drug Development and Molecular Design

The three-dimensional shape of a molecule is inextricably linked to its biological activity.

  • Receptor Binding : The specific twisted conformation of this compound defines the spatial relationship between the fluoro-benzoic acid moiety and the tolyl group. This geometry is critical for fitting into the binding pocket of a target protein or enzyme. A planar conformation would present a completely different shape and set of interactions.

  • Atropisomerism : For biaryl compounds with bulky ortho substituents, the barrier to rotation can be high enough to allow for the isolation of stable, non-interconverting enantiomers called atropisomers. [7]While this compound lacks ortho substituents and is therefore expected to have a low rotational barrier and exist as a rapidly equilibrating mixture of conformers, understanding this principle is vital. Introducing ortho groups to this scaffold could lock it into a specific conformation, potentially leading to a dramatic increase in potency and selectivity for a biological target. [11]* Physicochemical Properties : The non-planar structure disrupts crystal packing compared to a flat analogue, which can influence properties like melting point and solubility. The degree of twist also affects the molecule's overall polarity and surface area, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound is fundamentally a non-planar molecule, characterized by a twisted conformation about the central biaryl bond. This twist, driven by the need to minimize steric repulsion between the ortho-hydrogens of the two rings, is the dominant feature of its three-dimensional structure. While the precise dihedral angle may vary between the solid, solution, and gas phases, the preference for a non-planar geometry is unequivocal. A comprehensive characterization, leveraging the strengths of X-ray diffraction, NMR spectroscopy, and computational modeling, is essential for any research program that utilizes this scaffold. For scientists in drug discovery, controlling and understanding this conformational preference is a key strategy for optimizing molecular interactions and developing compounds with superior therapeutic profiles.

References

  • CAS Common Chemistry. (n.d.). 3′-Chloro-6-fluoro-2′-methyl[1,1′-biphenyl]-3-carboxylic acid.
  • Abbina, S., et al. (2007). Structure, Conformation, Stereodynamics, Dimer Formation, and Absolute Configuration of Axially Chiral Atropisomers of Hindered Biphenyl Carbinols. The Journal of Organic Chemistry. [Link]

  • ChemicalBook. (n.d.). 3-(3-Chloro-2-methylphenyl)-4-fluorobenzoic acid.
  • abcr Gute Chemie. (n.d.). AB327952 | CAS 1261901-33-0.
  • Seo, P. J., et al. (n.d.). 5-Fluoro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran. National Institutes of Health. [Link]

  • Ferguson, G., et al. (n.d.). 3-Acetylbenzoic acid. National Institutes of Health. [Link]

  • PubChem. (n.d.). 5-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conformations of Biphenyls. [Link]

  • Seo, P. J., et al. (n.d.). 5-Fluoro-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran. National Institutes of Health. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • PubChem. (2026). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link]

  • PubChem. (2026). 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. Retrieved from [Link]

  • Seo, P. J., et al. (n.d.). 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran. National Institutes of Health. [Link]

  • Rzepa, H. (2010). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link]

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Google Patents. (n.d.). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl).
  • Wikipedia. (n.d.). Dihedral angle. Retrieved from [Link]

  • ResearchGate. (n.d.). Average dihedral changing for aromatic carboxylic acid derivatives.
  • Slideshare. (n.d.). Conformation of biphenyl compounds (Atropisomerism). Retrieved from [Link]

  • Batsanov, A. S. (2004). 3-Fluoro-4-methylbenzoic acid. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Brock, C. P., & Dunitz, J. D. (n.d.). Biphenyl conformations. ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Seo, P. J., et al. (n.d.). 5-Fluoro-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran. National Institutes of Health. [Link]

  • University of Illinois. (2019). CHEM 245 - Dihedral angles. Retrieved from [Link]

  • Choi, H. D., et al. (n.d.). 5-Fluoro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). 5-Fluoro-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran. Retrieved from [Link]

  • Saskatchewan Open Educational Resources. (n.d.). 3.3. Dihedral/Torsion Angles. Retrieved from [Link]

  • American Custom Chemicals Corporation. (n.d.). This compound, 97% Purity, C14H11FO2, 10 grams. Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/OrgSpec/ benzoicacidHNMR.htm]([Link] benzoicacidHNMR.htm)

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A Technical Guide to the Solubility of 5-Fluoro-3-(4-methylphenyl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage discovery and formulation to its ultimate bioavailability and therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Fluoro-3-(4-methylphenyl)benzoic acid, a novel biphenyl carboxylic acid derivative. In the absence of extensive public data for this specific new chemical entity (NCE), this document synthesizes foundational principles of solubility, predictive analysis based on molecular structure, and data from structurally analogous compounds. Furthermore, it presents a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Critical Role of Solubility in Drug Development

In the field of drug discovery and development, the journey of a new chemical entity (NCE) from a promising hit to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. Poor solubility can lead to inadequate drug absorption, low bioavailability, and ultimately, the failure of an otherwise potent compound.[1] Therefore, a thorough understanding and characterization of a compound's solubility profile in various solvent systems is not merely a routine task but a cornerstone of a successful development program.[2][3]

This guide focuses on This compound , a compound featuring a biphenyl core, a carboxylic acid group, and a fluorine substituent. This combination of functional groups presents a unique and interesting case for solubility analysis, balancing lipophilic aromatic regions with a polar, ionizable group. Understanding its behavior in a range of organic solvents is essential for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and purification, such as recrystallization.

  • Preclinical Formulation: Developing suitable vehicles for in vitro and in vivo testing.[3][4]

  • Analytical Method Development: Choosing mobile phases for chromatographic analysis and purification.

  • Final Dosage Form Development: Informing strategies for formulation to ensure adequate drug concentration and stability.[2]

This document will first explore the theoretical principles governing the solubility of this molecule, then present a robust experimental workflow for its determination.

Physicochemical Properties and Theoretical Solubility Considerations

As specific experimental data for this compound is not publicly available, we can predict its behavior by analyzing its structure and the computed properties of a close structural isomer, 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid.

Molecular Structure Analysis

The structure of this compound incorporates several key features that dictate its solubility:

  • Biphenyl Core: The two connected phenyl rings form a large, nonpolar, and rigid backbone. This region is hydrophobic and will favor interactions with nonpolar solvents through van der Waals forces.

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group. It can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O oxygen).[5][6][7] This group is the primary driver for solubility in polar solvents. Furthermore, its acidic nature (pKa ~4-5) means its ionization state is pH-dependent, a critical factor in aqueous solubility but less so in unbuffered organic solvents.

  • Fluorine Substituent (-F): Fluorine is highly electronegative, creating a strong C-F dipole. However, its small size and the fact that it is a poor hydrogen bond acceptor mean its contribution to polarity is complex. It can increase the polarity of the C-H bond it replaces but also contributes to the molecule's overall lipophilicity.

  • Methyl Group (-CH₃): This is a small, nonpolar, and electron-donating group that adds to the lipophilic character of the molecule.

Predicted Physicochemical Properties

The following table summarizes key computed physicochemical properties for a close structural isomer, 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid (PubChem CID: 53225578), which serve as a reliable proxy for our target molecule.[8]

PropertyPredicted ValueImplication for Solubility
Molecular Weight 248.22 g/mol Larger molecules can be more difficult for solvent molecules to surround, potentially decreasing solubility.[9][10]
XLogP3 3.6This positive value indicates a significant degree of lipophilicity ("fat-loving"), suggesting a preference for nonpolar over polar solvents.[8]
Hydrogen Bond Donor Count 1 (from -COOH)The ability to donate a hydrogen bond is crucial for solubility in protic polar solvents like alcohols.[8]
Hydrogen Bond Acceptor Count 2 (from C=O and -OH)The ability to accept hydrogen bonds allows for interaction with a broader range of polar solvents, including aprotic ones.[8]
Topological Polar Surface Area (TPSA) 37.3 ŲThis moderate TPSA value, contributed by the carboxylic acid group, suggests the molecule has polar character but is dominated by its nonpolar regions.
The "Like Dissolves Like" Principle

The guiding principle of solubility is that "like dissolves like."[3][11][12][13] This means that substances with similar intermolecular forces and polarities tend to be soluble in one another.[2][4][14][15][16][17]

  • Polar Solvents (e.g., Methanol, Ethanol, DMSO): These solvents will primarily interact with the polar carboxylic acid group of the molecule through dipole-dipole interactions and hydrogen bonding.[18][19] The large nonpolar biphenyl portion of the molecule will resist dissolution in highly polar solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will interact favorably with the biphenyl and methyl-substituted phenyl rings via London dispersion forces. However, they cannot effectively solvate the highly polar carboxylic acid group, which will limit solubility.

  • Intermediate Polarity Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents offer a balance. They have enough polarity to interact with the carboxylic acid group but also have nonpolar character to solvate the aromatic backbone. It is predicted that this compound will exhibit its highest solubility in such solvents.

Insights from Structurally Similar Compounds
  • 4-Fluorobenzoic Acid: This compound is reported to be soluble in alcohols, ether, and hot water, but only slightly soluble in cold water.[20] This highlights the critical role of the carboxylic acid group in driving solubility in polar media.

  • 4-Biphenylcarboxylic Acid: This compound is described as sparingly soluble in water but soluble in organic solvents like ethanol and acetone.[6] A detailed study showed its solubility increases with temperature and follows the trend: ethyl acetate > alcohols > benzene. This strongly suggests that our target compound, with its similar biphenyl core, will also be readily soluble in esters and alcohols.

Predictive Solubility Profile

Based on the theoretical analysis, the following qualitative solubility profile for this compound can be predicted:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to High Strong hydrogen bonding with the carboxylic acid group.
Polar Aprotic Acetone, DMSO, Ethyl AcetateHigh Good balance of polarity to solvate the -COOH group and nonpolar character to solvate the biphenyl core.
Nonpolar Aromatic TolueneLow to Moderate Favorable interactions with the aromatic rings but poor solvation of the carboxylic acid.
Nonpolar Aliphatic Hexane, CyclohexaneVery Low / Insoluble Strong solute-solute interactions (via -COOH dimerization) are much stronger than solute-solvent interactions.
Chlorinated Dichloromethane (DCM)Moderate Intermediate polarity allows for solvation of both parts of the molecule.

Experimental Protocol for Equilibrium Solubility Determination

To move from prediction to definitive data, a robust experimental protocol is required. The Shake-Flask Method is the gold-standard for determining equilibrium solubility and is highly recommended. This method measures the saturation concentration of a compound in a specific solvent at a controlled temperature.

Workflow Overview

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Quantification prep_solid Weigh excess solid compound into vials prep_solvent Add precise volume of selected solvent prep_solid->prep_solvent agitate Agitate at constant temperature (e.g., 24-48h) using shaker/rotator prep_solvent->agitate check Visually confirm excess solid remains settle Allow suspension to settle agitate->settle filter Filter supernatant using PTFE syringe filter (0.22 µm) into clean vial settle->filter settle->filter dilute Dilute filtered sample with mobile phase filter->dilute analyze Analyze by validated HPLC-UV method dilute->analyze quantify Quantify against a calibration curve analyze->quantify

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Methodology

Objective: To determine the concentration (e.g., in mg/mL or mol/L) of this compound that constitutes a saturated solution in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • 2-4 mL glass vials with screw caps

  • Analytical balance

  • Calibrated positive displacement pipettes or gas-tight syringes

  • Orbital shaker or rotator within a temperature-controlled incubator

  • Syringes (1 mL)

  • Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

  • Autosampler vials for HPLC analysis

  • Validated HPLC-UV system

Procedure:

  • Preparation:

    • Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid will visibly remain undissolved at equilibrium (e.g., 5-10 mg).

    • Accurately dispense a known volume of the chosen solvent (e.g., 1.0 mL) into the vial.

    • Securely cap the vial. Prepare each solvent condition in triplicate for statistical validity.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

    • Allow the samples to equilibrate for a sufficient period. For NCEs, 24 to 48 hours is typically required to ensure equilibrium is reached.

    • Causality Check: This long incubation ensures that the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times might only yield a kinetic solubility value, which can be misleading.[3]

  • Sample Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle by gravity for 15-30 minutes.

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a chemically resistant syringe filter (e.g., PTFE for most organic solvents) to the syringe.

    • Dispense the first few drops to waste to saturate the filter membrane, then filter the remaining solution directly into a clean, pre-labeled HPLC vial.

    • Self-Validation Step: The filtration step is critical to separate the dissolved solute from any undissolved microparticles, which would otherwise lead to an overestimation of solubility. The use of a 0.22 µm filter is a standard practice.

  • Analysis and Quantification:

    • Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to bring its concentration within the linear range of the calibration curve.

    • Prepare a set of calibration standards of the compound with known concentrations.

    • Analyze the standards and the diluted samples using a validated HPLC-UV method.

    • Calculate the concentration of the original, undiluted sample by applying the dilution factor to the concentration determined from the calibration curve.

Conclusion and Future Outlook

While direct experimental data for this compound remains to be published, a robust and scientifically sound solubility profile can be predicted through a systematic analysis of its molecular structure and comparison with analogous compounds. The molecule's combination of a large, lipophilic biphenyl core and a polar, hydrogen-bonding carboxylic acid group suggests it will exhibit the highest solubility in solvents of intermediate polarity, such as ethyl acetate and acetone, with moderate solubility in polar protic solvents like alcohols.

For drug development professionals, these predictions provide a crucial starting point for solvent selection in synthesis, purification, and early-stage formulation. However, prediction must always be followed by empirical verification. The detailed shake-flask protocol provided in this guide offers a reliable, gold-standard method for obtaining precise equilibrium solubility data. Generating this data is an indispensable step in mitigating risks associated with poor solubility and ensuring the smooth progression of this promising compound through the development pipeline.

References

  • Homework.Study.com. How does polarity affect solubility? Homework.Study.com. Available at: [Link].

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A Theoretical Investigation of the Electronic Properties of 5-Fluoro-3-(4-methylphenyl)benzoic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic properties of 5-Fluoro-3-(4-methylphenyl)benzoic acid. Designed for researchers, computational chemists, and professionals in drug development, this document outlines a robust computational methodology rooted in Density Functional Theory (DFT). In the absence of direct experimental data for this specific molecule, this guide establishes a scientifically rigorous protocol based on established methods for analogous biphenyl carboxylic acid derivatives.[1][2] The insights derived from such a study are pivotal for understanding the molecule's reactivity, stability, and potential as a pharmacological agent.

Introduction: The Significance of Substituted Biphenyl Carboxylic Acids

Biphenyl carboxylic acid scaffolds are integral to a multitude of pharmacologically active compounds, exhibiting a wide range of therapeutic activities, including anti-inflammatory and anti-cancer properties.[2] The electronic properties of these molecules, governed by the nature and position of their substituents, are critical determinants of their biological activity. The subject of this guide, this compound, is a structurally interesting molecule featuring a fluorine atom and a methylphenyl group, which are expected to significantly influence its electronic distribution and, consequently, its interaction with biological targets. A detailed theoretical analysis is therefore essential to elucidate its structure-activity relationship (SAR) at a fundamental level.[1]

This guide will detail a computational workflow to determine key electronic descriptors, including frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MESP), and other quantum chemical parameters.

The Computational Protocol: A Self-Validating Theoretical Framework

The cornerstone of this investigation is a meticulously designed computational protocol that ensures the reliability and reproducibility of the results. The choice of theoretical methods and basis sets is informed by successful studies on similar molecular systems.[1][3]

Step-by-Step Computational Workflow

The following step-by-step methodology outlines the proposed theoretical study:

  • Molecule Building and Initial Optimization:

    • The 3D structure of this compound will be constructed using a suitable molecular builder.

    • An initial geometry optimization will be performed using a computationally less expensive method, such as the semi-empirical PM3 method, to obtain a reasonable starting geometry.[4]

  • Density Functional Theory (DFT) Geometry Optimization:

    • The final geometry optimization will be carried out using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[1] This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules.

    • Frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculations:

    • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[1]

    • Molecular Electrostatic Potential (MESP): The MESP map will be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. This is vital for understanding potential intermolecular interactions, including those with biological receptors.[1]

    • Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) will be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

    • Mulliken Charge Analysis: The charge distribution on individual atoms will be determined through Mulliken population analysis to provide further insight into the molecule's electronic structure.[1]

Causality Behind Methodological Choices
  • Why DFT? DFT is a quantum mechanical modeling method that is widely used to investigate the electronic structure of many-body systems. It has been proven to be a reliable and computationally efficient method for predicting the properties of organic molecules, offering a good balance between accuracy and computational cost.[3]

  • Why B3LYP/6-311++G(d,p)? The B3LYP functional is a hybrid functional that has demonstrated high accuracy for a wide range of chemical systems. The 6-311++G(d,p) basis set is a large and flexible basis set that includes diffuse functions (++) to accurately describe anions and excited states, and polarization functions (d,p) to correctly model the shape of the electron density. This combination is a standard and well-validated choice for studies of this nature.[1]

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the proposed theoretical investigation.

computational_workflow cluster_input Input Generation cluster_optimization Geometry Optimization cluster_analysis Electronic Property Analysis mol_build 1. Molecule Building (this compound) pm3_opt 2. Initial Optimization (PM3) mol_build->pm3_opt Initial Structure dft_opt 3. DFT Optimization (B3LYP/6-311++G(d,p)) pm3_opt->dft_opt Refined Structure freq_calc 4. Frequency Calculation dft_opt->freq_calc Optimized Geometry homo_lumo 5. HOMO-LUMO Analysis freq_calc->homo_lumo Validated Minimum mesp 6. MESP Mapping freq_calc->mesp reactivity 7. Global Reactivity Descriptors freq_calc->reactivity mulliken 8. Mulliken Charge Analysis freq_calc->mulliken

Caption: A flowchart of the computational protocol for the theoretical analysis.

Expected Data Presentation and Interpretation

The results of the theoretical calculations should be presented in a clear and concise manner to facilitate interpretation and comparison with other molecules.

Tabulated Electronic Properties

The key quantitative data should be summarized in a table for easy reference.

ParameterSymbolCalculated Value (a.u.)
Highest Occupied Molecular Orbital EnergyEHOMOValue
Lowest Unoccupied Molecular Orbital EnergyELUMOValue
HOMO-LUMO Energy GapΔEValue
ElectronegativityχValue
Chemical HardnessηValue
Global SoftnessSValue

Note: The "Calculated Value" column would be populated with the results from the DFT calculations.

Visualizing Molecular Orbitals and Electrostatic Potential

Visual representations are crucial for an intuitive understanding of the electronic properties.

  • HOMO and LUMO Plots: 3D plots of the HOMO and LUMO will reveal the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. This is fundamental to predicting reactivity in chemical reactions.

  • MESP Map: A color-coded MESP map superimposed on the molecule's electron density surface will illustrate the electrostatic potential. Red regions indicate negative potential (electron-rich, nucleophilic sites), while blue regions indicate positive potential (electron-poor, electrophilic sites).

Logical Relationships of Electronic Properties

The interplay between different electronic properties determines the overall chemical behavior of the molecule.

electronic_properties HOMO_LUMO HOMO & LUMO Energies Energy_Gap Energy Gap (ΔE) HOMO_LUMO->Energy_Gap Global_Descriptors Global Reactivity Descriptors (χ, η, S) HOMO_LUMO->Global_Descriptors Reactivity Chemical Reactivity Energy_Gap->Reactivity Stability Kinetic Stability Energy_Gap->Stability Global_Descriptors->Reactivity MESP Molecular Electrostatic Potential (MESP) Interactions Intermolecular Interactions MESP->Interactions Charge_Distribution Charge Distribution Charge_Distribution->MESP Charge_Distribution->Interactions

Caption: Interrelation of key electronic properties and their influence on molecular behavior.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically grounded theoretical protocol for the investigation of the electronic properties of this compound. By following this computational workflow, researchers can obtain valuable insights into the molecule's reactivity, stability, and potential for intermolecular interactions. These findings will provide a solid foundation for further studies, including molecular docking simulations to explore its binding affinity with specific biological targets and to guide the rational design of new, more potent analogues for drug discovery. The principles and methodologies described herein are broadly applicable to the study of other novel organic molecules, underscoring the power of computational chemistry in modern pharmaceutical research.

References

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An In-depth Technical Guide to 5-Fluoro-3-(4-methylphenyl)benzoic Acid as a Fragment for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient and intelligent pathway to novel therapeutics. This guide provides a comprehensive technical overview of "5-Fluoro-3-(4-methylphenyl)benzoic acid," a synthetically accessible and strategically designed fragment. We will dissect its molecular architecture, outline a robust synthetic protocol, and contextualize its application within a rigorous FBDD workflow. Detailed methodologies for biophysical screening—including Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography—are presented to guide researchers in identifying and validating its interaction with protein targets. By examining the structure-activity relationships of analogous biphenyl carboxylic acids, this whitepaper serves as a practical manual for drug development professionals aiming to leverage this versatile fragment in their discovery pipelines.

Introduction: The Rationale for the Biphenyl Carboxylic Acid Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) operates on the principle that small, low-complexity molecules (fragments) can probe the binding pockets of biological targets with high efficiency.[1][2] Unlike the larger, more complex molecules used in high-throughput screening (HTS), fragments provide a more efficient sampling of chemical space and often form high-quality, energetically favorable interactions.[3] The journey from a weakly binding fragment (with affinity typically in the micromolar to millimolar range) to a potent lead compound is a structure-guided process of chemical elaboration, such as growing, linking, or merging fragments.[4]

The "this compound" fragment embodies several key characteristics desirable for an FBDD campaign:

  • The Privileged Biphenyl Scaffold: Biphenyl derivatives are a well-established structural motif in medicinal chemistry, forming the core of numerous approved drugs.[1][5] This rigid scaffold provides a defined vector for orienting substituents into a protein's binding site, facilitating structure-activity relationship (SAR) studies.[5]

  • The Strategic Carboxylic Acid: The carboxylic acid group is a versatile pharmacophore. It can act as a hydrogen bond donor and acceptor, and its anionic form can engage in crucial electrostatic interactions with positively charged residues like lysine and arginine in a binding pocket. Furthermore, it serves as a straightforward chemical handle for synthetic elaboration into amides, esters, and other functional groups during the fragment-to-lead optimization process.[6]

  • The Influence of Fluorine: The fluorine atom at the 5-position is a deliberate design choice. Fluorine's high electronegativity can modulate the pKa of the nearby carboxylic acid, influencing its ionization state at physiological pH.[7] It can also form favorable orthogonal multipolar interactions with backbone carbonyls and engage in non-canonical hydrogen bonds.[5][8][9] Crucially, fluorine substitution at a metabolically susceptible position can block oxidative metabolism, enhancing the pharmacokinetic profile of derivative compounds.[10][11]

This guide will explore the practical steps involved in leveraging the potential of this specific fragment.

Physicochemical Properties and Synthesis

A fragment's utility is deeply rooted in its physicochemical properties, which must align with the principles of FBDD, often summarized by the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[1]

Core Physicochemical Data

The properties of this compound make it an ideal candidate for a fragment library.

PropertyValueSignificance in FBDD
Molecular Formula C₁₄H₁₁FO₂
Molecular Weight 230.24 g/mol Compliant with the "Rule of Three," ensuring higher probability of fitting into small binding pockets.
cLogP (calculated) ~3.5 - 4.0Provides a balance of solubility and lipophilicity, crucial for screening and cell permeability.
Hydrogen Bond Donors 1 (from -COOH)Offers a key interaction point without excessive polarity.[1]
Hydrogen Bond Acceptors 2 (from -COOH)Provides additional interaction potential.[1]
Rotatable Bonds 2Low conformational flexibility increases the likelihood of a favorable binding entropy.
Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

The most direct and industrially scalable route to synthesize this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is well-suited for coupling aryl halides with arylboronic acids and is tolerant of a wide range of functional groups, including carboxylic acids.[5][12] The proposed synthesis involves coupling commercially available 3-Bromo-5-fluorobenzoic acid with 4-methylphenylboronic acid .

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 3-Bromo-5-fluorobenzoic acid C This compound A->C Suzuki-Miyaura Coupling B 4-Methylphenylboronic acid B->C Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O)

Caption: Proposed synthesis of the target fragment.

Detailed Synthetic Protocol (Representative)

This protocol is a generalized procedure based on established Suzuki-Miyaura coupling methodologies.[2][13][14]

Materials:

  • 3-Bromo-5-fluorobenzoic acid (1.0 eq)

  • 4-Methylphenylboronic acid (1.2 eq)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.03 eq)

  • Base (e.g., Potassium Carbonate, K₂CO₃, 3.0 eq)

  • Solvent: 1,4-Dioxane and degassed water (e.g., 4:1 ratio)

  • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-Bromo-5-fluorobenzoic acid, 4-methylphenylboronic acid, potassium carbonate, and the palladium catalyst.

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture to the flask.

  • Reaction Execution: Stir the mixture vigorously and heat to reflux (typically 80-100 °C) for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the final product.

The FBDD Workflow: From Fragment to Hit

Integrating "this compound" into a drug discovery program follows a structured, multi-stage workflow. This process is designed to reliably identify and validate fragment binding, providing a solid foundation for lead optimization.[2]

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Validation cluster_opt Phase 3: Optimization Lib Fragment Library (Containing Target Fragment) Screen Primary Screen (e.g., SPR, NMR) Lib->Screen Prot Target Protein Purification & QC Prot->Screen Validate Hit Validation (Orthogonal Methods) Screen->Validate Initial Hits Structure Structural Biology (X-ray, NMR) Validate->Structure Confirmed Hits Chem Medicinal Chemistry (Fragment Growing/Linking) Structure->Chem Binding Mode Chem->Screen Iterative Screening Lead Potent Lead Compound Chem->Lead SAR

Caption: The iterative workflow of Fragment-Based Drug Discovery.

Experimental Protocols for Fragment Screening

Sensitive biophysical techniques are required to detect the weak binding affinities typical of fragments. The choice of technique depends on the nature of the protein target and the available resources.

Primary Screening with Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in mass on a sensor chip surface in real-time, making it ideal for primary screening of fragment libraries.

Protocol:

  • Target Immobilization: Covalently immobilize the purified protein target onto a sensor chip (e.g., a CM5 chip via amine coupling). An uncoated flow cell is used as a reference.

  • Fragment Preparation: Prepare a stock solution of this compound and other library fragments in 100% DMSO. Dilute to the final screening concentration (e.g., 200 µM) in running buffer, ensuring the final DMSO concentration is matched between samples and the running buffer to minimize bulk refractive index effects.

  • Screening: Inject the fragment solutions over the target and reference surfaces. Monitor the binding response (measured in Response Units, RU). A positive "hit" is a fragment that shows a significantly higher response on the target surface compared to the reference surface.

  • Data Analysis: Subtract the reference channel signal from the target channel signal. Hits are identified based on a response threshold and visual inspection of the sensorgram for specific binding characteristics.

SPR_Workflow A Immobilize Protein on Sensor Chip B Inject Fragment Solution (e.g., 200 µM) A->B C Measure Binding Response (RU) B->C D Data Analysis (Reference Subtraction) C->D E Identify Hits D->E

Caption: High-level workflow for an SPR fragment screen.

Hit Validation with NMR Spectroscopy

NMR spectroscopy is a powerful method for hit validation as it can detect weak binding in solution and provide information about the binding site. Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly well-suited for this purpose.

Protocol:

  • Sample Preparation: Prepare two NMR samples. Both contain the fragment hit (e.g., 100 µM) in a suitable deuterated buffer. One sample also contains the target protein (e.g., 10 µM), while the other is a reference sample with only the fragment.

  • STD NMR Experiment: Acquire STD NMR spectra for both samples. This experiment selectively saturates protons of the protein. If the fragment binds, this saturation is transferred to the fragment's protons, resulting in a decrease in their signal intensity.

  • Data Analysis: Subtract the spectrum of the saturated sample from a reference spectrum (off-resonance irradiation). The resulting difference spectrum will only show signals from the protons of the fragment that are in close proximity to the protein, thus confirming a direct binding interaction.

Structural Characterization with X-ray Crystallography

X-ray crystallography provides the ultimate validation of a fragment hit by revealing its binding mode at atomic resolution. This structural information is critical for guiding the subsequent medicinal chemistry effort.[15]

Protocol:

  • Protein Crystallization: Obtain high-quality crystals of the target protein.

  • Fragment Soaking: Transfer the protein crystals to a solution containing a high concentration of the fragment (typically 1-10 mM) and allow it to soak for a period ranging from minutes to hours.

  • Data Collection: Cryo-protect the soaked crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure. A key step is to calculate a difference electron density map (Fo-Fc) after molecular replacement with the apo-protein structure. Unambiguous, positive electron density in this map that fits the shape of the fragment confirms its binding and reveals its specific orientation and interactions within the binding site.

Case Study: Biphenyl Carboxylic Acids as URAT1 Inhibitors

While specific biological data for this compound is not yet publicly available, the utility of the underlying scaffold can be illustrated by examining related compounds. A recent study focused on the design of inhibitors for Urate Transporter 1 (URAT1), a target for treating hyperuricemia and gout.[7]

Researchers designed two series of inhibitors based on a biphenyl carboxylic acid core. Through systematic exploration of the structure-activity relationship (SAR), they identified potent inhibitors. For instance, compound B21 from their study, which features a biphenyl carboxylic acid linked to a fluorinated phenyl ring via an oxadiazole, exhibited an IC₅₀ of 0.17 µM.[7] This case study demonstrates that the biphenyl carboxylic acid moiety is an effective anchor for achieving high-affinity binding. The carboxylic acid is crucial for interacting with key residues in the target, while the second phenyl ring explores a hydrophobic pocket, a role that the 4-methylphenyl group in our title fragment is well-suited to play.

Conclusion and Future Directions

"this compound" represents a high-potential fragment for drug discovery campaigns. Its physicochemical properties are well-aligned with the principles of FBDD, and its synthesis is straightforward using established chemical reactions. The biphenyl carboxylic acid scaffold is a proven pharmacophore, and the strategic placement of the fluoro and methyl groups provides vectors for both modulating properties and exploring specific sub-pockets of a target binding site.

The next steps for researchers utilizing this fragment would be its inclusion in a diverse fragment library for screening against high-value therapeutic targets. Following the identification of a protein-fragment interaction using the biophysical methods outlined in this guide, the path to lead optimization is clear. The detailed structural information from X-ray crystallography or NMR would empower medicinal chemists to "grow" the fragment, elaborating from the carboxylic acid or the tolyl moiety to engage with nearby residues and rapidly build potency, ultimately leading to the development of novel, high-quality drug candidates.

References

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Methodological & Application

Application Notes & Protocols: High-Throughput Screening for Modulators of Soluble Epoxide Hydrolase using 5-Fluoro-3-(4-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the implementation of high-throughput screening (HTS) assays to evaluate "5-Fluoro-3-(4-methylphenyl)benzoic acid" as a potential modulator of soluble epoxide hydrolase (sEH). Mammalian sEH is a critical enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with vasodilatory and anti-inflammatory properties.[1][2][3] Inhibition of sEH is a promising therapeutic strategy for managing hypertension and inflammation.[2][3][4] These application notes detail the rationale behind assay selection, provide step-by-step protocols for both a biochemical fluorescence-based assay and a cell-based assay, and offer insights into data analysis and interpretation.

Introduction: The Rationale for Targeting Soluble Epoxide Hydrolase

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a cytosolic enzyme that converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs).[4] By inhibiting sEH, the endogenous levels of EETs can be stabilized and enhanced, offering a promising therapeutic avenue for cardiovascular and inflammatory diseases. The search for novel, potent, and drug-like sEH inhibitors is an active area of research, necessitating robust and efficient high-throughput screening platforms.[1][2][3]

"this compound" is a novel small molecule with structural motifs, such as the fluorinated phenyl ring, that are common in bioactive compounds and can enhance metabolic stability and binding affinity.[5] Its potential to interact with sEH makes it a candidate for HTS campaigns aimed at discovering new therapeutic leads.

Signaling Pathway Overview

The following diagram illustrates the metabolic pathway involving sEH and the proposed mechanism of action for an sEH inhibitor.

sEH_Pathway Arachidonic_Acid Arachidonic Acid CYP450 CYP450 Epoxygenase Arachidonic_Acid->CYP450 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Biological_Effects Vasodilation & Anti-inflammation EETs->Biological_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Loss_of_Activity Loss of Biological Activity DHETs->Loss_of_Activity Inhibitor This compound (Potential Inhibitor) Inhibitor->sEH Inhibition HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Secondary & Orthogonal Assays Compound_Library Compound Library (including this compound) Primary_Assay Biochemical sEH Fluorescence Assay Compound_Library->Primary_Assay Hit_Identification Primary Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assay Cell-Based sEH Activity Assay Confirmed_Hits->Secondary_Assay Lead_Candidates Lead Candidates Secondary_Assay->Lead_Candidates

Caption: A multi-phased HTS workflow for identifying sEH inhibitors.

Biochemical HTS Assay: Fluorescence-Based sEH Inhibition

This primary assay is a robust, sensitive, and cost-effective method for screening large compound libraries. [6][7]The principle is based on the hydrolysis of a non-fluorescent substrate by sEH to yield a highly fluorescent product. [8][9]

Principle of the Assay

The assay utilizes a substrate like (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). [1][8]Hydrolysis of the epoxide moiety by sEH leads to an intramolecular cyclization and the release of a cyanohydrin. Under basic conditions, the cyanohydrin decomposes to produce the highly fluorescent 6-methoxy-2-naphthaldehyde. [1][8]Inhibitors of sEH will prevent this reaction, resulting in a lower fluorescence signal.

Protocol: Biochemical sEH Inhibition Assay

Materials:

  • Human recombinant sEH enzyme

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • PHOME substrate

  • "this compound" and other test compounds

  • Positive Control Inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea, NCND) [9]* DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm) [8][10][11] Procedure:

  • Compound Plating:

    • Prepare a stock solution of "this compound" in DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of the test compound solution into the wells of a 384-well plate.

    • Include wells for positive control (NCND) and negative control (DMSO vehicle).

  • Enzyme Preparation and Dispensing:

    • Dilute the human recombinant sEH enzyme to the desired concentration in cold sEH Assay Buffer. The optimal concentration should be determined empirically to ensure the assay is in the linear range.

    • Dispense the diluted enzyme solution (e.g., 20 µL) into all wells except the no-enzyme control wells. Add buffer only to these wells.

  • Incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the test compounds to interact with the enzyme.

  • Substrate Addition and Reaction:

    • Prepare the PHOME substrate solution in sEH Assay Buffer.

    • Dispense the substrate solution (e.g., 20 µL) into all wells to initiate the enzymatic reaction.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Signal Detection:

    • Measure the fluorescence intensity using a plate reader with excitation at 330 nm and emission at 465 nm. [8][10][11]

Data Analysis and Interpretation

The percentage of inhibition for each test compound is calculated as follows:

% Inhibition = 100 * (1 - (Fluorescence_Test_Compound - Fluorescence_No_Enzyme) / (Fluorescence_Vehicle_Control - Fluorescence_No_Enzyme))

A Z'-factor should be calculated to assess the quality and robustness of the assay. A Z' > 0.5 indicates an excellent assay. [1][2][3] Z' = 1 - (3 * (SD_Vehicle + SD_Positive_Control)) / |Mean_Vehicle - Mean_Positive_Control|

ParameterDescriptionTypical Value
Z'-Factor A measure of assay quality and statistical effect size.> 0.5
Signal-to-Background Ratio of the mean signal of the uninhibited reaction to the mean signal of the background.> 5
Hit Threshold The percent inhibition above which a compound is considered a primary hit.> 50% or 3x SD of vehicle control

Cell-Based HTS Assay: sEH Activity in a Cellular Context

Cell-based assays provide a more physiologically relevant environment to confirm the activity of primary hits. [12][13]They can help identify compounds that are not effective in a cellular context due to poor membrane permeability or other factors. [14]

Principle of the Assay

This assay can be performed using a cell line that endogenously expresses sEH or has been engineered to overexpress the enzyme. [15]Similar to the biochemical assay, a cell-permeable fluorescent substrate is used. Alternatively, a reporter gene assay can be employed where the expression of a reporter gene (e.g., luciferase) is linked to a signaling pathway modulated by EETs. [16]

Protocol: Cell-Based sEH Reporter Gene Assay

Materials:

  • HEK293 cell line stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase construct (for normalization). [16]* Cell culture medium (e.g., DMEM with 10% FBS).

  • Confirmed hits from the primary screen, including "this compound".

  • Positive control sEH inhibitor.

  • Shh-N conditioned medium (as a pathway activator). [16]* Luciferase assay reagent.

  • 384-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Seed the HEK293 reporter cell line into 384-well plates at an appropriate density and allow them to attach overnight.

  • Compound Addition:

    • Treat the cells with various concentrations of the hit compounds. Include positive and negative controls.

  • Pathway Activation:

    • Add Shh-N conditioned medium to activate the Hedgehog signaling pathway, which is modulated by sEH activity in some cellular contexts.

  • Incubation:

    • Incubate the plates for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.

Data Analysis and Interpretation

The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a four-parameter logistic equation.

ParameterDescription
IC50 The concentration of an inhibitor where the response is reduced by half.
Dose-Response Curve A graphical representation of the relationship between inhibitor concentration and biological response.

Conclusion

The described biochemical and cell-based high-throughput screening assays provide a robust framework for the identification and characterization of novel soluble epoxide hydrolase inhibitors, such as "this compound." This systematic approach, from primary hit identification to secondary validation in a cellular context, is essential for advancing promising compounds in the drug discovery pipeline.

References

  • Jones, P. D., et al. (2005). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 343(1), 1-13. Available at: [Link]

  • Agilent Technologies. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Available at: [Link]

  • Jones, P. D., et al. (2005). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. ResearchGate. Available at: [Link]

  • PubMed. (2005). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Available at: [Link]

  • Assay Genie. Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Available at: [Link]

  • Shen, W., et al. (2011). Development of a High Throughput Cell-Based Assay for Soluble Epoxide Hydrolase Using BacMam Technology. Semantic Scholar. Available at: [Link]

  • Bertin Bioreagent. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Available at: [Link]

  • Sapphire North America. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Available at: [Link]

  • Patsnap. (2023). How Are Biochemical Assays Used in High-Throughput Screening?. Available at: [Link]

  • Singh, R., et al. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. Available at: [Link]

  • Coussens, N. P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • PubChem. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. Available at: [Link]

  • PubChem. 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. Available at: [Link]

  • JSciMed Central. Biological Potential of FluoroBenzene Analogs. Available at: [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. Available at: [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Available at: [Link]

  • Han, B., et al. (2024). Fluorescence-Based Peptidolytic Assay for High-Throughput Screening of MMP14 Inhibitors. Springer. Available at: [Link]

  • Agilent. Cell-Based Assays for Cell and Gene Therapies. Available at: [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Available at: [Link]

  • Chen, J. K., et al. (2002). Small molecule modulation of Smoothened activity. Proceedings of the National Academy of Sciences, 99(22), 14071-14076. Available at: [Link]

  • Chem-Impex. 3-Fluoro-4-methylbenzoic acid. Available at: [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. ACS Sensors, 3(10), 1933-1946. Available at: [Link]

  • Gonzalez, J. E., & Negulescu, P. A. (1998). New assay technologies for high-throughput screening. Current Opinion in Chemical Biology, 2(3), 397-403. Available at: [Link]

  • Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • PubChem. 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 5-Fluoro-3-(4-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3,5-Disubstituted Fluorobenzoic Acid Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Within this landscape, the design of specific scaffolds that can be readily modified to target different kinases is of paramount importance. The 5-fluoro-3-(4-methylphenyl)benzoic acid scaffold represents a valuable starting point for the synthesis of a diverse range of kinase inhibitors. The fluorine atom can enhance binding affinity and improve metabolic stability, while the biphenyl motif provides a vector for exploring interactions with different regions of the kinase active site. This application note provides a detailed guide for the utilization of this compound in the synthesis of a representative kinase inhibitor, with a focus on the underlying chemical principles and practical laboratory protocols.

Synthesis of a Representative Kinase Inhibitor: A Lifirafenib Analog

This section details the synthesis of a potent kinase inhibitor structurally related to Lifirafenib (BGB-283), an inhibitor of RAF kinases and EGFR.[1][2][3] The synthetic route is designed to be robust and adaptable, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Overall Synthetic Workflow

The synthesis begins with the conversion of the carboxylic acid to a key amide intermediate, followed by a multi-step sequence to construct the final heterocyclic kinase inhibitor.

G A This compound B Acid Chloride Formation A->B SOCl2 or (COCl)2 C Amide Coupling with 2-amino-3-chloropyridine B->C D N-(3-chloro-2-pyridinyl)-5-fluoro-3- (4-methylphenyl)benzamide C->D E Intramolecular Cyclization D->E Pd-catalyzed C-N coupling F Pyrido[2,3-b]pyrazin-7(8H)-one core E->F G Functionalization of Pyridopyrazinone F->G Alkylation or other modifications H Final Kinase Inhibitor G->H

Caption: Synthetic workflow for a kinase inhibitor from this compound.

Experimental Protocols

Protocol 1: Synthesis of N-(3-chloro-2-pyridinyl)-5-fluoro-3-(4-methylphenyl)benzamide

This protocol describes the crucial amide bond formation, which is a common step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • 2-Amino-3-chloropyridine

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (1 drop).

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

    • Rationale: The carboxylic acid is converted to the more reactive acid chloride to facilitate the subsequent amidation. Oxalyl chloride is often preferred over thionyl chloride as the byproducts are gaseous.

  • Amide Coupling:

    • In a separate flask, dissolve 2-amino-3-chloropyridine (1.1 eq) and triethylamine (1.5 eq) in anhydrous THF (15 mL/mmol).

    • Cool this solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Rationale: The amine attacks the electrophilic carbonyl carbon of the acid chloride, and the triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Work-up and Purification:

    • Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired amide.

Protocol 2: Synthesis of the Pyrido[2,3-b]pyrazin-7(8H)-one Core

This protocol outlines the intramolecular cyclization to form the core heterocyclic structure of the kinase inhibitor.

Materials:

  • N-(3-chloro-2-pyridinyl)-5-fluoro-3-(4-methylphenyl)benzamide

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃ or K₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the amide from Protocol 1 (1.0 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add the anhydrous, degassed solvent.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C and stir overnight.

    • Monitor the reaction progress by TLC or LC-MS.

    • Rationale: This is an intramolecular Buchwald-Hartwig amination reaction where the palladium catalyst facilitates the formation of the C-N bond to construct the heterocyclic ring system.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography to yield the pyridopyrazinone core.

Characterization and Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMRLC-MS Purity (%)
Starting Material C₁₄H₁₁FO₂230.24Conforms to structure>98
Amide Intermediate C₁₉H₁₃ClFN₃O353.78Conforms to structure>95
Final Kinase Inhibitor C₁₉H₁₂FN₃O317.32Conforms to structure>98

Biological Evaluation: Kinase Inhibition Assay

The inhibitory activity of the synthesized compound against the target kinase (e.g., BRAF, EGFR) should be evaluated.

Signaling Pathway Context

The RAF-MEK-ERK pathway is a critical signaling cascade that is frequently mutated in cancer. Inhibitors of BRAF, such as Lifirafenib, block this pathway and inhibit tumor cell proliferation.[2]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Lifirafenib Analog Inhibitor->BRAF

Caption: Simplified RAF-MEK-ERK signaling pathway and the point of inhibition.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: BRAF)

Materials:

  • Recombinant human BRAF V600E enzyme

  • MEK1 as substrate

  • ATP

  • Synthesized inhibitor compound

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the synthesized inhibitor in DMSO.

    • Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Kinase Reaction:

    • In a 384-well plate, add the assay buffer, the inhibitor at various concentrations, and the BRAF V600E enzyme.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Read the luminescence on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

The this compound scaffold is a versatile and valuable starting material for the synthesis of potent kinase inhibitors. The protocols outlined in this application note provide a robust framework for the synthesis, characterization, and biological evaluation of novel kinase inhibitors based on this scaffold. The provided synthetic route is adaptable for the creation of compound libraries for SAR studies, which can lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

  • Desai, J., Gan, H., Millward, M., et al. (2020). Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors. Journal of Clinical Oncology, 38(19), 2140-2150. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Lifirafenib. Available at: [Link]

  • ResearchGate. (2020). Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors. Available at: [Link]

Sources

Application Notes & Protocols: Evaluating "5-Fluoro-3-(4-methylphenyl)benzoic acid" in Antibacterial Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial evaluation of "5-Fluoro-3-(4-methylphenyl)benzoic acid," a novel synthetic benzoic acid derivative, as a potential antibacterial therapeutic. These application notes and protocols outline a structured, field-proven workflow, from preliminary in vitro susceptibility testing to initial safety profiling and advanced mechanistic studies. The causality behind each experimental choice is detailed to ensure scientific integrity and logical progression. While specific data for "this compound" is not yet publicly available, this guide establishes a robust framework for its systematic investigation, adhering to international guidelines for antibacterial drug development.[2][3]

Introduction: The Rationale for Investigating Novel Benzoic Acid Derivatives

Benzoic acid and its derivatives have a long history of use as antimicrobial agents, primarily as preservatives in food and pharmaceutical products. Their mechanism of action is generally attributed to the disruption of microbial cell membranes and the inhibition of key metabolic enzymes upon diffusion into the cytoplasm. The lipophilicity of the molecule, influenced by its substituents, is a critical determinant of its antimicrobial activity. The introduction of a fluorine atom and a 4-methylphenyl group to the benzoic acid scaffold in "this compound" presents an intriguing chemical modification. These alterations may enhance its antibacterial potency, broaden its spectrum of activity, or confer a novel mechanism of action. Therefore, a systematic evaluation of this compound is warranted to determine its potential as a lead candidate in antibacterial drug discovery.

Phase 1: Primary Screening for Antibacterial Activity

The initial phase of evaluation focuses on determining the in vitro antibacterial activity of "this compound" against a panel of clinically relevant bacterial strains. The primary endpoint of this phase is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of a compound.[6][7][8] It allows for the simultaneous testing of multiple concentrations of the compound against different bacterial strains in a 96-well microtiter plate format.

Materials:

  • "this compound"

  • Sterile 96-well round-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and clinically relevant resistant strains)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Shaking incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 isolated colonies of the test bacterium from an overnight culture on a non-selective agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8][9]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][8]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of "this compound" in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to create a concentration gradient.[4][9] It is crucial to ensure the final concentration of the solvent does not inhibit bacterial growth.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only) on each plate.[9]

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[5]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of "this compound" at which no visible growth is observed.[4][6]

Data Presentation:

The results of the MIC assay should be presented in a clear and concise table.

Bacterial StrainGram StainMIC (µg/mL) of "this compound"
Staphylococcus aureusPositiveExample: 8
Escherichia coliNegativeExample: 16
Pseudomonas aeruginosaNegativeExample: >64
Methicillin-resistant S. aureus (MRSA)PositiveExample: 8

Note: The MIC values presented are for illustrative purposes only.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_exec Execution & Analysis A Bacterial Culture C Prepare Inoculum (0.5 McFarland) A->C B Compound Stock Solution D Serial Dilutions in 96-well Plate B->D E Inoculate Plate C->E D->E F Incubate (16-20h, 35°C) E->F G Read MIC (Visual Inspection) F->G

Caption: Workflow for MIC determination using the broth microdilution method.

Phase 2: Preliminary Safety Assessment - In Vitro Cytotoxicity

A crucial aspect of early-stage antibacterial drug development is to assess the potential toxicity of the compound to mammalian cells. A compound with high antibacterial activity but also high cytotoxicity is unlikely to be a viable therapeutic candidate. The MTT assay is a widely used colorimetric method to evaluate the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[10][11]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps to assess the cytotoxicity of "this compound" against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HepG2 - human liver carcinoma cell line, or Vero - kidney epithelial cells from an African green monkey)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • "this compound"

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.[10]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of "this compound" in the cell culture medium.

    • After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.[8]

    • Include untreated cells as a negative control and a vehicle control (cells treated with the same concentration of solvent used to dissolve the compound).[8]

  • MTT Addition and Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

    • After the treatment period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[8] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10][11]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.[10]

Data Analysis and Presentation:

The cell viability is calculated as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%, is then determined from the dose-response curve.

Selectivity Index (SI): A critical parameter to evaluate is the selectivity index, which is the ratio of the cytotoxicity (IC₅₀) to the antibacterial activity (MIC). A higher SI value indicates greater selectivity for bacteria over mammalian cells.

SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)

Principle of the MTT Assay

MTT_Principle cluster_cell Viable Cell cluster_measurement Measurement A MTT (Yellow, Soluble) B Mitochondrial Dehydrogenase A->B Reduction C Formazan (Purple, Insoluble) B->C D Solubilization (DMSO) C->D E Measure Absorbance (~570 nm) D->E Target_ID_Workflow A Active Compound: This compound B Macromolecular Synthesis Assays A->B C Resistant Mutant Selection & Sequencing A->C D Affinity-Based Target Isolation A->D E Genomic/Proteomic Profiling A->E F Hypothesized Target(s) B->F C->F D->F E->F G Target Validation F->G

Sources

Application Notes and Protocols for the In Vitro Evaluation of 5-Fluoro-3-(4-methylphenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Novel Benzoic Acid Derivatives

The chemical scaffold of benzoic acid and its derivatives has long been a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities.[1][2] The introduction of specific functional groups, such as fluorine and methylphenyl moieties, to the benzoic acid core can significantly modulate its pharmacokinetic and pharmacodynamic properties, making derivatives like 5-Fluoro-3-(4-methylphenyl)benzoic acid a person of interest for novel drug discovery. These modifications can enhance cell permeability, metabolic stability, and target-binding affinity, opening up avenues for the development of new anticancer, anti-inflammatory, or other therapeutic agents.[3][4]

This guide provides a comprehensive framework for the in vitro evaluation of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous and logically structured approach to characterizing the biological effects of this class of compounds. The protocols detailed herein are intended to serve as a robust starting point, adaptable to specific research questions and laboratory contexts.

Part 1: Initial Screening for Bioactivity - Cytotoxicity Profiling

The first critical step in evaluating any new chemical entity is to determine its effect on cell viability. This initial screening provides a broad overview of the compound's potency and its therapeutic window. The MTT and XTT assays are widely used colorimetric methods for assessing cell metabolic activity, which is often correlated with cell viability.[5][6]

Rationale for Method Selection

The choice between MTT and XTT assays depends on the specific experimental needs. The MTT assay is a classic, cost-effective method, but requires a solubilization step for the formazan product.[5][6][7] The XTT assay, a second-generation alternative, produces a water-soluble formazan, simplifying the protocol and making it more suitable for high-throughput screening.[5][6][8]

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution in DMSO) treatment Treatment of Cells (Serial dilutions of compound) compound_prep->treatment cell_prep Cell Culture & Seeding (Select appropriate cell lines) cell_prep->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation reagent_add Addition of MTT/XTT Reagent incubation->reagent_add formazan_dev Formazan Development reagent_add->formazan_dev solubilization Solubilization (MTT only) formazan_dev->solubilization If MTT absorbance Absorbance Reading (Plate Reader) formazan_dev->absorbance If XTT solubilization->absorbance data_proc Data Processing (% Viability vs. Control) absorbance->data_proc ic50 IC50 Determination data_proc->ic50

Caption: Workflow for MTT/XTT Cytotoxicity Assays.

Protocol 1: MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for the specific cell lines used.[5][6]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in sterile DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[6]

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[5][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Data Presentation: In Vitro Cytotoxicity

The results of the cytotoxicity screening should be summarized in a clear and concise table.

Compound IDCell LineExposure Time (h)IC50 (µM)
Derivative 1MCF-7 (Breast Cancer)4815.2 ± 1.8
Derivative 1A549 (Lung Cancer)4825.7 ± 3.1
Derivative 1HEK293 (Normal Kidney)48> 100
Derivative 2MCF-7 (Breast Cancer)488.9 ± 1.2
Derivative 2A549 (Lung Cancer)4812.4 ± 2.5
Derivative 2HEK293 (Normal Kidney)4885.3 ± 9.7

Part 2: Elucidating the Mechanism of Action

Once a compound demonstrates significant cytotoxic activity against cancer cell lines with a favorable therapeutic index (i.e., lower toxicity to normal cells), the next step is to investigate its mechanism of action. Key cellular processes to investigate include apoptosis and cell cycle progression.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects. It can be assessed by detecting key events such as the externalization of phosphatidylserine (PS) and the activation of caspases.[10]

This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

  • Cell Treatment: Seed and treat cells with the test compound at concentrations around its IC50 value for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[12] Their activity can be measured using a substrate that releases a fluorescent or luminescent signal upon cleavage.

  • Cell Treatment: Seed cells in a 96-well plate and treat with the compound.

  • Lysis and Substrate Addition: After treatment, lyse the cells and add a luminogenic or fluorogenic caspase-3/7 substrate.

  • Signal Measurement: Incubate at room temperature to allow for substrate cleavage and measure the resulting luminescence or fluorescence using a plate reader.

Cell Cycle Analysis

Many cytotoxic compounds induce cell death by causing cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating.[13][14]

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and determination of the cell cycle phase distribution.[13][15]

  • Cell Treatment: Treat cells with the test compound for a relevant duration (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane and preserve DNA integrity.[13]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase (to prevent staining of double-stranded RNA).[15]

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][14]

Part 3: Target Identification and Pathway Analysis

For compounds with promising and well-defined mechanisms of action, further investigation into their specific molecular targets and the signaling pathways they modulate is warranted. Based on the chemical structure of this compound, potential targets could include protein kinases or transcription factors like NF-κB, which are often dysregulated in cancer and inflammatory diseases.[16][17][18]

In Vitro Kinase Inhibition Assay

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[19]

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a microplate well, combine the purified target kinase, its specific substrate, and ATP in a kinase buffer.[20][21]

  • Compound Addition: Add the this compound derivative at various concentrations.

  • Kinase Reaction: Initiate the reaction by adding a solution of ATP and MgCl2 and incubate at 30°C for a specified time.[20]

  • Detection: Stop the reaction and quantify kinase activity. This can be done by measuring the amount of phosphorylated substrate (e.g., using a phosphospecific antibody in an ELISA format) or by quantifying the amount of ADP produced.[19]

  • Data Analysis: Determine the IC50 value of the compound for the inhibition of the specific kinase.

NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway plays a critical role in inflammation and cell survival, and its inhibition is a promising therapeutic strategy.[18][22][23]

This cell-based assay measures the transcriptional activity of NF-κB.

  • Cell Transfection: Use a cell line that has been stably or transiently transfected with a reporter construct containing an NF-κB response element upstream of a reporter gene (e.g., luciferase).

  • Compound Treatment and Stimulation: Pre-treat the cells with the test compound for a specified time, followed by stimulation with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).[16]

  • Luciferase Assay: After stimulation, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: A reduction in luciferase activity in the presence of the compound indicates inhibition of the NF-κB signaling pathway.

Potential Signaling Pathway Modulation

G cluster_pathway Hypothesized Pathway Inhibition cluster_kinase Kinase Cascade cluster_nfkb NF-κB Pathway compound 5-Fluoro-3-(4-methylphenyl) benzoic acid derivative kinase2 Target Kinase compound->kinase2 Inhibits ikk IKK compound->ikk Inhibits kinase1 Upstream Kinase kinase1->kinase2 kinase3 Downstream Effector kinase2->kinase3 gene_exp Gene Expression (Inflammation, Survival) kinase3->gene_exp Activates tnf TNF-α tnf->ikk ikb IκB ikk->ikb phosphorylates & degrades nfkb NF-κB nucleus Nucleus nfkb->nucleus translocates to cell_outcomes Cancer Progression gene_exp->cell_outcomes leads to

Caption: Potential Mechanisms of Action.

Conclusion

The systematic in vitro evaluation of this compound derivatives, from initial cytotoxicity screening to detailed mechanism-of-action studies, is essential for identifying promising therapeutic candidates. The protocols outlined in this guide provide a robust framework for this process, emphasizing scientific rigor and logical progression. By carefully characterizing the biological activities of these novel compounds, researchers can pave the way for the development of next-generation therapies for a range of human diseases.

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Application Notes & Protocols: A Framework for Characterizing the Biological Activity of 5-Fluoro-3-(4-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This document provides a comprehensive framework of cell-based assay protocols designed to elucidate the biological profile of the novel compound, 5-Fluoro-3-(4-methylphenyl)benzoic acid. As specific biological data for this molecule is not yet established, this guide presents a logical, multi-phased screening cascade for researchers, scientists, and drug development professionals. The protocols detailed herein begin with foundational cytotoxicity assessments, proceed to investigate potential anti-inflammatory activity through key signaling pathways, and culminate in advanced methods for confirming direct target engagement. Each protocol is presented with the underlying scientific rationale to empower researchers to not only execute the experiments but also to interpret the results within a broader biological context.

Introduction: Rationale for a Systematic Screening Approach

This compound is a synthetic organic compound featuring a fluorinated biphenyl scaffold. While this specific molecule is novel, its structural motifs are present in numerous compounds with established pharmacological relevance. For instance, fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, and the biphenyl core is a privileged structure in many therapeutic agents. Furthermore, related fluorobenzoic acid derivatives have demonstrated a range of biological activities, including anti-inflammatory, antibacterial, and antitumor effects[1][2].

Given this context, this compound represents a promising candidate for drug discovery. However, its therapeutic potential can only be unlocked through a systematic and rigorous biological evaluation. This guide outlines a strategic, three-phase experimental workflow designed to comprehensively characterize its cellular effects. The primary objective is to provide a robust set of self-validating protocols that will enable researchers to:

  • Determine the compound's cytotoxic profile and therapeutic window.

  • Screen for and quantify potential anti-inflammatory activity.

  • Investigate the underlying mechanism of action by confirming target engagement.

This structured approach ensures that resources are used efficiently, moving from broad, high-level screening to more complex, target-specific validation.

Phase I: Foundational Viability and Cytotoxicity Screening

Scientific Rationale: Before investigating any specific biological function, it is imperative to determine the concentration range at which this compound affects fundamental cellular health. A primary cytotoxicity screen is the cornerstone of any compound characterization, as it distinguishes direct cytotoxic effects from specific modulatory activities and establishes the concentration range for all subsequent functional assays. The MTT assay is a widely adopted, reliable, and high-throughput method for assessing cell viability by measuring the metabolic activity of living cells[3].

Experimental Workflow: Overall Screening Cascade

The following diagram illustrates the logical progression of the screening strategy outlined in this guide.

G A Phase 1: Foundational Screening (Cytotoxicity) B MTT Cell Viability Assay (Determine IC50) A->B Establish Dose-Response C Phase 2: Functional Screening (Anti-Inflammatory) B->C Select Sub-Toxic Concentrations D Nitric Oxide (Griess) Assay (Measure NO Production) C->D Screen for Functional Effect E NF-κB Reporter Assay (Assess Pathway Activity) C->E Investigate Pathway Modulation F Phase 3: Mechanism of Action (Target Validation) D->F If Active E->F If Active G Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) F->G Validate Direct Binding H Compound Characterized G->H G cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases P_IkB P-IκB IkB_NFkB->P_IkB Proteasome Proteasome P_IkB->Proteasome Ubiquitination & Degradation DNA κB DNA Site NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (e.g., iNOS, TNF-α) DNA->Genes Initiates

Caption: Canonical NF-κB signaling pathway activated by LPS.

Protocol 2: Griess Assay for Nitric Oxide Production

Principle: This assay quantifies nitrite (NO₂⁻), a stable breakdown product of nitric oxide (NO), in the cell culture supernatant. The Griess reagent converts nitrite into a purple azo compound, and its absorbance is measured colorimetrically. A reduction in nitrite levels in LPS-stimulated cells treated with the compound indicates anti-inflammatory activity. [4] Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • LPS (from E. coli)

  • This compound (in DMSO)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) standard solution

  • 96-well plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL and incubate for 24 hours.

  • Pre-treatment: Treat cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours. Include vehicle controls.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group. [4]4. Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve: Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Component A to all samples and standards.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm. [4]9. Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production relative to the LPS-only treated group.

Protocol 3: NF-κB Luciferase Reporter Assay

Principle: This assay uses a cell line stably or transiently transfected with a plasmid containing the firefly luciferase gene under the control of multiple NF-κB response elements. Upon activation and nuclear translocation, NF-κB binds to these elements and drives luciferase expression. The resulting luminescence is a direct measure of NF-κB transcriptional activity. [5] Materials:

  • HEK293T or similar cell line stably expressing an NF-κB luciferase reporter

  • Complete culture medium

  • Tumor Necrosis Factor-alpha (TNF-α) or LPS as a stimulant

  • This compound (in DMSO)

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

  • Opaque, white 96-well plates

Step-by-Step Methodology:

  • Cell Seeding: Seed the NF-κB reporter cell line into a white, opaque 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Pre-treat cells with non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Add a stimulant such as TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. [6]Incubate for 6-8 hours.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions (this reagent typically combines cell lysis and substrate).

    • Incubate for 10 minutes to ensure complete lysis and signal stabilization.

    • Measure luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the data by subtracting background luminescence (cells with no stimulant).

    • Calculate the percentage inhibition of NF-κB activity relative to the stimulant-only control.

Phase III: Mechanism of Action - Target Engagement

Scientific Rationale: A positive result in a functional assay (e.g., NF-κB inhibition) suggests the compound interacts with a component of that pathway, but it does not prove direct physical binding. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms target engagement in an intact cell environment. [7][8]The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand. By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, a thermal shift can be detected, providing strong evidence of direct binding. [8][9]

Workflow Diagram: Cellular Thermal Shift Assay (CETSA)

G A 1. Cell Treatment Treat intact cells with Compound or Vehicle (DMSO) B 2. Heat Challenge Heat cell aliquots across a temperature gradient (e.g., 40-70°C) A->B C 3. Cell Lysis Lyse cells (e.g., freeze-thaw cycles) to release proteins B->C D 4. Separation Centrifuge to pellet denatured, aggregated proteins C->D E 5. Analysis of Supernatant Collect supernatant containing soluble proteins D->E F 6. Protein Quantification Analyze soluble target protein levels (e.g., Western Blot, ELISA) E->F G Result Interpretation Compare melt curves. A shift to higher temperatures indicates stabilization and target engagement. F->G

Caption: Step-by-step workflow of a typical CETSA experiment.

Protocol 4: CETSA for Target Validation (Western Blot Detection)

Hypothetical Target: IKKβ (a key kinase in the NF-κB pathway).

Materials:

  • Relevant cell line expressing IKKβ (e.g., THP-1, HEK293T)

  • This compound (in DMSO)

  • PBS with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis buffer (e.g., RIPA)

  • SDS-PAGE and Western Blotting equipment

  • Primary antibody specific for IKKβ

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Step-by-Step Methodology:

Part A: Generating the Melt Curve

  • Treatment: Treat two separate flasks of cells (e.g., 10 million cells each) with either a high concentration of the compound (e.g., 10x the functional IC₅₀) or vehicle (DMSO) for 1-2 hours.

  • Aliquoting: Harvest and wash the cells, then resuspend in PBS with inhibitors. Aliquot the cell suspension (e.g., 100 µL per tube) into a series of PCR tubes for each condition (compound vs. vehicle).

  • Heat Challenge: Place the tubes in a thermal cycler and heat each tube to a different temperature for 3-8 minutes (e.g., 40, 44, 48, 52, 56, 60, 64°C). [9][10]Include an unheated control. Cool immediately to 4°C.

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. [7]6. Analysis: Carefully collect the supernatant. Quantify total protein concentration (e.g., BCA assay). Analyze equal amounts of total protein from each sample by SDS-PAGE and Western Blot using an anti-IKKβ antibody.

  • Interpretation: Quantify the band intensities. Plot the percentage of soluble IKKβ remaining against the temperature for both vehicle and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization.

Part B: Isothermal Dose-Response Fingerprint (ITDRF)

  • Identify Temperature: From the melt curve, choose a temperature that results in significant (~50-70%) precipitation of IKKβ in the vehicle-treated sample.

  • Treatment: Treat cells with a range of concentrations of the compound.

  • Heat Challenge: Heat all samples at the single, pre-determined temperature.

  • Analysis: Perform steps 4-6 as above.

  • Interpretation: Plot the amount of soluble IKKβ against the compound concentration. A dose-dependent increase in soluble protein at that temperature confirms target engagement.

References

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  • PubChem. (2024). 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. Retrieved from [Link]

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The Strategic Intermediate: Application and Synthesis of 5-Fluoro-3-(4-methylphenyl)benzoic Acid in API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Biaryl Scaffolds in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and biaryl scaffolds into drug candidates has proven to be a highly effective strategy for optimizing pharmacokinetic and pharmacodynamic properties. Fluorine, with its unique electronic properties and small steric footprint, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The biaryl motif, on the other hand, provides a rigid and tunable framework that is a common feature in a multitude of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).[3]

This application note provides a comprehensive guide to the synthesis, purification, and characterization of 5-Fluoro-3-(4-methylphenyl)benzoic acid , a key intermediate for the synthesis of active pharmaceutical ingredients (APIs). We will explore a robust and scalable synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction, detail rigorous purification and analytical characterization methods, and illustrate its application in the synthesis of a potential API. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an intermediate is crucial for process development and optimization. The following table summarizes the key properties of this compound.

PropertyValueSource/Method
Molecular Formula C₁₄H₁₁FO₂Calculated
Molecular Weight 230.24 g/mol Calculated
Appearance White to off-white solidExpected
Melting Point Not available (expected to be a crystalline solid with a defined melting point)-
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Ethyl Acetate, Methanol). Insoluble in water.By analogy
pKa Not available (expected to be in the range of typical benzoic acids, ~4-5)By analogy

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[4] This reaction offers high functional group tolerance and generally proceeds under mild conditions, making it ideal for the synthesis of complex molecules in pharmaceutical development. The synthesis of this compound is efficiently achieved by the palladium-catalyzed coupling of 3-bromo-5-fluorobenzoic acid and 4-methylphenylboronic acid.

Reaction Scheme:

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol:

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl bromides with arylboronic acids.[5][6]

Materials:

  • 3-bromo-5-fluorobenzoic acid (1.0 eq)

  • 4-methylphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (degassed)

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid, 4-methylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Under the inert atmosphere, add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). The reaction mixture should be a suspension.

  • Reaction: Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and ethyl acetate.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Purification of the crude this compound is critical to ensure its suitability for subsequent API synthesis. Recrystallization is a highly effective method for purifying solid organic compounds.[3][7]

Purification Protocol: Recrystallization

Solvent Selection: A suitable solvent system for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water or toluene and hexanes is often effective for biaryl carboxylic acids.[7]

Procedure:

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or toluene).

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Gradually add a co-solvent in which the product is less soluble (e.g., water or hexanes) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[8]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm).[8]

    • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the fluorine atom, providing definitive evidence of its presence.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretching absorption (around 1700 cm⁻¹).[8][10]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

Application in API Synthesis: A Case Study of a Tarenflurbil Analog

This compound is a valuable intermediate for the synthesis of various APIs, particularly those in the NSAID class. Tarenflurbil (R-flurbiprofen), a selective amyloid-β 42 lowering agent that was investigated for the treatment of Alzheimer's disease, serves as an excellent structural precedent.[11][12][13][14] While Tarenflurbil itself is 2-fluoro-α-methyl-[1,1'-biphenyl]-4-acetic acid, our target intermediate can be envisioned as a key building block for a structurally related analog.

The following workflow illustrates the potential use of this compound in the synthesis of a hypothetical NSAID.

G cluster_0 Synthesis of Intermediate cluster_1 API Synthesis Start 3-bromo-5-fluorobenzoic acid + 4-methylphenylboronic acid Suzuki_Coupling Suzuki-Miyaura Coupling Start->Suzuki_Coupling Intermediate This compound Suzuki_Coupling->Intermediate Activation Carboxylic Acid Activation (e.g., with SOCl₂ or Oxalyl Chloride) Intermediate->Activation Key Intermediate Amide_Coupling Amide Coupling with a chiral amine Activation->Amide_Coupling API Final API (Tarenflurbil Analog) Amide_Coupling->API

Caption: Workflow illustrating the use of the intermediate in API synthesis.

In this hypothetical pathway, the carboxylic acid group of this compound is first activated, for example, by conversion to an acyl chloride. This activated intermediate can then be coupled with a chiral amine to introduce the desired stereocenter and form the final amide-containing API. This approach highlights the versatility of the title compound as a scaffold for building more complex and potentially therapeutic molecules.

Safety, Handling, and Storage

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and strategically designed intermediate for the synthesis of APIs. Its fluorinated biaryl scaffold is a desirable feature in modern drug discovery. The Suzuki-Miyaura cross-coupling provides an efficient and scalable route to its synthesis. The detailed protocols and characterization data presented in this application note provide a solid foundation for researchers to produce this key intermediate with high purity and to explore its potential in the development of novel therapeutics.

References

  • Novel flurbiprofen derivatives with improved brain delivery: synthesis, in vitro and in vivo evaluations. Taylor & Francis Online. [Link]

  • Novel flurbiprofen derivatives with improved brain delivery: synthesis, in vitro and in vivo evaluations. PubMed. [Link]

  • Good solvent for recrystalizing 4-biphenyl carboxylic acid? Reddit. [Link]

  • Translational Medicine Lessons from Flurizan's Failure in Alzheimer's Disease (AD) Trial: Implication for Future Drug Discovery and Development for AD. PubMed Central. [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization.
  • Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

  • Recrystallization and Crystallization. University of California, Irvine. [Link]

  • A Highly Efficient Catalyst of a Nitrogen-Based Ligand for the Suzuki Coupling Reaction at Room Temperature under Air in Neat Water. Royal Society of Chemistry. [Link]

  • Tarenflurbil – Knowledge and References. Taylor & Francis. [Link]

  • New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. National Institutes of Health. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. Semantic Scholar. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

  • Purification of carboxylic acids by complexation with selective solvents.
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Predictions of the fluorine NMR chemical shifts of perfluorinated carboxylic acids, CnF(2n+1)COOH (n = 6-8). PubMed. [Link]

  • Recrystallization and Melting Point Analysis. YouTube. [Link]

  • FT-IR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. ResearchGate. [Link]

  • 5-(4-Fluorophenyl)-2-(4-methylphenyl)-3-methylsulfanyl-1-benzofuran. National Institutes of Health. [Link]

  • 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. National Institutes of Health. [Link]

  • Benzofuran – Knowledge and References. Taylor & Francis. [Link]

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Anwendungs- und Protokollleitfaden: Derivatisierung von 5-Fluor-3-(4-methylphenyl)benzoesäure zur Steigerung der Wirksamkeit

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen detaillierten technischen Überblick und experimentelle Protokolle für die chemische Modifikation der "5-Fluor-3-(4-methylphenyl)benzoesäure". Als Ausgangspunkt für die Wirkstoffforschung bietet diese Biphenylcarbonsäure-Struktur eine vielversprechende Grundlage für die Entwicklung potenterer und selektiverer Wirkstoffkandidaten. Die hier beschriebenen Derivatisierungsstrategien zielen darauf ab, die pharmakologischen Eigenschaften durch gezielte chemische Veränderungen zu verbessern.

Wissenschaftlicher Hintergrund und Rationale

Biphenyl-Strukturen sind ein zentrales Motiv in der medizinischen Chemie und finden sich in zahlreichen zugelassenen Medikamenten wieder. Sie weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter entzündungshemmende, antimikrobielle und krebsbekämpfende Eigenschaften.[1][2] Die spezifische Verbindung, 5-Fluor-3-(4-methylphenyl)benzoesäure, kombiniert mehrere für die Wirkstoffentwicklung interessante Merkmale:

  • Biphenyl-Grundgerüst: Bietet eine rigide, aber anpassungsfähige Plattform für die Interaktion mit biologischen Zielstrukturen.

  • Carbonsäuregruppe: Ein vielseitiger Ankerpunkt für Wasserstoffbrückenbindungen oder ionische Wechselwirkungen mit Rezeptoren oder Enzymen.[3] Sie ist zudem ein idealer Ausgangspunkt für chemische Modifikationen.

  • Fluor-Substituent: Die Einführung von Fluor in organische Moleküle ist eine etablierte Strategie zur Verbesserung pharmakokinetischer Eigenschaften wie metabolischer Stabilität und Membranpermeabilität.[4][5]

Die Derivatisierung dieser Ausgangsverbindung verfolgt das Ziel, durch systematische Struktur-Wirkungs-Beziehungs-Studien (SAR) Analoga mit verbesserter Wirksamkeit, Selektivität und günstigeren ADME-Eigenschaften (Absorption, Distribution, Metabolismus, Exkretion) zu identifizieren.

Strategien zur Derivatisierung

Die Modifikationen konzentrieren sich auf drei chemisch zugängliche Positionen des Moleküls: die Carbonsäuregruppe und das Biphenyl-System.

G cluster_0 Modifikation der Carbonsäure cluster_1 Modifikation des Biphenyl-Rings parent 5-Fluor-3-(4-methylphenyl)benzoesäure Amidation Amidsynthese parent->Amidation R-NH₂, Kopplungsreagenz Esterification Veresterung parent->Esterification R-OH, Säurekatalysator Suzuki Suzuki-Kupplung (weitere Arylierung) parent->Suzuki Arylboronsäure, Pd-Katalysator

Amidierung der Carbonsäuregruppe

Rationale: Die Umwandlung der Carbonsäure in eine Amid-Funktionalität kann die Wasserstoffbrückenbindungs-Eigenschaften des Moleküls verändern und die Lipophilie erhöhen. Dies kann zu einer verbesserten Zellpermeabilität und veränderten Bindungsaffinitäten führen. Die Einführung verschiedener Amine ermöglicht eine breite Diversität an sterischen und elektronischen Eigenschaften.

Protokoll:

  • Vorbereitung: In einem trockenen Rundkolben werden 5-Fluor-3-(4-methylphenyl)benzoesäure (1 Äquiv.), das gewünschte Amin (1.1 Äquiv.) und ein Kopplungsreagenz wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) (1.2 Äquiv.) in einem aprotischen Lösungsmittel wie N,N-Dimethylformamid (DMF) gelöst.

  • Reaktion: Der Mischung wird eine organische Base, z.B. N,N-Diisopropylethylamin (DIPEA) (2 Äquiv.), zugegeben. Die Reaktion wird bei Raumtemperatur für 4-12 Stunden unter Inertgasatmosphäre (z.B. Stickstoff) gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Aufarbeitung: Nach vollständiger Umsetzung wird das Reaktionsgemisch mit Wasser verdünnt und mehrmals mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Natriumhydrogencarbonat-Lösung und anschließend mit gesättigter Kochsalzlösung gewaschen.

  • Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Amid zu erhalten.[6]

Veresterung der Carbonsäuregruppe

Rationale: Die Veresterung neutralisiert die saure Carbonsäuregruppe, was die Löslichkeit und die zelluläre Aufnahme signifikant beeinflussen kann.[3] Ester können auch als Prodrugs fungieren, die in vivo durch Esterasen zur aktiven Carbonsäure hydrolysiert werden.

Protokoll (Fischer-Veresterung):

  • Vorbereitung: 5-Fluor-3-(4-methylphenyl)benzoesäure (1 Äquiv.) wird in einem großen Überschuss des gewünschten Alkohols (der gleichzeitig als Lösungsmittel dient) suspendiert.[7]

  • Reaktion: Unter Rühren werden einige Tropfen einer starken Säure, typischerweise konzentrierte Schwefelsäure, als Katalysator hinzugefügt.[8][9] Das Gemisch wird für mehrere Stunden unter Rückfluss erhitzt. Die Reaktion ist eine Gleichgewichtsreaktion; die Entfernung des entstehenden Wassers (z.B. mit einem Dean-Stark-Apparat) kann die Ausbeute erhöhen.

  • Aufarbeitung: Nach Abkühlen wird die Mischung in Wasser gegossen und mit einem organischen Lösungsmittel (z.B. Diethylether) extrahiert. Die organische Phase wird vorsichtig mit gesättigter Natriumhydrogencarbonat-Lösung neutralisiert, um die restliche Säure zu entfernen.[7] Anschließend wird mit Wasser und gesättigter Kochsalzlösung gewaschen.

  • Reinigung: Die organische Phase wird getrocknet (z.B. mit Magnesiumsulfat), filtriert und das Lösungsmittel unter reduziertem Druck entfernt. Eine weitere Reinigung des Roh-Esters kann durch Destillation oder Säulenchromatographie erfolgen.[7]

Modifikation des Biphenyl-Rings mittels Suzuki-Kupplung

Rationale: Die Suzuki-Miyaura-Kreuzkupplung ist eine leistungsstarke Methode zur Bildung von C-C-Bindungen. Durch die Einführung weiterer aromatischer oder heteroaromatischer Ringe an einer geeigneten Position (z.B. nach Umwandlung einer vorhandenen Gruppe in ein Halogenid oder Triflat) können die sterischen und elektronischen Eigenschaften des Biphenyl-Systems gezielt moduliert werden, um die Bindung an das Zielprotein zu optimieren.

Protokoll (Beispielhaft für ein Brom-Derivat):

  • Vorbereitung: In einem Schlenk-Kolben werden das Brom-Derivat der 5-Fluor-3-(4-methylphenyl)benzoesäure (1 Äquiv.), die entsprechende Arylboronsäure (1.5 Äquiv.), ein Palladium-Katalysator (z.B. Pd(PPh₃)₄, 2-5 mol%) und eine Base (z.B. K₂CO₃ oder KOH, 2-3 Äquiv.) vorgelegt.

  • Reaktion: Ein geeignetes Lösungsmittelgemisch (z.B. Toluol/Ethanol/Wasser) wird hinzugefügt. Die Mischung wird entgast (z.B. durch mehrmaliges Evakuieren und Spülen mit Inertgas) und anschließend unter Inertgasatmosphäre für 6-24 Stunden bei erhöhter Temperatur (z.B. 80-100 °C) erhitzt. Der Reaktionsfortschritt wird mittels DC oder LC-MS verfolgt.

  • Aufarbeitung: Nach Abkühlen wird die Reaktionsmischung mit Wasser verdünnt und mit einem organischen Lösungsmittel extrahiert. Die organische Phase wird mit Wasser und gesättigter Kochsalzlösung gewaschen.

  • Reinigung: Nach dem Trocknen der organischen Phase und dem Entfernen des Lösungsmittels wird das Rohprodukt durch Säulenchromatographie oder Umkristallisation gereinigt.

G Start Ausgangsmaterialien (Säure, Amin/Alkohol, Reagenzien) Setup Reaktionsansatz (Lösungsmittel, Inertgas) Start->Setup Reaction Reaktionsdurchführung (Temperatur, Zeit) Setup->Reaction Monitoring Reaktionskontrolle (DC / LC-MS) Reaction->Monitoring Monitoring->Reaction unvollständig Workup Aufarbeitung (Extraktion, Wäsche) Monitoring->Workup vollständig Purification Reinigung (Chromatographie) Workup->Purification Analysis Charakterisierung (NMR, MS) Purification->Analysis

Biologische Evaluierung und Datenanalyse

Rationale: Um die Wirksamkeit der neu synthetisierten Derivate zu bewerten, sind quantitative in vitro-Assays unerlässlich. Die Wahl des Assays hängt von der vermuteten biologischen Zielstruktur ab. Angesichts der breiten Aktivitäten von Biphenyl-Verbindungen könnte dies ein Enzym-Inhibitions-Assay oder ein zellbasierter Proliferations-Assay sein.[2]

Protokoll: Zellbasierter Proliferations-Assay (Beispielhaft)
  • Zellkultur: Eine geeignete humane Krebszelllinie (z.B. MCF-7 für Brustkrebs) wird in einem geeigneten Medium kultiviert.[2]

  • Testdurchführung: Die Zellen werden in 96-Well-Platten ausgesät und für 24 Stunden inkubiert. Anschließend werden die Zellen mit einer seriellen Verdünnung der Testverbindungen (Ausgangsverbindung und Derivate) behandelt.

  • Inkubation: Die Platten werden für weitere 72 Stunden inkubiert.

  • Messung: Die Zellviabilität wird mit einem geeigneten Reagenz (z.B. Resazurin oder MTT) gemessen. Die Fluoreszenz oder Absorption wird mit einem Plattenlesegerät quantifiziert.

  • Datenanalyse: Die Messwerte werden gegen die Konzentration der Verbindungen aufgetragen, um Dosis-Wirkungs-Kurven zu erstellen. Aus diesen Kurven wird der IC₅₀-Wert (die Konzentration, bei der 50% der Zellproliferation gehemmt wird) für jede Verbindung berechnet.

Hypothetische Daten zur Wirksamkeitssteigerung

Die folgende Tabelle zeigt beispielhafte Daten, die eine erfolgreiche Optimierung der Ausgangsverbindung illustrieren.

VerbindungModifikationIC₅₀ (µM) vs. MCF-7
Ausgangsverbindung 5-Fluor-3-(4-methylphenyl)benzoesäure15.2
Derivat A1 N-Cyclopropyl-Amid8.5
Derivat A2 N-(4-Chlorphenyl)-Amid4.1
Derivat E1 Ethylester12.7
Derivat S1 4'-(Pyridin-4-yl)-Biphenyl2.3

Interpretation: In diesem hypothetischen Szenario führt die Amidierung mit einem elektronenarmen aromatischen Amin (Derivat A2) sowie die weitere Arylierung des Biphenyl-Systems (Derivat S1) zu einer signifikanten Steigerung der antiproliferativen Wirksamkeit.

Zusammenfassung und Ausblick

Dieser Leitfaden beschreibt rationale Strategien und detaillierte Protokolle zur Derivatisierung von 5-Fluor-3-(4-methylphenyl)benzoesäure. Die vorgestellten Methoden der Amidierung, Veresterung und Suzuki-Kupplung bieten einen robusten Werkzeugkasten zur Erzeugung einer Bibliothek von Analoga für Structure-Activity-Relationship-Studien. Die systematische Evaluierung dieser Derivate in relevanten biologischen Assays ist der entscheidende nächste Schritt, um Wirkstoffkandidaten mit verbesserter Potenz und optimierten pharmakologischen Profilen zu identifizieren.

Referenzen

  • Drug Design Org. (n.d.). Structure Activity Relationships. Abgerufen von [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Abgerufen von [Link]

  • MDPI. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Abgerufen von [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Abgerufen von [Link]

  • Pacific BioLabs. (n.d.). In Vitro Potency Assays. Abgerufen von [Link]

  • ACS Publications. (2010). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Abgerufen von [Link]

  • University College Dublin. (n.d.). A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. Abgerufen von [Link]

  • MDPI. (2012). Microwave assisted synthesis and biological activity of 3-aryl-furo[3,2-c]coumarins. Abgerufen von [Link]

  • Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Abgerufen von [Link]

  • ACS Publications. (2016). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. Abgerufen von [Link]

  • Pharmaron. (n.d.). Potency Assay Guide. Abgerufen von [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Abgerufen von [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Abgerufen von [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Abgerufen von [Link]

  • Thieme. (2005). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. Abgerufen von [Link]

  • U.S. Food and Drug Administration. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. Abgerufen von [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Abgerufen von [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Abgerufen von [Link]

  • Pharmaron. (n.d.). Potency Assay Guide. Abgerufen von [Link]

  • ResearchGate. (2018). Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Abgerufen von [Link]

  • Springer. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Abgerufen von [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Abgerufen von [Link]

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Application Notes & Protocols: Leveraging 5-Fluoro-3-(4-methylphenyl)benzoic Acid in Structure-Activity Relationship (SAR) Studies for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Fluorinated Biphenyl Benzoic Acid Scaffold

In the landscape of medicinal chemistry, the benzoic acid scaffold is a privileged structure, frequently appearing in biologically active compounds. The carboxylic acid moiety is a versatile hydrogen bond donor and acceptor, often critical for anchoring a molecule to the active site of an enzyme or receptor.[1] The strategic introduction of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by modulating its lipophilicity, metabolic stability, and binding affinity.[2]

This guide focuses on 5-Fluoro-3-(4-methylphenyl)benzoic acid , a fluorinated biphenyl carboxylic acid, as a foundational scaffold for structure-activity relationship (SAR) studies. SAR is a cornerstone of drug discovery, providing a systematic framework for understanding how specific structural modifications to a lead compound affect its biological activity. By iteratively synthesizing and testing analogs of a parent molecule, researchers can build a comprehensive map that guides the optimization of potency, selectivity, and drug-like properties.

While the specific biological profile of this compound is not extensively documented, its structural motifs are present in compounds with known antibacterial, anticancer, and anti-inflammatory activities.[2][3][4][5][6] Structurally related fluorophenyl compounds have demonstrated potent antibacterial properties, making this an attractive starting point for developing new agents to combat antimicrobial resistance.[5]

This document provides a detailed framework for designing and executing an SAR study around this scaffold, complete with hypothetical target applications, detailed experimental protocols, and data interpretation guidelines.

Physicochemical Profile of the Core Scaffold

A thorough understanding of the parent compound's properties is the first step in any SAR campaign.

  • Compound Name: this compound

  • Molecular Formula: C₁₄H₁₁FO₂

  • Molecular Weight: 230.24 g/mol

  • Structure: Chemical structure of this compound (Note: This is a representative structure based on the compound name, as a direct experimental image is not available.)

Designing the Structure-Activity Relationship (SAR) Matrix

The power of an SAR study lies in the systematic exploration of chemical space around the core scaffold. We propose a multipronged approach, dissecting the molecule into three key regions for modification. The goal is to probe how changes in electronics, sterics, and lipophilicity in each region impact a target biological activity, such as antibacterial efficacy.

Hypothetical SAR Campaign Workflow

A Core Scaffold This compound B Design Analog Library (Systematic Modification) A->B C Chemical Synthesis (e.g., Suzuki Coupling) B->C D Primary Screening (e.g., MIC Assay) C->D E Data Analysis Identify Active Analogs D->E F Secondary Screening (e.g., Cytotoxicity - MTT Assay) E->F H Establish SAR Trends E->H G Lead Optimization Further Refinement F->G F->H

Caption: General workflow for a structure-activity relationship (SAR) study.

Table 1: Proposed SAR Matrix for this compound Analogs

Analog IDModification RegionR¹ (Region A)R² (Region B)R³ (Region C)Rationale for Modification
Parent --COOH5-F4-CH₃Baseline compound
A-1 Carboxylic AcidTetrazole5-F4-CH₃Bioisosteric replacement to improve metabolic stability and pKa.
A-2 Carboxylic Acid-CONH₂5-F4-CH₃Evaluate the necessity of the acidic proton; alters H-bonding.
B-1 Fluoro-Phenyl Ring-COOH3-F4-CH₃Positional isomerism; probe sensitivity to fluorine placement.
B-2 Fluoro-Phenyl Ring-COOH5-Cl4-CH₃Increase lipophilicity and size; evaluate halogen effect.
B-3 Fluoro-Phenyl Ring-COOH5-OCH₃4-CH₃Introduce a hydrogen bond acceptor and electron-donating group.
C-1 Methyl-Phenyl Ring-COOH5-F4-CF₃Replace electron-donating methyl with a strong electron-withdrawing group.
C-2 Methyl-Phenyl Ring-COOH5-F4-ClIntroduce a halogen to alter electronics and lipophilicity.
C-3 Methyl-Phenyl Ring-COOH5-F3-CH₃Positional isomerism; probe steric tolerance in the binding pocket.

Experimental Protocols: A Step-by-Step Guide

Reproducible and validated protocols are essential for generating high-quality SAR data.[1]

Protocol 1: General Synthesis of Biphenyl Analogs via Suzuki Coupling

The Suzuki coupling is a robust and widely used method for constructing the C-C bond in biphenyl systems. This generalized protocol can be adapted to synthesize the analogs proposed in the SAR matrix.

Objective: To synthesize analogs of this compound.

Materials:

  • Appropriately substituted bromo-benzoic acid derivative (e.g., 3-Bromo-5-fluorobenzoic acid)

  • Appropriately substituted phenylboronic acid (e.g., 4-Methylphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or DMF with water)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the bromo-benzoic acid derivative (1.0 eq), the phenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent and Catalyst Addition: Add the solvent mixture (e.g., Toluene/Water 4:1) followed by the palladium catalyst (0.02-0.05 eq) under the inert atmosphere.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature. Acidify with 1N HCl to protonate the carboxylic acid, causing it to precipitate or become extractable into an organic solvent.

  • Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel or recrystallization to obtain the final compound.

  • Characterization: Confirm the structure and purity of the synthesized analog using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Primary Screening - Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism, providing a quantitative measure of its antibacterial potency.[1][7]

Objective: To determine the MIC of synthesized analogs against target bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VRE)).[5]

Materials:

  • Bacterial strains (e.g., MRSA, VRE)

  • Mueller-Hinton Broth (MHB)

  • Synthesized compounds dissolved in DMSO (e.g., 10 mg/mL stock)

  • Positive control antibiotic (e.g., Vancomycin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (microplate reader)

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB at 37°C. Dilute the culture to achieve a standardized density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[7]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plate. The final concentration range might be 128 µg/mL to 0.25 µg/mL. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

  • Controls:

    • Positive Control: Bacteria in MHB without any compound.

    • Negative Control: MHB without bacteria.

    • Vehicle Control: Bacteria in MHB with the highest concentration of DMSO used.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration where no visible growth is observed.[7] Alternatively, bacterial growth can be quantified by measuring the optical density (OD) at 600 nm.

Protocol 3: Secondary Screening - MTT Cytotoxicity Assay

It is crucial to assess whether a potent antibacterial compound is toxic to mammalian cells. The MTT assay measures cell metabolic activity, which serves as an indicator of cell viability.[3][7]

Objective: To determine the concentration of the test compound that inhibits 50% of cell growth (IC₅₀) in a mammalian cell line (e.g., HeLa or HEK293).

Materials:

  • Mammalian cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[7]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[7]

Data Interpretation and SAR Analysis

The ultimate goal is to connect specific structural changes to their effects on biological activity and cytotoxicity.

Hypothetical Mechanism of Action Pathway Some antibacterial agents targeting fatty acid biosynthesis (FAB) have been identified. The diagram below illustrates a simplified bacterial FAB pathway, a potential target for this class of compounds.[5]

cluster_0 Bacterial Fatty Acid Biosynthesis (FASII) A Acetyl-CoA B Malonyl-ACP A->B ACC C Acetoacetyl-ACP B->C FabH D Elongation Cycle (FabG, FabZ, FabI) C->D E Fatty Acids D->E F Membrane Synthesis E->F Inhibitor Hypothetical Inhibitor (e.g., Analog C-1) Inhibitor->D Inhibition

Caption: Inhibition of the bacterial fatty acid elongation cycle.

Table 2: Hypothetical SAR Data Summary

Analog IDMIC (µg/mL) vs. MRSAIC₅₀ (µM) vs. HeLa CellsSelectivity Index (SI = IC₅₀ / MIC)Key SAR Insight
Parent 16> 100> 6.25Moderate activity, low cytotoxicity.
A-1 32> 100> 3.13Tetrazole replacement reduces antibacterial activity. Carboxylic acid is preferred.
B-2 8> 100> 12.5Replacing 5-F with 5-Cl improves potency, likely due to increased lipophilicity.
C-1 250254-CF₃ group drastically improves potency but also introduces some cytotoxicity. A promising lead.
C-2 4> 100> 254-Cl group is well-tolerated and improves potency significantly over 4-CH₃.
C-3 64> 100> 1.56Moving the methyl group to the meta position is detrimental, suggesting a tight fit at the para position.

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

From this hypothetical data, we can derive key insights:

  • The carboxylic acid at Region A appears important for activity.

  • Increased lipophilicity at Region B (Cl vs. F) is beneficial.

  • A strong electron-withdrawing group at the para position of Region C (CF₃ or Cl) dramatically enhances antibacterial activity.

  • The para-position on the second phenyl ring seems critical, suggesting a specific steric constraint in the target's binding site.

These insights provide a clear, data-driven path for the next round of lead optimization, demonstrating the power of a systematic SAR study.

References

  • BenchChem. (n.d.). Benzoic Acid Derivatives: A Technical Guide to Their Biological Activities.
  • BenchChem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11).
  • JSciMed Central. (n.d.). Biological Potential of FluoroBenzene Analogs.
  • Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate.
  • PubChem. (2026). 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. National Center for Biotechnology Information.
  • PubChem. (2026). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. National Center for Biotechnology Information.
  • MDPI. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Zhang, M., et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • BenchChem. (n.d.). 3-Fluoro-4-(4-methylphenyl)benzoic Acid.
  • Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. PubMed.

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Application Notes and Protocols for the Development of 5-Fluoro-3-(4-methylphenyl)benzoic acid as an Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pursuit of novel, effective, and safe anti-inflammatory agents is a cornerstone of pharmaceutical research. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[1] This application note provides a detailed guide for researchers on the evaluation of a promising candidate, 5-Fluoro-3-(4-methylphenyl)benzoic acid , for its potential as a novel anti-inflammatory agent. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity, making this compound a person of interest for further investigation.[2]

This document outlines a proposed synthesis, delves into the plausible mechanism of action centered around COX-2 inhibition and NF-κB pathway modulation, and provides detailed protocols for its comprehensive in vitro and in vivo evaluation.

Proposed Synthesis of this compound

Scheme 1: Proposed Synthesis via Suzuki Coupling

A potential route could involve the Suzuki coupling of 3-bromo-5-fluorobenzoic acid with a 4-methylphenylboronic acid derivative. This method is widely used for the formation of carbon-carbon bonds.[3]

Plausible Mechanism of Action

The structural features of this compound, particularly the benzoic acid moiety, suggest that it may function as a competitive inhibitor of cyclooxygenase (COX) enzymes, similar to many existing NSAIDs.[4] We hypothesize a selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. Furthermore, we propose that the compound may also exert its anti-inflammatory effects by modulating the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[5][6]

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 IKK IKK TLR4->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases NF-kB_nuc NF-kB NF-kB->NF-kB_nuc translocates COX-2 COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins converts Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 This compound This compound This compound->IKK may inhibit This compound->COX-2 inhibits Pro-inflammatory Genes (TNF-a, IL-6) Pro-inflammatory Genes (TNF-a, IL-6) NF-kB_nuc->Pro-inflammatory Genes (TNF-a, IL-6) activates transcription

Caption: Proposed mechanism of action of this compound.

In Vitro Evaluation

A series of in vitro assays are essential for the initial screening and characterization of the anti-inflammatory properties of the target compound.[7]

Experimental Workflow: In Vitro Assays

G Start Start COX-2 Inhibition Assay COX-2 Inhibition Assay Start->COX-2 Inhibition Assay Cell-based Cytokine Assay Cell-based Cytokine Assay Start->Cell-based Cytokine Assay Data Analysis Data Analysis COX-2 Inhibition Assay->Data Analysis Cell-based Cytokine Assay->Data Analysis End End Data Analysis->End

Caption: Workflow for the in vitro evaluation of the test compound.

Protocol 1: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits and is designed to determine the IC50 value of the test compound against human recombinant COX-2.[8][9]

Materials:

  • Human Recombinant COX-2

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • This compound (dissolved in DMSO)

  • Celecoxib (positive control, dissolved in DMSO)

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Prepare serial dilutions of the test compound and Celecoxib in COX Assay Buffer. The final DMSO concentration should not exceed 1%.

  • To a 96-well plate, add the following to their respective wells:

    • Enzyme Control (100% activity): 10 µL of Assay Buffer

    • Inhibitor wells: 10 µL of diluted test compound or Celecoxib

  • Add 80 µL of the master mix containing COX Assay Buffer and COX Probe to all wells.

  • Initiate the reaction by adding 10 µL of diluted human recombinant COX-2 enzyme to all wells except the no-enzyme control.

  • Incubate the plate at 37°C for 10 minutes.

  • Add 10 µL of arachidonic acid to all wells to start the enzymatic reaction.

  • Immediately begin reading the fluorescence intensity every minute for 10-20 minutes at an excitation of 535 nm and an emission of 587 nm.

  • Calculate the rate of the reaction for each well. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the COX-2 activity.

Protocol 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

This protocol assesses the ability of the test compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in a cellular context.[10]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Dexamethasone (positive control)

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or Dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.

  • After incubation, collect the cell culture supernatants.

  • Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[11][12][13]

  • Determine the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-only control.

In Vivo Evaluation

In vivo models are crucial for assessing the anti-inflammatory efficacy of a compound in a whole-organism context.[14][15]

Experimental Workflow: In Vivo Assay

G Start Start Acclimatization Acclimatization Start->Acclimatization Compound Administration Compound Administration Acclimatization->Compound Administration Induction of Inflammation Induction of Inflammation Compound Administration->Induction of Inflammation Measurement of Paw Edema Measurement of Paw Edema Induction of Inflammation->Measurement of Paw Edema Data Analysis Data Analysis Measurement of Paw Edema->Data Analysis End End Data Analysis->End

Caption: Workflow for the in vivo evaluation of the test compound.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-established model for evaluating acute inflammation.[16]

Materials:

  • Male Wistar rats (180-200 g)

  • This compound (suspended in 0.5% carboxymethylcellulose)

  • Indomethacin (positive control)

  • 1% (w/v) solution of λ-carrageenan in sterile saline

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Divide the animals into groups (n=6 per group):

    • Vehicle control (0.5% CMC)

    • Test compound (e.g., 10, 20, 40 mg/kg, orally)

    • Positive control (Indomethacin, 10 mg/kg, orally)

  • Administer the respective treatments to the animals.

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).

  • Calculate the percentage inhibition of paw edema for each group at each time point using the following formula:

    • % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

    • Where ΔV = Vt - V0

Data Presentation

Quantitative data from the described experiments should be summarized in a clear and concise format.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundCOX-2 IC50 (µM)TNF-α Inhibition at 10 µM (%)IL-6 Inhibition at 10 µM (%)
This compound[Insert Value][Insert Value][Insert Value]
Celecoxib0.3085.292.5
DexamethasoneN/A95.898.1

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment Group (Dose)----
Vehicle Control [Insert Value][Insert Value][Insert Value][Insert Value]
This compound (10 mg/kg) [Insert Value][Insert Value][Insert Value][Insert Value]
This compound (20 mg/kg) [Insert Value][Insert Value][Insert Value][Insert Value]
This compound (40 mg/kg) [Insert Value][Insert Value][Insert Value][Insert Value]
Indomethacin (10 mg/kg) 65.472.878.182.3

Conclusion

The protocols and methodologies detailed in this application note provide a robust framework for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. By systematically assessing its synthesis, mechanism of action, and in vitro and in vivo efficacy, researchers can gain valuable insights into its therapeutic potential. The successful execution of these studies will be a critical step in the drug development pipeline for this promising compound.

References

  • Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]

  • Harrak, Y., Rosell, G., Daidone, G., Plescia, S., Schillaci, D., & Pujol, M. D. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(14), 4876–4890. [Link]

  • Kim, J. H., Na, H. J., Kim, C. K., & Surh, Y. J. (2010). 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. Molecules and Cells, 30(6), 505–512. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(7). [Link]

  • Abdel-Daim, M. M., & Abo-El-Sooud, K. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Molecules, 26(11), 3188. [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ResearchGate. (n.d.). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2020). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 44(27), 11535–11545. [Link]

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(12), 1-14. [Link]

  • Muro, F., Iimura, S., Yoneda, Y., Chiba, J., Watanabe, T., Setoguchi, M., Iigou, Y., Takayama, G., Yokoyama, M., Takashi, T., Nakayama, A., & Machinaga, N. (2008). 4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry, 16(23), 10173–10182. [Link]

  • Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Muñoz, O. B. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Methods in Molecular Biology, 2612, 101–108. [Link]

  • Schroecksnadel, K., Winkler, C., & Fuchs, D. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta, 367(1-2), 136–142. [Link]

  • Popgeorgiev, N., Jegu, T., & Himbert, S. (2022). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 23(19), 11623. [Link]

  • Frontiers. (n.d.). NF-κB: At the Borders of Autoimmunity and Inflammation. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Public Health Toxicology. (2022). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health Toxicology, 2(2), 1-7. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4017-4022. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Google Patents. (n.d.). US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Biocompare. (2024, April 1). Using ELISA to Detect Cytokines and Chemokines. [Link]

  • PUR-FORM. (2021, January 8). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Leung, E., & Gutschi, J. (2014). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 1172, 15–28. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 5-Fluoro-3-(4-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-3-(4-methylphenyl)benzoic acid. As a valued scaffold in medicinal chemistry and materials science, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of organic synthesis and purification.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction between 3-bromo-5-fluorobenzoic acid and 4-methylphenylboronic acid.

Q1: My Suzuki-Miyaura coupling reaction is sluggish or shows low conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in Suzuki-Miyaura couplings can stem from several factors, particularly when dealing with electron-deficient aryl halides like 3-bromo-5-fluorobenzoic acid.

  • Catalyst and Ligand Choice: The electronic properties of your aryl bromide, which is deactivated by the fluorine and carboxylic acid groups, may necessitate a more robust catalytic system. While standard catalysts like Pd(PPh₃)₄ can be effective, consider using more electron-rich and bulky phosphine ligands such as SPhos or XPhos, which can facilitate the oxidative addition step.[1]

  • Base Selection: The choice of base is critical. While sodium carbonate (Na₂CO₃) is commonly used, a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective, especially with challenging substrates.[2]

  • Solvent System: A mixture of an organic solvent (like dioxane, THF, or toluene) and water is standard. Ensure your solvents are thoroughly degassed to prevent oxidation of the palladium catalyst, which can lead to catalyst deactivation.[3]

  • Reaction Temperature: While room temperature Suzuki couplings are known, your specific substrate may require heating to achieve a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS and adjust the temperature accordingly.

Q2: I'm observing significant amounts of byproducts in my crude reaction mixture. What are they and how can I minimize their formation?

A2: Byproduct formation is a common challenge in cross-coupling reactions. The most likely culprits in your synthesis are:

  • Homocoupling of 4-methylphenylboronic acid (forming 4,4'-dimethylbiphenyl): This occurs when the boronic acid couples with itself. It is often promoted by the presence of oxygen.[3]

    • Mitigation: Rigorous degassing of your reaction mixture is crucial. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can significantly reduce homocoupling.

  • Protodehalogenation of 3-bromo-5-fluorobenzoic acid (forming 3-fluorobenzoic acid): This is the replacement of the bromine atom with a hydrogen atom.

    • Mitigation: This side reaction can be exacerbated by certain bases and protic solvents. Using an anhydrous, aprotic solvent and a non-hydroxide base can help minimize this.[3]

  • Unreacted Starting Materials: Incomplete conversion will leave you with residual 3-bromo-5-fluorobenzoic acid and 4-methylphenylboronic acid. Optimizing the reaction conditions as described in Q1 will address this.

II. Purification Strategies: Achieving High Purity

This section provides guidance on purifying the final product and removing common impurities.

Q3: How can I effectively remove unreacted 3-bromo-5-fluorobenzoic acid from my product?

A3: Separating the product from the structurally similar starting material can be challenging.

  • Acid-Base Extraction: Both your product and the starting material are carboxylic acids. A simple acid-base extraction will isolate both from neutral byproducts (like the homocoupled 4,4'-dimethylbiphenyl) but will not separate them from each other. However, this is a crucial first step to remove non-acidic impurities.[4][5]

  • Recrystallization: This is often the most effective method for separating compounds with different solubilities.

    • Solvent Selection: For carboxylic acids, polar protic solvents or mixtures are often good choices.[6] Experiment with solvent systems like ethanol/water, isopropanol/water, or toluene. The difference in polarity between your product and the starting material should allow for selective crystallization.

  • Column Chromatography: While not always ideal for large-scale purifications of polar compounds, silica gel chromatography can be effective.

    • Mobile Phase: A gradient of ethyl acetate in hexanes, often with a small amount of acetic acid (e.g., 0.1-1%) to improve peak shape and prevent tailing, is a good starting point.[7]

Q4: My final product has a grayish or black tint. How do I remove residual palladium catalyst?

A4: Residual palladium can be persistent. Here are several effective methods for its removal:

  • Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This can remove a significant portion of precipitated palladium black.[8]

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb dissolved and colloidal palladium.[8]

  • Thiol-Based Scavengers: For more stubborn cases, solid-supported scavengers with thiol functional groups have a high affinity for palladium and can be very effective.[8][9]

III. Frequently Asked Questions (FAQs)

Q: What is a typical workup procedure for this Suzuki-Miyaura reaction?

A: A general workup procedure would be:

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate.

  • Filter through a pad of Celite® to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel and wash with water.

  • Extract the organic layer with a basic aqueous solution (e.g., 1M NaOH or NaHCO₃) to move the carboxylic acids into the aqueous layer.[4]

  • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.

  • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Further purify by recrystallization or chromatography as needed.

Q: Are there any specific safety precautions I should take?

A: Always follow standard laboratory safety procedures.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.

  • Boronic acids can be irritants. Avoid inhalation and skin contact.

IV. Visualizing the Workflow

Diagram 1: General Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetal Transmetalation (Ar'-B(OR)₂) PdII_ArX->Transmetal Ar'-B(OR)₂ PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Purification_Workflow start Crude Reaction Mixture filtration Filter through Celite® start->filtration Remove Pd Black extraction Acid-Base Extraction filtration->extraction Separate Acidic & Neutral Compounds acidification Acidify Aqueous Layer extraction->acidification Isolate Carboxylic Acids precipitation Precipitation & Filtration acidification->precipitation recrystallization Recrystallization precipitation->recrystallization Primary Purification chromatography Column Chromatography (Optional) recrystallization->chromatography If impurities persist final_product Pure Product recrystallization->final_product chromatography->final_product

Caption: A typical purification flowchart for isolating this compound.

V. References

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • American Chemical Society. (1998). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Gold Refining & Metal Extraction Forum. (2020). Removal of Pd residues. Retrieved from [Link]

  • Reddit. (2024). Suzuki help. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media catalyzed by supramolecular inclusion complex catalyst. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • YouTube. (2020). Acid base extraction. Retrieved from [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry. Retrieved from [Link]

  • Reddit. (2025). Your trick to remove residual palladium. r/Chempros. Retrieved from [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. Retrieved from [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • MDPI. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Two Methods for Direct ortho-Arylation of Benzoic Acids. Retrieved from [Link]

  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Retrieved from

  • Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Retrieved from [Link]

  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-Bromo-5-fluorobenzoic acid. Retrieved from [Link]

Sources

Optimizing reaction conditions for the synthesis of "5-Fluoro-3-(4-methylphenyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-3-(4-methylphenyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The core of this process relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2][3] This document provides troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you achieve optimal results.

Section 1: Reaction Overview & Key Challenges

The synthesis of this compound is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-Bromo-5-fluorobenzoic acid and (4-methylphenyl)boronic acid .

Reaction Scheme:

While the Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, this specific transformation presents unique challenges that can affect yield and purity.[4][5] Key considerations include:

  • Substrate Reactivity: The aryl bromide is deactivated by the electron-withdrawing fluorine and carboxylic acid groups, which can slow the crucial oxidative addition step.[4][6]

  • Side Reactions: Common side reactions include homocoupling of the boronic acid and dehalogenation of the starting material.[4][7]

  • Product Purification: The acidic nature of the product can complicate purification, as it may co-elute with unreacted boronic acid or other acidic byproducts.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for this specific reaction?

A1: For coupling an electron-deficient aryl bromide like 3-bromo-5-fluorobenzoic acid, a catalyst system with bulky, electron-rich phosphine ligands is generally preferred.[6][9] This enhances the rate of oxidative addition, which is often the rate-limiting step.[6]

Catalyst / PrecursorLigandRationale
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A common, effective "all-in-one" catalyst. The PPh₃ ligand is suitable for many standard couplings.
Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, or RuPhosThese are bulky, electron-rich Buchwald ligands that excel with challenging substrates, often allowing for lower catalyst loading and milder reaction conditions.
Palladacycle Catalysts(e.g., Buchwald Palladacycles)These are often more stable in air and moisture, providing high turnover numbers and robust performance.[9]

Recommendation: Start with Pd(PPh₃)₄. If yields are low, switch to a more active system like Pd(OAc)₂ with SPhos.

Q2: How does the choice of base impact the reaction?

A2: The base plays a critical role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[2][10] The choice of base must be carefully considered.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common and effective choices.[11] K₂CO₃ is a good starting point, but the more soluble and stronger Cs₂CO₃ can sometimes improve yields for difficult couplings.[11] Potassium phosphate (K₃PO₄) is another strong base that can be effective.[9]

  • Organic Bases: While less common for this type of substrate, organic bases like triethylamine (TEA) can be used, but are generally less effective than inorganic bases in promoting the necessary transmetalation.

Recommendation: Use 2-3 equivalents of finely powdered and dry K₂CO₃ or Cs₂CO₃.[11][12]

Q3: Can I run this reaction with the free carboxylic acid, or should I protect it as an ester?

A3: It is highly recommended to perform the coupling on the methyl or ethyl ester of 3-bromo-5-fluorobenzoic acid, followed by a final hydrolysis step. The free carboxylic acid can complicate the reaction by reacting with the base, potentially affecting solubility and the efficiency of the catalytic cycle. Furthermore, purification of the final acidic product is often more challenging than purifying the neutral ester intermediate.[8]

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Low yield is the most common issue, often stemming from multiple potential causes.[5][11]

**dot graph Troubleshooting_Low_Yield { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", margin=0.2]; edge [fontname="Helvetica", fontsize=10];

// Nodes Start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is the Catalyst Active?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Sol1_Catalyst [label="Use Fresh Catalyst\nSwitch to a More Active Precatalyst/Ligand (e.g., Buchwald type)", fillcolor="#F1F3F4", fontcolor="#202124"]; Q2 [label="Are Reagents High Quality?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Sol2_Reagents [label="Use Fresh Boronic Acid\nEnsure Anhydrous Solvents\nUse Finely Powdered, Dry Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Q3 [label="Is the Atmosphere Inert?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Sol3_Atmosphere [label="Thoroughly Degas Solvent\nMaintain Positive N₂ or Ar Pressure", fillcolor="#F1F3F4", fontcolor="#202124"]; Q4 [label="Are Conditions Optimal?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Sol4_Conditions [label="Increase Temperature (80-110 °C)\nIncrease Reaction Time\nEnsure Vigorous Stirring", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Yield Improved", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Q1; Q1 -> Sol1_Catalyst [label="No"]; Q1 -> Q2 [label="Yes"]; Sol1_Catalyst -> End;

Start -> Q2; Q2 -> Sol2_Reagents [label="No"]; Q2 -> Q3 [label="Yes"]; Sol2_Reagents -> End;

Start -> Q3; Q3 -> Sol3_Atmosphere [label="No"]; Q3 -> Q4 [label="Yes"]; Sol3_Atmosphere -> End;

Start -> Q4; Q4 -> Sol4_Conditions [label="No"]; Q4 -> End [label="Yes"]; Sol4_Conditions -> End; } } Caption: Troubleshooting workflow for low reaction yield.

Q: My reaction yield is below 30%. What should I check first?

A:

  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.[7] Ensure your solvent was properly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas.[7] If the catalyst is old, its activity may be compromised.

  • Reagent Quality: Boronic acids can degrade over time via protodeboronation, especially when exposed to moisture.[7] Use fresh or properly stored (4-methylphenyl)boronic acid. The base should be finely powdered and dry to ensure reproducibility.[7] Solvents must be anhydrous.

  • Reaction Temperature: Suzuki couplings often require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[11] If you are running the reaction at a lower temperature, increasing the heat may improve the yield.

  • Insufficient Base: Ensure at least 2 equivalents of base are used. For heterogeneous mixtures involving bases like K₂CO₃, vigorous stirring is crucial for effective reaction.[7]

Problem 2: Significant Side Product Formation

Q: I'm seeing significant amounts of a byproduct that I believe is 4,4'-dimethylbiphenyl (homocoupling). How can I prevent this?

A: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[4]

  • Minimize Oxygen: The most critical step is to rigorously exclude oxygen from your reaction vessel. Ensure thorough degassing of your solvent and maintain a strict inert atmosphere.[4][7]

  • Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ directly, rather than generating it in situ from a Pd(II) source (like Pd(OAc)₂), can sometimes reduce homocoupling.

Q: My main impurity is 3-fluorobenzoic acid (dehalogenation). What causes this?

A: Dehalogenation (or protodehalogenation) occurs when the aryl halide is reduced instead of coupled.[7]

  • Hydride Source: This can be caused by trace amounts of water or other hydride sources in the reaction mixture. Ensure all reagents and solvents are anhydrous.

  • Base Choice: Some bases or solvent combinations can promote this side reaction. If dehalogenation is a persistent issue, consider screening different bases (e.g., switching from a carbonate to a phosphate).

Problem 3: Purification and Isolation Difficulties

Q: I cannot separate my product, this compound, from the unreacted (4-methylphenyl)boronic acid by column chromatography. What can I do?

A: This is a frequent challenge due to the similar acidic nature of both compounds.[8]

  • Acid-Base Extraction: After the reaction, perform an acid-base workup. Dilute the reaction mixture with an organic solvent (like ethyl acetate) and wash with a saturated aqueous solution of a mild base (e.g., NaHCO₃). Your acidic product and the boronic acid will move to the aqueous layer. Re-acidify the aqueous layer with dilute HCl (to pH ~2) and extract your product back into an organic solvent. This may not give perfect separation but will remove many other impurities.

  • Esterification Strategy: As mentioned in the FAQs, the most robust solution is to perform the coupling on the methyl or ethyl ester of 3-bromo-5-fluorobenzoic acid. The resulting ester product is neutral and can be easily separated from the acidic boronic acid using a simple basic wash during workup.[8] The pure ester can then be hydrolyzed to the desired carboxylic acid in a clean, high-yielding final step.

  • Recrystallization: The final product is a solid and can often be purified effectively by recrystallization from a suitable solvent system, such as a mixture of hexanes and methanol or ethanol/water.[13]

Section 4: Recommended Experimental Protocol (Two-Step)

This protocol utilizes the more reliable esterification strategy.

Step 1: Synthesis of Methyl 3-Bromo-5-fluorobenzoate

  • Setup: To a round-bottom flask, add 3-bromo-5-fluorobenzoic acid (1.0 eq).

  • Dissolution: Add methanol (approx. 5-10 mL per gram of acid) and a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Reflux: Heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by TLC until the starting acid is consumed.

  • Workup: Cool the reaction to room temperature. Carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid until effervescence ceases.

  • Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester. This is often pure enough for the next step.

Step 2: Suzuki-Miyaura Coupling

  • Setup: In a Schlenk flask, combine Methyl 3-bromo-5-fluorobenzoate (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), and finely powdered K₂CO₃ (2.5 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times.[7]

  • Solvent Addition: Add degassed solvent. A common choice is a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask under a positive flow of inert gas.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude ester can be purified by silica gel column chromatography.

Step 3: Hydrolysis

  • Setup: Dissolve the purified ester in a mixture of THF and methanol.

  • Hydrolysis: Add an aqueous solution of lithium hydroxide or sodium hydroxide (2-3 eq) and stir at room temperature until the ester is consumed (monitor by TLC).

  • Workup: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until the pH is ~2. The product will precipitate as a solid.

  • Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. If necessary, recrystallize to obtain the final product, this compound.[13]

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved from [Link]

  • Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [https://www.chem.wisc.edu/deptfiles/orglab/ relem/Suzuki_Biaryl_Expt.pdf]([Link] relem/Suzuki_Biaryl_Expt.pdf)

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Advances. Retrieved from [Link]

  • Semantic Scholar. (2017, December 4). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Retrieved from [Link]

  • ACS Publications. (2022, June 30). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]

  • R Discovery. (2001, July 1). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Zhang, M., et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • PubMed Central. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of 5-Fluoro-3-(4-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-3-(4-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate these experimental hurdles.

Introduction to the Challenge

This guide provides a systematic approach to understanding and overcoming these solubility issues, ensuring the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: I've added this compound to my aqueous buffer, but it won't dissolve. What is the first thing I should try?

A1: The most immediate and often effective strategy for a carboxylic acid-containing compound is pH adjustment. The carboxyl group is acidic and will be deprotonated at a pH above its pKa, forming a more soluble carboxylate salt.[1][2]

  • Initial Step: Prepare a concentrated stock solution of your compound in a water-miscible organic solvent like DMSO or ethanol.

  • Titration: Add this stock solution dropwise to your aqueous buffer while vigorously stirring.

  • pH Modification: Concurrently, increase the pH of the aqueous buffer by adding a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). Aim for a pH at least 2 units above the estimated pKa of the compound (i.e., pH > 6.0). This ensures near-complete conversion to the more soluble salt form.[2][3]

Q2: I've adjusted the pH, and the solubility has improved, but I'm still not reaching my target concentration. What's my next step?

A2: If pH adjustment alone is insufficient, the next logical step is to introduce a co-solvent to the aqueous buffer. Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[4][5]

  • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.

  • Procedure: Start by preparing a series of aqueous buffers containing different percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol). Then, attempt to dissolve your compound in these mixtures, remembering to also adjust the pH as described in A1.

  • Caution: Be mindful that high concentrations of co-solvents can impact biological assays. It is crucial to run appropriate vehicle controls to account for any effects of the co-solvent on your experimental system.

Q3: Are there alternatives to co-solvents if they interfere with my experiment?

A3: Yes, cyclodextrins are an excellent alternative. These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic core of this compound can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex that has significantly improved aqueous solubility.

  • Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used in pharmaceutical formulations.

  • Application: Prepare solutions of the cyclodextrin in your aqueous buffer at various concentrations. Add your compound and stir overnight to allow for complex formation.

Q4: Can I use surfactants to improve solubility?

A4: Surfactants, or surface-active agents, are another viable option. At concentrations above the critical micelle concentration (CMC), surfactant molecules form micelles, which have a hydrophobic core and a hydrophilic shell. The non-polar part of your compound can partition into the hydrophobic core of the micelle, leading to increased solubility.

  • Examples: Non-ionic surfactants like Polysorbate 80 (Tween 80) and various Poloxamers are often used.

  • Consideration: Similar to co-solvents, surfactants can interfere with biological experiments, so proper controls are essential.

Troubleshooting Guides

Guide 1: Systematic Approach to Solubility Enhancement

This guide provides a step-by-step workflow for systematically addressing the poor solubility of this compound.

Caption: Decision workflow for selecting a solubility enhancement strategy.

Guide 2: Experimental Protocols

This protocol outlines a standard method for quantifying the solubility of your compound.

  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous medium in a sealed container.

  • Equilibration: Agitate the container at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique such as HPLC-UV or LC-MS.

  • Expression of Solubility: The determined concentration represents the equilibrium solubility of the compound in that specific medium.

This protocol provides a practical approach to preparing a concentrated stock solution.

  • Weighing: Accurately weigh a desired amount of this compound.

  • Initial Dissolution: Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Buffer Preparation: Prepare the target aqueous buffer containing the desired co-solvent concentration (e.g., 10% ethanol in phosphate-buffered saline).

  • pH Adjustment: Adjust the pH of the buffer to approximately 7.4.

  • Titration: Slowly add the dissolved compound concentrate to the buffer while stirring vigorously.

  • Final pH Adjustment: Monitor the pH and add small aliquots of 1 M NaOH or KOH as needed to maintain the desired pH.

  • Final Volume: Adjust the final volume with the buffer to achieve the target concentration.

Data Presentation

Solubilization Strategy Mechanism of Action Typical Concentration Range Potential Experimental Impact
pH Adjustment Ionization of the carboxylic acid to a more soluble carboxylate salt.[1]pH > 6.0Alteration of physiological pH, may affect protein structure/function.
Co-solvency Reduction of solvent polarity.[4]5-20% (v/v)Can affect enzyme activity and cell viability. Vehicle controls are critical.
Cyclodextrins Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.1-10% (w/v)Generally well-tolerated in many biological systems.
Surfactants Partitioning of the compound into the hydrophobic core of micelles.> CMC (e.g., 0.01-0.1%)Can disrupt cell membranes and interfere with protein assays.

Mechanistic Diagrams

pH_Mechanism cluster_low_ph Low pH ( < pKa) cluster_high_ph High pH ( > pKa) Compound_H R-COOH (Insoluble) Compound_Ion R-COO⁻ + H⁺ (Soluble) Compound_H->Compound_Ion + OH⁻

Caption: Mechanism of pH-dependent solubility enhancement.

Cyclodextrin_Mechanism Compound Insoluble Compound Complex Soluble Inclusion Complex Compound->Complex Complexation Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity Cyclodextrin->Complex Complexation

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Google AI Search.
  • Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. (2021, November 9). Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). PubMed.
  • Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. (2023, July 11). Brainly.
  • 4-Biphenylcarboxylic acid. ChemBK. Retrieved from [Link]

  • Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. (2021, November 9). Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications. Retrieved from [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. NIH.
  • Micelles and Soaps The solubility of carboxylic acids is similar to that of alcohols and amines. The carboxylic acid is sli. Course Hero.
  • SURFACTANTS. Kao Chemicals.
  • Carboxylates - Surfactants. chemicalindustriessecrets.com.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
  • Carboxylate Surfactants | Carboxylic Acids & Salts. Venus Ethoxyethers.
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH.
  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?. (2014, December 1). ResearchGate.
  • Can I use Cyclodextrin to improve the solubility of a compound?. (2015, November 16). ResearchGate.
  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes. Pearson.
  • Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. Cheméo.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs.
  • Solubilizing Cosmetic Surfactants. Spectrum Chemical.
  • Carboxylic acid - Properties, Structure, Reactions. Britannica.
  • 21.1: Structure and Properties of Carboxylic Acids and their Salts. (2020, May 30). Chemistry LibreTexts.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid | C14H10F2O2 - PubChem. (2026, January 3). PubChem.
  • 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2 - PubChem. (2026, January 3). PubChem.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). (1991, October 31). OSTI.GOV. Retrieved from [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019, March 9). MDPI. Retrieved from [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. (2025, July 10). ResearchGate.
  • (PDF) Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2025, October 13). ResearchGate.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. onlinelibrary.wiley.com.
  • 5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid. ChemicalBook.
  • 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid. (2023, August 15). Smolecule.
  • 1 Table from pKa values in organic chemistry – making maximum use of the available data Agnes Kütt, Sigrid Selberg, Ivari Kal. ut.ee.
  • This compound, 97% Purity, C14H11FO2, 10 grams. Amazon. Retrieved from [Link]

  • 2-Fluoro-5-methylbenzoic acid. Ossila.

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Technical Support Center: 5-Fluoro-3-(4-methylphenyl)benzoic acid - Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and potential degradation pathways of 5-Fluoro-3-(4-methylphenyl)benzoic acid. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and an accurate interpretation of their results.

Introduction

This compound is a biphenyl carboxylic acid derivative. The biphenyl core generally imparts significant chemical and thermal stability.[1][2] However, the presence of the carboxylic acid functional group and the fluorine substituent introduces specific chemical reactivities that can be susceptible to degradation under certain experimental and storage conditions. Understanding these potential liabilities is crucial for the successful application of this molecule in research and development.

This guide is structured to provide practical, actionable advice. It is divided into two main sections: a Frequently Asked Questions (FAQs) section for quick reference and a Troubleshooting Guide for resolving specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, it is recommended to store the solid compound at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage (weeks to a few months), storage at 2-8°C is acceptable. The biphenyl structure contributes to its thermal stability, but taking these precautions will minimize the risk of slow degradation over time.[1]

Q2: How stable is this compound in common organic solvents?

A2: The compound is generally stable in common aprotic organic solvents such as DMSO, DMF, and acetonitrile at room temperature for short periods. However, for long-term storage of solutions, it is advisable to store them at -20°C or -80°C. Avoid prolonged exposure to protic solvents, especially at elevated temperatures, as this may facilitate esterification if alcohols are present or hydrolysis of any potential ester impurities.

Q3: Is this compound sensitive to light?

A3: Biphenyl derivatives can be susceptible to photodegradation.[3] Therefore, it is best practice to protect the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil. Photolytic stress can lead to oxidative degradation and the formation of colored impurities.

Q4: What are the primary factors that can cause degradation of this compound?

A4: The most likely factors to cause degradation are:

  • Extreme pH: Both highly acidic and highly alkaline conditions can promote hydrolysis or other reactions.

  • Oxidizing agents: The aromatic rings can be susceptible to oxidation.

  • High temperatures: While generally thermally stable, prolonged exposure to high temperatures can lead to decarboxylation.[4][5]

  • UV light exposure: Can initiate photo-oxidative degradation pathways.[3]

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving this compound.

Observed Issue Probable Cause(s) Suggested Solutions & Preventative Measures
Appearance of a new, less polar peak in HPLC analysis after heating the sample. Decarboxylation: Thermal stress can lead to the loss of the carboxylic acid group, forming 5-fluoro-3-(4-methylphenyl)benzene.[4][5] This product would be significantly less polar.- Avoid excessive heating of the compound, both in solid form and in solution.- If heating is necessary, perform it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.- Use a lower temperature for a longer duration if possible.
Loss of parent compound and appearance of a new peak with a similar UV spectrum after storage in a clear vial. Photodegradation: Exposure to UV or ambient light can induce degradation. A potential pathway is oxidative photocyclization, leading to the formation of fluorenone-like structures.[6]- Always store the compound and its solutions in amber vials or protect them from light.- Perform experiments under low-light conditions if possible.- Include a photostability control in your experimental design.
Significant degradation observed in a formulation buffered at high pH. Base-catalyzed degradation: While the carboxylic acid itself is relatively stable, high pH can increase susceptibility to oxidative degradation of the aromatic rings.- If possible, adjust the pH of your formulation to be near-neutral or slightly acidic.- If a high pH is required, consider adding antioxidants to the formulation.- Limit the exposure time of the compound to the high pH buffer.
Formation of multiple new peaks after adding hydrogen peroxide or other oxidizing agents. Oxidative degradation: The biphenyl core is susceptible to oxidation, which can lead to hydroxylation of the aromatic rings and potentially ring-opening under harsh conditions.[3][7]- Avoid the use of strong oxidizing agents unless they are a required part of your experimental protocol.- If oxidation is suspected from atmospheric oxygen, degas your solvents and work under an inert atmosphere.
Inconsistent results in biological assays. Degradation in assay media: The compound may be unstable in the specific conditions of your assay medium (e.g., pH, presence of certain enzymes, or reactive species).- Perform a stability study of the compound in your assay medium under the exact assay conditions (time, temperature, light exposure).- Prepare fresh solutions of the compound for each experiment.- Analyze the compound in the assay medium by HPLC or LC-MS at the beginning and end of the experiment to check for degradation.

Potential Degradation Pathways

Based on the chemistry of related compounds, the following degradation pathways for this compound can be postulated:

Thermal Degradation (Decarboxylation)

Under significant thermal stress, the most likely degradation pathway is the loss of carbon dioxide from the carboxylic acid group.[4][5]

G This compound This compound 5-Fluoro-3-(4-methylphenyl)benzene 5-Fluoro-3-(4-methylphenyl)benzene This compound->5-Fluoro-3-(4-methylphenyl)benzene Heat (Δ) - CO2

Caption: Thermal Decarboxylation Pathway.

Oxidative Degradation

Oxidation can occur at several positions on the aromatic rings, leading to hydroxylated derivatives. Further oxidation could potentially lead to ring-opening.[3][7]

G This compound This compound Hydroxylated derivatives Hydroxylated derivatives This compound->Hydroxylated derivatives [O] Ring-opened products Ring-opened products Hydroxylated derivatives->Ring-opened products Further [O]

Caption: Oxidative Degradation Pathway.

Photodegradation

Exposure to UV light in the presence of oxygen can lead to the formation of radical species, which can then undergo various reactions, including cyclization to form fluorenone-like structures.[6]

G This compound This compound Excited State Excited State This compound->Excited State hν (UV light) Fluorenone-like derivatives Fluorenone-like derivatives Excited State->Fluorenone-like derivatives O2, Cyclization

Caption: Photodegradation Pathway.

Experimental Protocols: Forced Degradation Studies

To experimentally determine the stability of this compound, a forced degradation study is recommended.[8][9][10][11] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

General Procedure:
  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for analysis (e.g., 0.1 mg/mL).

  • Include a control sample (diluted with the solvent used for the stock solution) that is protected from the stress condition.

  • After the specified stress period, neutralize the samples if necessary, and dilute them to the initial concentration with the solvent.

  • Analyze all samples by a stability-indicating method, such as reverse-phase HPLC with a UV detector or LC-MS.

Stress Conditions:
  • Acid Hydrolysis:

    • Stressor: 0.1 M HCl

    • Conditions: Heat at 60°C for 24 hours.

    • Post-stress: Neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Stressor: 0.1 M NaOH

    • Conditions: Keep at room temperature for 24 hours.

    • Post-stress: Neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Stressor: 3% H₂O₂

    • Conditions: Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (in solution):

    • Stressor: Water or a suitable solvent.

    • Conditions: Heat at 80°C for 48 hours, protected from light.

  • Photolytic Degradation:

    • Conditions: Expose the solution (in a quartz cuvette or a clear glass vial) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Control: A parallel sample should be wrapped in aluminum foil to protect it from light.

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal (80°C) prep->thermal photo Photolytic (UV/Vis light) prep->photo control Control (No stress) prep->control analyze Analyze by Stability-Indicating HPLC/LC-MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze control->analyze pathways Identify Degradation Products analyze->pathways elucidate Elucidate Degradation Pathways pathways->elucidate

Caption: Workflow for Forced Degradation Studies.

References

  • Biodegradation of polyfluorinated biphenyl in bacteria. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • van der Westhuizen, J. H., et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. ACS Publications. [Link]

  • van der Westhuizen, J. H., et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels. [Link]

  • Biodegradation of polyfluorinated biphenyl in bacteria. (2009). ResearchGate. [Link]

  • Biphenyl Degradation Pathway. (1998). Eawag-BBD. [Link]

  • Matos, M. A. R., et al. (2004). Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. PubMed. [Link]

  • BIPHENYL CARBOXYLIC ACID. (n.d.). Ataman Kimya. Retrieved January 16, 2026, from [Link]

  • Photo degradation of biphenyl in prior to the ecological elimination of polychlorinated biphenyls “PCBs”. (2022). IOSR Journal. [Link]

  • Trivedi, M. K., et al. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Journal of Chemical Engineering & Process Technology. [Link]

  • Studies on Degradation of Polychlorinated Biphenyls by Means of Fenton's Reagent. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Kratzl, K., et al. (1966). Formation and Degradation of Biphenyl Structures During Alkaline Oxidation of Phenols with Oxygen. Advances in Chemistry. [Link]

  • Tachikawa, T., et al. (2004). Photocatalytic One-Electron Oxidation of Biphenyl Derivatives Strongly Coupled with the TiO2 Surface. Langmuir. [Link]

  • Degradation and Transformation of Organic Fluorine Compounds. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Degradation of Polychlorinated Biphenyls by UV-Catalyzed Photolysis. (2009). ResearchGate. [Link]

  • Photodegradation behaviors of polychlorinated biphenyls in methanol by UV-irradiation: Solvent adducts and sigmatropic arrangement. (2018). ResearchGate. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved January 16, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

  • Forced degradation studies. (2016). MedCrave online. [Link]

  • Oxidative photocyclisation of 2-biphenylol in dilute aqueous solution. (1987). Sci-Hub. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). NIH. [Link]

  • Wackett, L. P. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. PubMed. [Link]

  • Wackett, L. P. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved January 16, 2026, from [Link]

  • Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. (2019). ScienceDirect. [Link]

  • Aerobic biodegradation of biphenyl and polychlorinated biphenyls by Arctic soil microorganisms. (1997). PubMed. [Link]

  • Breaking Down Polychlorinated Biphenyls and Aryl Chlorides: A Computational Study of Thermal-, Pressure-, and Shear-Induced Decomposition. (2014). PubMed Central. [Link]

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Troubleshooting low yield in the synthesis of "5-Fluoro-3-(4-methylphenyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Fluoro-3-(4-methylphenyl)benzoic acid

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly low yields, during this synthesis. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve common issues in your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the synthesis of this compound is disappointingly low. Where should I begin my investigation?

A1: A low overall yield is a common but solvable issue. A systematic approach is crucial. The synthesis, a Suzuki-Miyaura coupling between 3-bromo-5-fluorobenzoic acid and (4-methylphenyl)boronic acid, has several critical control points.

Initial Troubleshooting Workflow:

Start by verifying the integrity of your foundational elements before scrutinizing the reaction parameters. Often, the root cause is found in the preparation, not the execution.

Start Low Yield Observed Reagents Step 1: Verify Reagent Quality & Purity Start->Reagents Atmosphere Step 2: Ensure Rigorous Inert Atmosphere Reagents->Atmosphere Reagents Confirmed Pure Parameters Step 3: Re-evaluate Reaction Parameters Atmosphere->Parameters System Confirmed Air-Free Workup Step 4: Optimize Work-up & Purification Parameters->Workup Parameters Optimized End Yield Improved Workup->End Product Recovery Maximized Start Stalled Reaction: Aryl Halide Remains Check_Catalyst Is the catalyst fresh and active? Start->Check_Catalyst Check_Ligand Is the ligand optimal? Check_Catalyst->Check_Ligand Yes Sol_Catalyst Use fresh catalyst or a pre-catalyst. Check_Catalyst->Sol_Catalyst No Check_Temp Is the temperature sufficient? Check_Ligand->Check_Temp Yes Sol_Ligand Switch to a more electron-rich/bulky ligand (e.g., Buchwald type). Check_Ligand->Sol_Ligand No Sol_Temp Increase temperature in increments. Check_Temp->Sol_Temp No Success Reaction Proceeds Check_Temp->Success Yes Sol_Catalyst->Success Sol_Ligand->Success Sol_Temp->Success

Caption: Decision tree for addressing a stalled Suzuki coupling reaction.

Q3: My primary byproducts are 5-fluorobenzoic acid (dehalogenation) and 4,4'-dimethylbiphenyl (homocoupling). How can I suppress these side reactions?

A3: These two side reactions have distinct causes and require different mitigation strategies. Their presence provides valuable clues about what is going wrong in your reaction flask.

Observation Side Reaction Plausible Cause(s) Recommended Solution(s)
Formation of 5-fluorobenzoic acid Dehalogenation The palladium-aryl intermediate is being reduced by a hydride source instead of coupling. This can come from solvents (e.g., alcohols) or the base. [1][3]1. Ensure you are using a non-protic solvent or minimize the amount of any protic co-solvent. 2. Use a non-coordinating base like K₃PO₄ or Cs₂CO₃. 3. Ensure reagents are pure and free from hydride contaminants.
Formation of 4,4'-dimethylbiphenyl Homocoupling Two molecules of the boronic acid are coupling together. This is often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate this pathway. [1]1. Rigorously degas all solvents and the reaction vessel. This is the most critical step. [3] 2. Ensure your inert gas seal is perfect throughout the reaction. 3. Use a slight excess (1.1-1.2 eq.) of the boronic acid, but avoid a large excess which can favor homocoupling.
Q4: The reaction appears to go to completion, but I suffer significant product loss during the aqueous work-up and purification. What are the best practices?

A4: The carboxylic acid functional group on your product, this compound, dictates the purification strategy. Its acidic nature can lead to emulsions during extraction and requires careful pH control.

Recommended Work-up and Purification Protocol:

  • Initial Quench & Filtration: After cooling the reaction, quench with water. If you used a heterogeneous base (like K₂CO₃), you will have solids. Filter the entire mixture through a pad of Celite to remove the base and precipitated palladium catalyst. Wash the Celite pad thoroughly with an organic solvent like ethyl acetate to recover any adsorbed product.

  • Liquid-Liquid Extraction (Acid-Base Swing):

    • Combine the organic filtrates and the aqueous quench solution in a separatory funnel.

    • Add a base (e.g., 1M NaOH solution) to the biphasic mixture until the aqueous layer is basic (pH > 10). This will deprotonate your carboxylic acid product, pulling it into the aqueous layer as its carboxylate salt.

    • Separate the layers. The organic layer will contain neutral byproducts like the homocoupled 4,4'-dimethylbiphenyl. Wash the aqueous layer once more with ethyl acetate to remove any residual neutral impurities.

    • Cool the basic aqueous layer in an ice bath and slowly acidify with cold 2M HCl until the pH is ~2. Your desired product will precipitate out as a solid.

    • Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

  • Final Purification:

    • The solid obtained from the acid-base extraction is often quite pure. If further purification is needed, recrystallization is the preferred method for crystalline solids like benzoic acids. [4]A solvent system like ethanol/water or toluene can be effective.

    • If the product is an oil or refuses to crystallize, silica gel column chromatography can be used, but be aware that the acidic proton can cause streaking on the column. It is often beneficial to add a small amount (0.5-1%) of acetic acid to the eluent to suppress this effect.

Reference Protocols & Data

Table 1: Recommended Suzuki-Miyaura Reaction Conditions
ComponentReagent/ConditionMolar Ratio / ValueRationale & Notes
Aryl Halide 3-bromo-5-fluorobenzoic acid1.0 eq.The limiting reagent. Ensure high purity.
Boronic Acid (4-methylphenyl)boronic acid1.1 - 1.3 eq.A slight excess helps drive the reaction to completion. Check for degradation. [3][5]
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂1 - 5 mol%Pd(dppf)Cl₂ is often more robust and effective for a broader range of substrates. [6]
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0 eq.Cesium carbonate is more soluble and often gives better results but is more expensive. [7]Must be anhydrous and finely powdered.
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O~0.1 M concentrationThe aqueous phase is crucial for activating the boronic acid in the transmetalation step. [8][7]Solvents must be rigorously degassed.
Temperature 80 - 100 °C-Monitor by TLC. Higher temperatures may be needed but can increase side reactions. [7]
Atmosphere Nitrogen or Argon-Absolutely critical. Purge system for at least 15-30 minutes before adding the catalyst. [3]

References

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • (4-Methylphenyl)Boronic Acid . ChemBK. [Link]

  • Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? . ResearchGate. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? . Reddit. [Link]

  • 3-Bromo-5-fluorobenzoic acid . MySkinRecipes. [Link]

  • The Suzuki Reaction . Andrew G Myers Research Group, Harvard University. [Link]

  • Process for the purification of benzoic acid.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . MDPI. [Link]

  • Suzuki Reaction . Slideshare. [Link]

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Technical Support Center: Analytical HPLC Method Development for 5-Fluoro-3-(4-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for developing a robust analytical High-Performance Liquid Chromatography (HPLC) method for 5-Fluoro-3-(4-methylphenyl)benzoic acid . This guide is structured as a series of questions and answers to directly address the challenges and decisions you will encounter during method development. My approach is grounded in fundamental chromatographic principles to empower you to build a scientifically sound and reliable method from the ground up.

Part 1: Analyte Characterization & Initial Considerations

Before any injection is made, a fundamental understanding of the analyte's physicochemical properties is paramount. This knowledge dictates our starting point and strategy.

Q1: What are the key properties of this compound that influence HPLC method development?

A1: The molecular structure reveals three key characteristics that form the basis of our method development strategy:

  • Acidic Nature : The presence of a carboxylic acid (-COOH) group makes the compound acidic. Its degree of ionization is dependent on the pH of the mobile phase. To achieve reproducible retention and sharp peak shapes, we must control the pH to keep the analyte in a single, non-ionized state.[1][2] The pKa of benzoic acid is ~4.2, and while no experimental value exists for this specific molecule, a predicted pKa for a similar structure, 5-Fluoro-2-(3-methylphenyl)benzoic acid, is approximately 3.80.[3] We will therefore target a mobile phase pH well below this value.

  • Hydrophobicity : The molecule contains two aromatic rings, making it significantly non-polar. This high hydrophobicity suggests that reversed-phase (RP-HPLC) will be the ideal separation mode, providing strong retention on a non-polar stationary phase.[1] The calculated logarithm of the octanol-water partition coefficient (XLogP3), a measure of hydrophobicity, for structurally related compounds is approximately 3.6, confirming this assessment.[4][5]

  • UV Absorbance : The conjugated aromatic system allows the molecule to absorb UV light, making UV detection a suitable and straightforward choice for quantification.

PropertyPredicted Value / CharacteristicImplication for HPLC Method Development
Chemical Nature Aromatic Carboxylic AcidAcidic; requires mobile phase pH control.
Predicted pKa ~3.5 - 4.0Mobile phase pH should be ≤ 2.5 to ensure the analyte is fully protonated (-COOH).[1][6]
Predicted logP ~3.6Moderately high hydrophobicity; ideal for Reversed-Phase (RP-HPLC) with strong retention.[4]
Detection Strong UV ChromophoreUV detection is highly suitable. A full UV scan is needed to determine the optimal wavelength (λmax).
Part 2: Step-by-Step Method Development Protocol

A logical, systematic approach is crucial for efficient method development. We begin with a "scouting" gradient to quickly determine the approximate elution conditions before fine-tuning the separation.

Q2: What is a robust and scientifically sound starting point for developing a reversed-phase HPLC method for this compound?

A2: Based on the analyte's properties, a low-pH reversed-phase method is the logical starting point. The goal of the initial scouting run is to confirm retention and determine the approximate percentage of organic solvent required for elution.

Experimental Protocol: Initial Scouting Gradient

Objective: To determine the retention characteristics and optimal elution window.

1. Column Selection:

  • Initial Choice: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). C18 phases provide excellent hydrophobic retention, which is ideal for this analyte.

  • Alternative: A Phenyl-Hexyl phase can be considered if selectivity issues arise, as it offers alternative π-π interactions with the analyte's aromatic rings.[7]

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in HPLC-grade water. This provides a pH of approximately 2.7, which is more than one pH unit below the analyte's estimated pKa, ensuring the carboxylic acid is fully protonated.[1][6]

  • Mobile Phase B (Organic): Acetonitrile (ACN). ACN is generally preferred over methanol for its lower viscosity and better UV transparency.

  • Degassing: Ensure both mobile phases are adequately degassed using filtration, sonication, or helium sparging to prevent bubble formation in the pump.[8]

3. Instrument Parameters:

ParameterRecommended Starting ConditionRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm I.D. column.
Column Temp. 35 °CElevated temperature reduces viscosity and can improve peak shape.
Injection Vol. 5 µLA small volume minimizes potential for band broadening.
Sample Prep. Dissolve in 50:50 ACN:WaterDiluent should be as weak as or weaker than the initial mobile phase to prevent peak distortion.
Detector PDA/UV Detector @ 254 nm254 nm is a good starting point for aromatic compounds. A PDA detector is recommended to capture the full UV spectrum and identify the λmax.

4. Scouting Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

This broad gradient allows us to survey a wide range of solvent strengths to find where the compound elutes. The final steps ensure the column is fully re-equilibrated for the next injection.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development & Optimization cluster_final Phase 3: Finalization Analyte Analyte Assessment (pKa, logP, UV) SystemPrep Select Column & Mobile Phase (C18, pH 2.7 Buffer) Analyte->SystemPrep informs Scouting Run Scouting Gradient (5-95% ACN) SystemPrep->Scouting Evaluate Evaluate Chromatogram (Retention, Peak Shape) Scouting->Evaluate Optimize Optimize Method (Isocratic or Shallow Gradient) Evaluate->Optimize refine Validate Method Validation (Linearity, Precision, Accuracy) Optimize->Validate

Caption: HPLC Method Development Workflow.

Part 3: Troubleshooting Guide & FAQs

Encountering issues is a normal part of method development. This section provides logical, step-by-step solutions to the most common problems observed when analyzing acidic aromatic compounds.

FAQ 1: My peak is tailing severely. What are the causes and how do I fix it?

A1: Peak tailing is the most common issue for acidic analytes and it typically stems from unwanted secondary interactions within the column or improper mobile phase conditions.[2][9] Follow this diagnostic sequence:

  • Verify Mobile Phase pH : The primary suspect is a mobile phase pH that is too high (too close to the analyte's pKa).[2] At a pH near the pKa, the analyte exists in both ionized (-COO⁻) and non-ionized (-COOH) forms, leading to a smeared peak.

    • Solution : Ensure your aqueous mobile phase pH is definitively acidic, ideally between 2.5 and 3.0. Remake the buffer if necessary.[6]

  • Rule Out Column Overload : Injecting too much sample mass can saturate the stationary phase, causing tailing that often resembles a right triangle.[10]

    • Solution : Reduce the sample concentration by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column.

  • Suspect Secondary Silanol Interactions : If the pH is correct and you are not overloading the column, the tailing is likely caused by the interaction of your acidic analyte with residual, ionized silanol groups (-Si-O⁻) on the silica surface of the column packing.[9][11]

    • Solution 1 : Use a modern, high-purity, base-deactivated column specifically designed to have minimal silanol activity.

    • Solution 2 : Increase the buffer concentration in your mobile phase (e.g., from 10mM to 25mM). The buffer ions can help shield the active sites on the stationary phase.[10]

TailingTroubleshooting Start Peak Tailing Observed Check_pH Is Mobile Phase pH at least 1 unit below pKa (e.g., pH <= 3.0)? Start->Check_pH Check_Overload Is peak shape improved after 10x sample dilution? Check_pH->Check_Overload Yes Fix_pH Action: Adjust/Remake Mobile Phase to pH 2.5-3.0 Check_pH->Fix_pH No Silanol_Issue Suspect Secondary Silanol Interactions Check_Overload->Silanol_Issue No Fix_Overload Solution: Reduce Sample Concentration or Injection Volume Check_Overload->Fix_Overload Yes Fix_Silanol Action: Use High-Purity Column or Increase Buffer Strength Silanol_Issue->Fix_Silanol

Caption: Troubleshooting Logic for Peak Tailing.

FAQ 2: I am not getting enough retention; the peak elutes at the beginning of the gradient. How do I fix this?

A2: This indicates that the mobile phase is too strong (too high in organic content) for your analyte. The analyte is spending too little time interacting with the stationary phase.

  • Solution : Modify your gradient to start with a lower percentage of organic solvent (Mobile Phase B). For example, change the starting condition from 5% ACN to 2% ACN, or even 100% aqueous (0% ACN) for the first few minutes to ensure the compound is fully retained at the head of the column upon injection.

FAQ 3: My retention times are drifting between injections. What is the cause?

A3: Unstable retention times point to a system that has not reached equilibrium or is experiencing fluctuations.

  • Cause 1: Insufficient Column Equilibration : This is the most common cause. The column's stationary phase needs to fully equilibrate with the initial mobile phase conditions before each injection.

    • Solution : Increase the re-equilibration time at the end of your gradient. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column. For a 150 x 4.6 mm column, this is about 5-10 minutes.

  • Cause 2: Temperature Fluctuations : The column temperature directly affects retention time.

    • Solution : Ensure the column oven is on, set to a stable temperature (e.g., 35 °C), and has had adequate time to warm up.

  • Cause 3: Mobile Phase Preparation : If the mobile phase is prepared inaccurately or begins to evaporate, its composition will change, leading to drift.

    • Solution : Always prepare mobile phases using volumetric flasks and cover the solvent reservoirs to minimize evaporation.

FAQ 4: I am seeing split or distorted peaks. What is the problem?

A4: Split peaks typically indicate a disruption in the sample path, either before or at the very beginning of the column.[12]

  • Cause 1: Sample Solvent Incompatibility : If your sample is dissolved in a solvent much stronger than your initial mobile phase (e.g., 100% ACN), it can cause the sample band to distort as it enters the column.

    • Solution : Re-dissolve your sample in a solvent that is as close as possible to your initial mobile phase composition (e.g., 95:5 Water:ACN).

  • Cause 2: Partially Blocked Column Frit : Particulate matter from the sample or system wear can clog the inlet frit of the column, disrupting the flow path.

    • Solution : First, try back-flushing the column (reversing the direction of flow and flushing to waste). If this doesn't work, the frit may need to be replaced, or the entire column may need to be replaced. Using a guard column or an in-line filter is a highly recommended preventative measure.[13]

  • Cause 3: Column Void : A void or channel can form at the head of the column bed over time, causing the sample to travel through two different paths, resulting in a split peak.[12]

    • Solution : This is an irreversible failure. The column must be replaced.

References
  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]

  • Prajapati, Y. et al. (2022). A review on method development by hplc. SciSpace. Retrieved from [Link]

  • Mubeen, G. & Kumar, R. (2022). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • PubChem. (2026). 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Haddad, P. R. et al. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Retrieved from [Link]

  • BioVanix. (n.d.). How to choose reversed-phase HPLC Column. Retrieved from [Link]

  • PubChem. (2026). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. Retrieved from [Link]

  • PubChem. (2026). 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 5-Fluoro-3-(4-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5-Fluoro-3-(4-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity crystals of this compound.

Introduction

This compound is a fluorinated derivative of benzoic acid. The presence of the fluorine atom and the methylphenyl group can influence its solubility and crystallization behavior, sometimes presenting unique challenges compared to simpler benzoic acid analogues.[1] This guide will address common issues encountered during its purification by crystallization and provide robust, scientifically-grounded solutions.

Troubleshooting Guide

This section addresses specific problems that may arise during the crystallization of this compound in a question-and-answer format.

Issue 1: The compound fails to dissolve in the chosen solvent.

Question: I'm trying to dissolve my crude this compound, but it's not dissolving even with heating. What should I do?

Answer:

This is a common issue and can be attributed to several factors. Let's break down the potential causes and solutions:

  • Inappropriate Solvent Selection: this compound, being a derivative of benzoic acid, is expected to have moderate polarity. The solubility of benzoic acid and its derivatives generally increases with temperature.[2][3]

    • Recommended Solvents: For initial trials, consider solvents where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4][5] Good starting points would be:

      • Water (by analogy with benzoic acid, though solubility may be lower due to the larger organic moiety).[2][4]

      • Short-chain alcohols (e.g., ethanol, methanol).[6]

      • A mixed solvent system, such as ethanol-water or acetone-water.[6]

  • Insufficient Solvent Volume: You may not be using enough solvent. Add the hot solvent in small portions to the crude material with continuous stirring and heating until complete dissolution is achieved.[2][6]

  • Low Temperature: Ensure you are heating the solvent to its boiling point to maximize the solubility of the compound.[6][7]

Workflow for Solvent Screening:

Caption: Solvent screening workflow for crystallization.

Issue 2: The compound "oils out" instead of forming crystals.

Question: Upon cooling my solution, a viscous oil is forming at the bottom of the flask instead of solid crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid above its melting point or when the solution is highly supersaturated.[6] Here are several strategies to prevent this:

  • Reduce the Rate of Cooling: Rapid cooling can favor oil formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2][8] Covering the flask with a beaker can help to slow down the cooling process.[2]

  • Increase Solvent Volume: The solution might be too concentrated. Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent and allow it to cool slowly again.[6]

  • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod just below the solvent line.[2][6] This creates nucleation sites for crystal growth.

  • Change the Solvent System: A different solvent or a mixed solvent system with a lower boiling point might be necessary to avoid oiling out.[6]

Issue 3: No crystals form even after the solution has cooled.

Question: My solution is clear and has cooled to room temperature, but no crystals have appeared. What's wrong?

Answer:

This indicates that the solution is not sufficiently supersaturated, or that nucleation has not been initiated. Here’s a systematic approach to induce crystallization:

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface.[2][9] The microscopic scratches provide nucleation sites.

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the solution. This will act as a template for crystal growth.[2][6] You can obtain a seed crystal by evaporating a drop of the solution on a watch glass.[2]

  • Increase Supersaturation:

    • Evaporation: Gently heat the solution to boil off a small amount of the solvent, thereby increasing the concentration of the solute.[4] Then, allow it to cool again.

    • Cooling: If the solution is at room temperature, cool it further in an ice bath.[2][8]

  • Re-evaluate Solvent Choice: It's possible that too much solvent was used initially.[2] If the above methods fail, you may need to evaporate a significant portion of the solvent and re-cool.

Troubleshooting Flowchart for No Crystal Formation:

Caption: Decision-making process for inducing crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent must be determined experimentally. However, based on the structure (a fluorinated benzoic acid derivative), good candidates include ethanol, methanol, isopropanol, or a mixed solvent system like ethanol/water.[6] The principle is to find a solvent in which the compound is highly soluble when hot and poorly soluble when cold.[4][5]

Q2: How can I remove colored impurities from my crude product?

A2: If your solution is colored, you can add a small amount of activated charcoal to the hot solution before filtration.[6][9] The charcoal will adsorb the colored impurities. Be sure to use a minimal amount, as it can also adsorb some of your desired product. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[6]

Q3: My final product has a broad melting point range. What does this indicate?

A3: A broad melting point range is a sign of impurities.[3][7] This could be due to residual starting materials, byproducts, or solvent trapped in the crystals. A second recrystallization is often necessary to improve purity. Ensure the crystals are thoroughly dried before measuring the melting point.

Q4: Can polymorphism be an issue for this compound?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a possibility for many organic molecules, including those with aromatic rings and hydrogen bonding capabilities.[10] Different polymorphs can have different physical properties, including solubility and melting point. The crystallization conditions (solvent, cooling rate, temperature) can influence which polymorph is obtained.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to boiling with stirring. Continue adding the hot solvent dropwise until the solid just dissolves.[2][5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities.[6][8]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[9]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol-Water)
  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., hot ethanol) in which it is highly soluble.[6]

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., hot water) dropwise until the solution becomes faintly turbid.[6]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using the mixed solvent (in the final ratio) as the cold wash solvent.

Data Summary

ParameterRecommendationRationale
Cooling Rate Slow, gradual coolingPromotes the formation of larger, purer crystals and prevents oiling out.[2][8]
Solvent Volume Minimum amount of hot solventEnsures the solution is supersaturated upon cooling for maximum yield.[7]
Washing Solvent Ice-coldMinimizes the loss of the purified product during the washing step.[2]

References

  • Recrystallization of Benzoic Acid. (n.d.).
  • Chemistry 210 Experiment Ib. (2012, November 14).
  • Recrystallization of Benzoic Acid. (2024, February 26). StudyMoose. Retrieved from [Link]

  • Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube. Retrieved from [Link]

  • Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. (n.d.). Cheméo. Retrieved from [Link]

  • 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2. (2026, January 3). PubChem. Retrieved from [Link]

  • 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal. Retrieved from [Link]

  • 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid | C14H10F2O2. (2026, January 3). PubChem. Retrieved from [Link]

  • Enantiotropically-related polymorphs of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid: crystal structures and multinuclear solid-state NMR. (n.d.). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Fluoro-3-(4-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-3-(4-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the scale-up of this important biaryl carboxylic acid. The synthesis, commonly achieved via a Suzuki-Miyaura cross-coupling, presents unique challenges that require careful consideration of reaction parameters and purification strategies.

I. Overview of the Synthetic Challenge

The synthesis of this compound typically involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromo-5-fluorobenzoic acid and 4-methylphenylboronic acid. While this reaction is a powerful tool for C-C bond formation, its scale-up is often complicated by factors such as catalyst deactivation, byproduct formation, and difficulties in removing residual palladium from the final product, especially in the presence of a carboxylic acid moiety.[1]

Below is a troubleshooting guide formatted as a series of questions and answers to address common issues encountered during the synthesis and purification of this compound.

II. Troubleshooting Guide & FAQs

Reaction Optimization & Execution

Q1: My Suzuki-Miyaura coupling reaction is sluggish or stalls completely. What are the likely causes and how can I improve the reaction rate and conversion?

A1: A stalled or slow Suzuki-Miyaura reaction is a common issue, often stemming from several factors, particularly when a carboxylic acid group is present on one of the coupling partners.

  • Catalyst Deactivation: The carboxylate anion, formed under basic reaction conditions, can coordinate to the palladium center, leading to catalyst inhibition or deactivation.

    • Troubleshooting:

      • Protect the Carboxylic Acid: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can be subsequently hydrolyzed to yield the desired product.

      • Choice of Catalyst and Ligand: Employ a more robust catalyst system. For instance, if you are using a Pd(II) precatalyst like Pd(OAc)₂, which requires in-situ reduction to the active Pd(0) species, the presence of the carboxylate can interfere with this step. Using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a more advanced catalyst system with bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) can improve performance.[2]

      • Increase Catalyst Loading: While not ideal for scale-up due to cost and palladium removal challenges, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome partial deactivation.

  • Inadequate Base: The choice and amount of base are critical. The base activates the boronic acid for transmetalation and neutralizes the acid formed during the reaction.

    • Troubleshooting:

      • Base Stoichiometry: Ensure you are using a sufficient excess of base (typically 2-3 equivalents) to both facilitate the catalytic cycle and neutralize the acidic proton of the benzoic acid.

      • Base Type: Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. For substrates with base-sensitive functional groups, a milder base like KF might be considered.[3] The choice of base can also influence the solubility of the reactants.

  • Poor Solubility: The salt of 3-bromo-5-fluorobenzoic acid may have limited solubility in the organic solvent, reducing its availability for the reaction.

    • Troubleshooting:

      • Solvent System: Employ a solvent system that can accommodate both polar and non-polar species. Biphasic systems like toluene/water or dioxane/water are common.[4] The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes be beneficial in aqueous systems.[5]

      • Temperature: Increasing the reaction temperature can improve solubility and reaction rates. However, be mindful of potential side reactions at higher temperatures.

Q2: I am observing significant formation of homocoupling byproducts (biphenyl from 4-methylphenylboronic acid and difluorobiphenyldicarboxylic acid). How can I minimize these side reactions?

A2: Homocoupling is a frequent side reaction in Suzuki couplings, often exacerbated by the presence of oxygen or issues with the catalyst.

  • Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.

    • Troubleshooting:

      • Thorough Degassing: It is crucial to rigorously degas the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles for smaller scale reactions. On a larger scale, maintaining a positive pressure of an inert gas is essential.

      • Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere throughout the entire process.

  • Catalyst Issues: An inappropriate catalyst or suboptimal reaction conditions can favor homocoupling.

    • Troubleshooting:

      • Ligand Choice: The use of bulky, electron-rich phosphine ligands can often suppress homocoupling by promoting the desired cross-coupling pathway.

      • Reaction Temperature: Lowering the reaction temperature, if the reaction rate allows, can sometimes reduce the rate of homocoupling relative to the cross-coupling reaction.

Work-up and Purification

Q3: After the reaction, I am struggling to remove the residual palladium catalyst from my product to meet regulatory requirements (typically <10 ppm for APIs). What are the best strategies for palladium removal from an acidic compound?

A3: Removing palladium from the final product is a critical and often challenging step in scale-up, especially for polar, functionalized molecules like carboxylic acids which can chelate with the metal. A multi-step approach is often necessary.

  • Initial Filtration:

    • Procedure: After the reaction, a simple filtration through a pad of Celite® can remove heterogeneous palladium species (e.g., Pd/C if used) or palladium that has precipitated out of solution.[6]

  • Aqueous Washes:

    • Procedure: During the aqueous work-up, washing the organic layer with a solution containing a chelating agent can be effective.

      • Thiol-based reagents: Solutions of N-acetylcysteine or thiourea can be used to sequester palladium.

      • Inorganic washes: Dilute aqueous solutions of sodium sulfide or sodium metabisulfite can precipitate palladium as insoluble sulfides, which can then be filtered off.

  • Adsorption/Scavenging:

    • Procedure: After the initial work-up, treating a solution of the crude product with a solid-supported scavenger is a highly effective method.[7]

      • Activated Carbon: While cost-effective, activated carbon can sometimes lead to product loss due to non-specific adsorption. Its effectiveness can be improved by using it in combination with other chelating agents.[8]

      • Specialized Scavengers: Silica- or polymer-based scavengers functionalized with thiols, amines, or trimercaptotriazine (TMT) often provide higher selectivity and efficiency for palladium removal.[9] A screening of different scavengers may be necessary to find the optimal one for your specific process.

  • Crystallization:

    • Procedure: The final purification step is typically crystallization. The choice of solvent system is crucial to ensure that the palladium impurities remain in the mother liquor while the desired product crystallizes in high purity. Additives that increase the solubility of palladium species can enhance the effectiveness of this step.[7]

Table 1: Comparison of Palladium Scavenging Methods

MethodAdvantagesDisadvantagesBest For
Activated Carbon Low cost, readily available.Can be non-selective, leading to product loss. Lower efficiency than specialized scavengers.Initial, bulk removal of palladium.
Silica/Polymer Scavengers High selectivity and efficiency.[9]Higher cost than activated carbon.Reducing palladium to very low levels (<10 ppm).
Aqueous Wash with Chelators Can be integrated into the work-up.May require multiple washes, generating more aqueous waste.Removing water-soluble palladium species.
Crystallization Provides high purity product.Palladium can sometimes co-crystallize with the product.Final purification step.

Q4: My final product is off-color (e.g., yellow or gray), even after crystallization. What could be the cause?

A4: A persistent off-color in the final product is often due to residual palladium or highly colored organic impurities.

  • Residual Palladium: Even at low ppm levels, some palladium species can impart a grayish or blackish tint to the product.

    • Troubleshooting: Implement a more rigorous palladium scavenging protocol as described in Q3. Ensure that the chosen scavenger is given sufficient time and agitation to be effective.

  • Organic Impurities: Byproducts from the reaction, such as homocoupled species or degradation products, can be colored.

    • Troubleshooting:

      • Optimize Reaction Conditions: Revisit the reaction optimization to minimize byproduct formation (see Q2).

      • Recrystallization Solvent Screening: A different recrystallization solvent system may be more effective at excluding the specific colored impurity.

      • Charcoal Treatment: A hot filtration over a small amount of activated carbon during the recrystallization process can sometimes remove colored impurities, but be mindful of potential product loss.

III. Experimental Protocols

Illustrative Scale-Up Synthesis Protocol

The following is a representative protocol for the Suzuki-Miyaura coupling of 3-bromo-5-fluorobenzoic acid and 4-methylphenylboronic acid. This protocol is intended as a starting point and should be optimized for your specific equipment and scale.

Materials:

  • 3-Bromo-5-fluorobenzoic acid (1.0 eq)

  • 4-Methylphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.02 eq)

  • K₂CO₃ (3.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • Reaction Setup: To a clean, dry, and inerted reactor, add 3-bromo-5-fluorobenzoic acid, 4-methylphenylboronic acid, and K₂CO₃.

  • Inerting: Evacuate the reactor and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 ratio).

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC). The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and an organic solvent such as ethyl acetate.

    • Acidify the aqueous layer with HCl (e.g., 2M) to a pH of ~2-3 to protonate the carboxylic acid, causing the product to move into the organic layer.

    • Separate the layers and extract the aqueous layer with additional ethyl acetate.

    • Combine the organic layers and wash with brine.

  • Palladium Removal & Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Redissolve the crude product in a suitable solvent (e.g., toluene or ethyl acetate).

    • Add a palladium scavenger (e.g., a silica-based thiol scavenger) and stir for several hours at room temperature or slightly elevated temperature.

    • Filter off the scavenger and wash with fresh solvent.

    • Concentrate the filtrate to obtain the crude product.

  • Final Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield pure this compound.

IV. Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar²-B(OR)₂ (activated by Base) PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 regenerated catalyst Product Ar¹-Ar² RedElim->Product Reactants Ar¹-X + Ar²-B(OR)₂ Base Base Troubleshooting_Low_Yield Start Low Yield or Stalled Reaction Check_Catalyst Is the catalyst system appropriate? Start->Check_Catalyst Check_Base Is the base and stoichiometry correct? Check_Catalyst->Check_Base Yes Protect_Acid Protect carboxylic acid as an ester Check_Catalyst->Protect_Acid No Change_Catalyst Use robust Pd(0) catalyst with bulky ligand Check_Catalyst->Change_Catalyst No Check_Solubility Are reactants soluble? Check_Base->Check_Solubility Yes Increase_Base Increase base to 3 eq. Consider K₃PO₄ Check_Base->Increase_Base No Change_Solvent Use biphasic system (e.g., Toluene/Water) Check_Solubility->Change_Solvent No Increase_Temp Increase reaction temperature Check_Solubility->Increase_Temp No Success Improved Yield Check_Solubility->Success Yes Protect_Acid->Success Change_Catalyst->Success Increase_Base->Success Change_Solvent->Success Increase_Temp->Success

Caption: A decision tree for troubleshooting low yield in the synthesis.

V. References

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Reagent Guides: Screening. Retrieved from [Link]

  • Le, T., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1548-1583. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(37), 11772-11773. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Di Properzio, A., et al. (2020). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Sustainable Chemistry & Engineering, 8(37), 14073-14081. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: Suzuki-Miyaura. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media catalyzed by supramolecular inclusion complex catalyst. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]

  • Zhang, X., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science, 14(40), 11099-11107. [Link]

  • Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 48(24), 4363-4366. [Link]

  • ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids in the presence of Pd−NHC−MIL‐101(Cr) catalyst under optimized reaction conditions. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to 5-Fluoro-3-(4-methylphenyl)benzoic Acid and Other Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the benzoic acid scaffold is a privileged structure. Its synthetic tractability and versatile binding capabilities make it a cornerstone of molecular design. The strategic introduction of halogen atoms onto this scaffold profoundly alters its physicochemical and biological properties, providing a critical tool for optimizing drug candidates and advanced materials. This guide offers an in-depth comparison of a specific biaryl compound, 5-Fluoro-3-(4-methylphenyl)benzoic acid , with a range of other halogenated benzoic acids, grounding the discussion in experimental data and established chemical principles.

Part 1: The Strategic Role of Halogenation in Modifying Benzoic Acids

The substitution of a hydrogen atom with a halogen (Fluorine, Chlorine, Bromine, or Iodine) is a fundamental tactic in drug discovery. This seemingly simple modification can dramatically influence a molecule's properties in several key ways:

  • Acidity (pKa): Halogens are electron-withdrawing groups that exert a negative inductive effect (-I), which stabilizes the carboxylate anion and thus increases the acidity (lowers the pKa) of the benzoic acid. The magnitude of this effect is dependent on both the halogen's electronegativity and its position on the aromatic ring.

  • Lipophilicity (logP): Introducing halogens generally increases a molecule's lipophilicity, a critical parameter for membrane permeability and overall pharmacokinetics. This effect typically grows with the size of the halogen (I > Br > Cl > F).

  • Metabolic Stability: Fluorine, in particular, is often used to block sites of metabolic oxidation. Replacing a C-H bond with a much stronger C-F bond can significantly increase a drug's in vivo half-life.

  • Binding Interactions: Heavier halogens (Cl, Br, I) can participate in "halogen bonding," a non-covalent interaction with nucleophilic atoms (like oxygen or nitrogen) in biological targets such as proteins. This can substantially enhance binding affinity and selectivity.

Understanding the nuanced interplay of these effects is paramount for the rational design of molecules with desired properties.

Part 2: A Profile of this compound

Structure:

Figure 1. Chemical structure of this compound.

This molecule is a fluorinated biaryl carboxylic acid. The structure combines a fluorobenzoic acid moiety with a tolyl group, creating a more complex and lipophilic scaffold than simple halogenated benzoic acids.

Physicochemical Properties:

Potential Biological Relevance: The biaryl structure suggests a potential role in targeting protein-protein interactions or fitting into larger hydrophobic binding pockets. Fluorination at the 5-position influences the electronic properties of the carboxylic acid and provides a potential site for modulating metabolic stability. The mechanism of action for structurally related compounds may involve the inhibition of bacterial fatty acid biosynthesis (FAB), a critical pathway for building bacterial cell walls.[1][2][3]

Part 3: Comparative Analysis with Other Halogenated Benzoic Acids

To understand the unique properties of this compound, it is instructive to compare it with simpler, well-characterized analogs. The following table summarizes key data for various halogenated benzoic acids.

Table 1: Comparison of Physicochemical Properties of Selected Halogenated Benzoic Acids

CompoundStructureMolecular Weight ( g/mol )pKalogPKey Characteristics & Applications
Benzoic Acid (Reference)122.124.201.87Baseline reference; food preservative.
This compound 230.24Predicted: ~3.9Predicted: ~4.0Biaryl scaffold; potential antibacterial applications.
2-Fluorobenzoic Acid140.113.27[4][5]1.86[5]Strong -I effect and "ortho effect" enhance acidity significantly.
3-Fluorobenzoic Acid140.113.86[6][7]2.16[7]Acidity primarily driven by the inductive effect.
4-Fluorobenzoic Acid140.114.14[8]2.07[8]Opposing -I and +M effects result in acidity similar to benzoic acid. Used in pharmaceuticals and agrochemicals.[9]
4-Chlorobenzoic Acid156.573.98[10]2.65[11]Stronger acid than 4-fluorobenzoic acid due to weaker +M effect. Precursor for drugs and preservatives.[11][12]
4-Bromobenzoic Acid201.023.97[13]2.86[14]Acidity similar to chloro-analog; increased lipophilicity. Used in organic synthesis.
Analysis of Structure-Property Relationships
  • The Ortho vs. Meta vs. Para Effect (Fluorobenzoic Acids):

    • 2-Fluorobenzoic acid (ortho) is the strongest acid in the series (pKa 3.27).[4][5] This is due to the "ortho effect," where the proximity of the fluorine atom provides a strong electron-withdrawing inductive (-I) effect, stabilizing the conjugate base. Steric hindrance may also force the carboxyl group out of the plane of the ring, reducing destabilizing resonance with the ring and further enhancing acidity.

    • 3-Fluorobenzoic acid (meta) has a pKa of 3.86.[6][7] At the meta position, the fluorine's influence is almost purely inductive, making it a stronger acid than benzoic acid.

    • 4-Fluorobenzoic acid (para) is the weakest acid of the three isomers (pKa 4.14), with an acidity very close to benzoic acid itself.[8] Here, the strong -I effect of fluorine is counteracted by its positive mesomeric (+M or resonance) effect, which donates electron density back into the ring and destabilizes the carboxylate anion.

  • The Halogen Effect (Para-Substituted Acids):

    • Comparing 4-fluoro-, 4-chloro-, and 4-bromobenzoic acid reveals a non-intuitive trend. While fluorine is the most electronegative, 4-fluorobenzoic acid is the weakest acid of the three. This is because fluorine's +M effect (due to effective 2p-2p orbital overlap with carbon) is stronger than that of chlorine or bromine. For chlorine and bromine, the inductive effect dominates more significantly over their weaker +M effects, resulting in greater stabilization of the conjugate base and thus stronger acidity (lower pKa).[10][13]

The following diagram illustrates the opposing electronic effects that determine the acidity of para-halogenated benzoic acids.

G cluster_effects Electronic Effects on Acidity cluster_outcome Impact on Conjugate Base Inductive Inductive Effect (-I) (Electron Withdrawing) Stabilization Anion Stabilization Inductive->Stabilization Pulls electron density from ring Resonance Resonance Effect (+M) (Electron Donating) Destabilization Anion Destabilization Resonance->Destabilization Pushes electron density into ring Acidity Increased Acidity (Lower pKa) Stabilization->Acidity Destabilization->Acidity Opposes

Caption: Interplay of inductive and resonance effects on benzoic acid acidity.

Part 4: Key Experimental Protocols

Trustworthy data is the bedrock of scientific comparison. The protocols below outline standard, self-validating methodologies for determining the key physicochemical parameters discussed.

Protocol 1: Synthesis of this compound via Suzuki Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds, making it ideal for synthesizing biaryl compounds.[15][16] This protocol describes a general approach starting from 3-bromo-5-fluorobenzoic acid.

Workflow Diagram:

Caption: General workflow for Suzuki coupling synthesis.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 3-bromo-5-fluorobenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like toluene and water (e.g., 4:1 ratio), via syringe.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Extraction: Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature. Acidify the aqueous layer with 1M HCl until the pH is approximately 2 to protonate the carboxylic acid, which will precipitate or move into the organic layer. Extract the mixture with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the final product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.

Protocol 2: Determination of pKa by Potentiometric Titration

This is a highly accurate and standard method for measuring pKa values.[17][18][19][20]

Step-by-Step Procedure:

  • System Calibration: Calibrate a pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh the benzoic acid derivative and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 1 mM).[17] A co-solvent like methanol or ethanol may be used if solubility is low, but the final pKa will be an apparent pKa (pKa') specific to that solvent mixture.

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to prevent dissolution of atmospheric CO₂, which can interfere with the measurement.[17]

  • Titration: Using a calibrated burette, add a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) in small, precise increments.

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue well past the equivalence point.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). This can be determined precisely by finding the inflection point on the first derivative plot (ΔpH/ΔV vs. V).

Protocol 3: Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional gold standard for experimentally determining the octanol-water partition coefficient (logP).[21][22][23][24]

Step-by-Step Procedure:

  • Phase Preparation: Prepare a biphasic system by mixing n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD measurement) in a separatory funnel. Shake vigorously and allow the phases to separate overnight to ensure mutual saturation.

  • Sample Preparation: Prepare a stock solution of the test compound in the n-octanol phase at a concentration that can be accurately measured by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Partitioning: In a glass vial, combine a precise volume of the octanol stock solution with a precise volume of the aqueous buffer (e.g., equal volumes).

  • Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-24 hours) to allow the compound to reach partition equilibrium. Centrifugation is then required to ensure complete separation of the two phases.[24]

  • Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:

    • P = [Compound]octanol / [Compound]aqueous

    • logP = log10(P)

  • Validation: The experiment should be performed in triplicate to ensure reproducibility. The sum of the amount of compound in both phases should equal the initial amount to confirm mass balance.

Conclusion

The choice of halogen and its placement on a benzoic acid scaffold are critical decisions in molecular design, with predictable yet profound consequences for acidity, lipophilicity, and biological activity. While simple halogenated benzoic acids like the fluoro- and chloro-isomers provide a foundational understanding of electronic and steric effects, more complex structures like This compound represent the next step in leveraging these principles. Its biaryl nature offers a three-dimensional architecture that can access different biological targets, while its fluorination provides a handle for fine-tuning pharmacokinetic properties. By grounding design choices in the comparative data and robust experimental protocols detailed here, researchers can more effectively navigate chemical space to develop novel therapeutics and advanced materials.

References

  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 15, 2026, from [Link]

  • Wright, H. T., & Reynolds, K. A. (2007). Antibacterial targets in fatty acid biosynthesis. Current Opinion in Microbiology, 10(5), 447-453. [Link]

  • LogP / LogD shake-flask method. (2024). protocols.io. Retrieved January 15, 2026, from [Link]

  • Zhang, Y. M., White, S. W., & Rock, C. O. (2006). Inhibiting bacterial fatty acid synthesis. The Journal of Biological Chemistry, 281(26), 17541-17544. [Link]

  • Inhibiting Bacterial Fatty Acid Synthesis. (2006). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • Bacterial fatty acid biosynthesis and the inhibition of the FabIcatalyzed step by afabicin desphospho. Adapted from. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Ciura, K., Dziomba, S., Nowak, P., & Bączek, T. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1515-1528. [Link]

  • Bosch, M., Rosés, M., & Ràfols, C. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 179-187. [Link]

  • El-Gassly, R. M., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 5(1), 47-53. Retrieved from [Link]

  • Wang, T., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58732. [Link]

  • O'Hagan, D., & Rzepa, H. S. (2006). Development of Methods for the Determination of pKa Values. PMC, 2006, 1-22. [Link]

  • Potentiometric Acid-Base Titration Guide. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]

  • LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved January 15, 2026, from [Link]

  • 3-Fluorobenzoic acid. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • 4-Fluorobenzoic acid. (n.d.). ChemBK. Retrieved January 15, 2026, from [Link]

  • 4-Fluorobenzoic acid. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • 2-Fluorobenzoic acid. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • 2-Fluorobenzoic acid | C7H5FO2 | CID 9935. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • P-Bromobenzoic acid. (n.d.). ChemBK. Retrieved January 15, 2026, from [Link]

  • 4-Chlorobenzoic acid 74-11-3 wiki. (n.d.). LookChem. Retrieved January 15, 2026, from [Link]

  • 4-Bromobenzoic acid. (n.d.). SIELC Technologies. Retrieved January 15, 2026, from [Link]

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  • 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Benzoic acid, 4-bromo-. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

  • 4-Chlorobenzoic acid. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

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A Comparative Guide to the Bioactivity of 5-Fluoro-3-(4-methylphenyl)benzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic placement of substituents on an aromatic scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the potential bioactivity of 5-Fluoro-3-(4-methylphenyl)benzoic acid and its positional isomers. Drawing upon established principles of structure-activity relationships (SAR) and citing analogous bioactive molecules, we propose a hypothetical yet scientifically grounded framework for evaluating these compounds as potential anti-inflammatory agents, likely targeting the cyclooxygenase (COX) enzymes. Detailed experimental protocols are provided to enable researchers to validate these hypotheses and explore the therapeutic potential of this chemical series.

Introduction: The Significance of Isomerism in Drug Design

The biaryl motif is a privileged structure found in numerous top-selling pharmaceuticals.[1] The compound at the heart of our investigation, this compound, belongs to this class. Its structure is analogous to several known non-steroidal anti-inflammatory drugs (NSAIDs), such as Diflunisal, which feature a biaryl core and a carboxylic acid moiety.[2][3] The carboxylic acid group is a common feature in many NSAIDs, often facilitating key interactions within the active site of cyclooxygenase (COX) enzymes.[4]

The precise positioning of the fluorine atom and the 4-methylphenyl (p-tolyl) group on the benzoic acid ring can dramatically alter the molecule's electronic properties, lipophilicity, and steric profile. These changes, in turn, dictate how the molecule interacts with its biological target, affecting its potency, selectivity, and metabolic stability.[5][6] This guide will explore the predicted differences in bioactivity among three key positional isomers, focusing on their potential as selective COX-2 inhibitors—a class of drugs sought after for providing anti-inflammatory relief with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[7][8]

The isomers under consideration are:

  • Isomer A: this compound (The parent compound)

  • Isomer B: 2-Fluoro-5-(4-methylphenyl)benzoic acid

  • Isomer C: 4-Fluoro-3-(4-methylphenyl)benzoic acid

Rationale for Targeting Cyclooxygenase (COX) Enzymes

COX enzymes are pivotal in the arachidonic acid cascade, converting it into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[3][7] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is inducible and upregulated at sites of inflammation.[8] The therapeutic action of NSAIDs stems from inhibiting COX-2, while the common side effects, like gastric irritation, are linked to the inhibition of COX-1.[2][7]

The structure of our target compounds, featuring a biaryl system, is well-suited for fitting into the COX active site.[9] The additional bulk and specific electronic nature of the fluoro- and methyl-substituted phenyl ring may allow for selective interaction with the larger, more accommodating active site of COX-2 over COX-1.[8] Therefore, a comparative study of these isomers' ability to inhibit COX-1 and COX-2 is a logical starting point for characterizing their bioactivity.

Proposed Experimental Workflow

A systematic approach is required to synthesize and evaluate the isomers. The workflow is designed to first synthesize the compounds, then screen for biological activity and cytotoxicity, and finally, to rationalize the findings through computational modeling.

G S1 Synthesis of Isomers A, B, C via Suzuki-Miyaura Coupling S2 Purification (Crystallization/Chromatography) S1->S2 S3 Structural Confirmation (NMR, MS, FTIR) S2->S3 B1 COX-1/COX-2 Inhibition Assay S3->B1 Purified Isomers B2 Cytotoxicity Screening (MTT Assay) S3->B2 B3 Determination of IC50 & Selectivity Index (SI) B1->B3 C1 Molecular Docking into COX-2 Active Site B3->C1 Experimental Data C2 Analysis of Binding Interactions C1->C2 C3 Structure-Activity Relationship (SAR) Elucidation C2->C3 C3->S1 Rational Design of Next-Gen Compounds

Caption: Proposed experimental workflow for comparative bioactivity analysis.

Methodologies & Protocols

The Suzuki-Miyaura cross-coupling is a robust and versatile method for creating carbon-carbon bonds, making it ideal for synthesizing biaryl compounds.[10] This reaction couples an aryl boronic acid with an aryl halide, catalyzed by a palladium complex.

Protocol:

  • Reactant Preparation: To a flame-dried Schlenk flask, add the appropriate fluorobenzoic acid derivative (e.g., 3-bromo-5-fluorobenzoic acid for Isomer A), 4-methylphenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).

  • Solvent and Base: Add a degassed solvent mixture, such as toluene/ethanol, and an aqueous solution of a base, typically Na₂CO₃ (2 M, 3 equivalents).

  • Reaction: Purge the flask with an inert gas (Argon or Nitrogen). Heat the reaction mixture to reflux (approx. 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Acidify the aqueous layer with HCl (1 M) to precipitate the carboxylic acid product.

  • Purification: Filter the crude product and wash with water. Recrystallize from a suitable solvent (e.g., ethanol/water) or purify by column chromatography to yield the pure isomer.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This assay measures the ability of the test compounds to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. A commercially available colorimetric COX inhibitor screening assay kit can be used.

Protocol:

  • Reagent Preparation: Prepare a stock solution of each isomer in DMSO. Reconstitute purified human COX-1 and COX-2 enzymes according to the manufacturer's protocol.

  • Assay Plate Setup: In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.

  • Inhibitor Addition: Add serial dilutions of the test isomers (e.g., from 0.01 µM to 100 µM) to the wells. Include wells for a known non-selective inhibitor (e.g., Indomethacin), a selective COX-2 inhibitor (e.g., Celecoxib), and a no-inhibitor control (vehicle, DMSO).

  • Initiation of Reaction: Pre-incubate the plate at room temperature for 10 minutes. Initiate the reaction by adding arachidonic acid (the substrate).

  • Measurement: Immediately following the addition of arachidonic acid, add a colorimetric substrate. Measure the absorbance at the specified wavelength (e.g., 590 nm) every minute for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the concentration of the inhibitor that causes 50% inhibition (IC₅₀) by plotting the percentage of inhibition versus the log of the inhibitor concentration. The Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).[8]

It is crucial to ensure that the observed enzyme inhibition is not a result of general cytotoxicity. The MTT assay assesses cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Culture: Seed a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test isomers for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the plate on a microplate reader at ~570 nm.

  • Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Hypothetical Data & Structure-Activity Relationship (SAR) Analysis

The following table presents hypothetical, yet plausible, data based on established SAR principles for NSAIDs.[5][11]

CompoundIsomer Position (Fluoro)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Cytotoxicity CC₅₀ (µM)
Isomer A 5-Fluoro15.20.8517.9>100
Isomer B 2-Fluoro5.81.204.8>100
Isomer C 4-Fluoro25.60.4556.9>100
Celecoxib (Reference)15.00.05300>100

SAR Interpretation:

  • Isomer C (4-Fluoro): This isomer is predicted to be the most potent and selective COX-2 inhibitor. The fluorine atom at the 4-position, para to the carboxylic acid, can enhance acidity and participate in favorable electronic interactions within the COX-2 specific side pocket.[8] This positioning may optimize the orientation of the p-tolyl group within the main hydrophobic channel of the enzyme.

  • Isomer A (5-Fluoro): The fluorine at the 5-position (meta to the carboxyl group) is also expected to confer good COX-2 selectivity. While potent, its orientation may be slightly less optimal than Isomer C, resulting in a lower selectivity index.

  • Isomer B (2-Fluoro): Placing the fluorine atom at the 2-position, ortho to the carboxylic acid, could introduce steric hindrance. This may force the carboxylic acid group out of its optimal binding plane, potentially reducing its interaction with key residues like Arg120 in the active site and thus lowering both potency and selectivity.[4]

The p-tolyl group is hypothesized to fit into the hydrophobic pocket of the COX active site in all isomers, contributing to the overall binding affinity. The low cytotoxicity across all isomers would suggest that their activity is specific to the target enzyme rather than a result of general toxicity.

G cluster_COX2 COX-2 Active Site MainChannel Main Hydrophobic Channel Accommodates p-tolyl group SidePocket Selective Side Pocket (Val523) Accommodates Fluoro-phenyl group Arg120 { Arg120 | Forms salt bridge with COOH} Isomer Isomer C COOH 4-Fluoro p-tolyl Isomer:t->MainChannel:h Hydrophobic Interaction Isomer:f->SidePocket:h Favorable Interaction Isomer:c->Arg120:h Ionic Interaction

Caption: Hypothetical binding mode of the most selective isomer (Isomer C) in the COX-2 active site.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the comparative bioactivity analysis of this compound and its positional isomers. Based on established SAR principles, we hypothesize that the 4-fluoro isomer will exhibit the most potent and selective COX-2 inhibitory activity. The provided experimental protocols offer a clear pathway for researchers to synthesize these compounds and validate this hypothesis.

Future work should focus on obtaining co-crystal structures of the most active isomer with the COX-2 enzyme to confirm the binding mode. Further optimization of the scaffold, perhaps by modifying the substituents on the p-tolyl ring or replacing the carboxylic acid with a bioisostere, could lead to the development of novel anti-inflammatory agents with improved efficacy and safety profiles.

References

  • Salem, M. A., & Tancowny, M. A. (2022). Chemical and Pharmacological Properties of Diflunisal. PubMed. Available at: [Link]

  • Chikhaliya, K. H., et al. (2020). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Available at: [Link]

  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]

  • Gere, D., et al. (2021). Biologically active molecules prepared from fluorinated carboxylic acids. ResearchGate. Available at: [Link]

  • Moser, P., Sallmann, A., & Wiesenberg, I. (1990). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry. Available at: [Link]

  • Kaur, J., et al. (2016). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. PubChem. Retrieved January 16, 2026, from [Link]

  • Abdel-Aziz, A. A. M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). Diflunisal. PubChem. Retrieved January 16, 2026, from [Link]

  • Szostak, M., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PubMed Central. Available at: [Link]

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The "Magic Methyl" Effect: A Comparative Guide to the Structure-Activity Relationship of Methylated vs. Non-Methylated Biphenyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, understanding the nuanced effects of subtle structural modifications is paramount. The biphenyl benzoic acid scaffold represents a privileged core in numerous pharmacologically active agents, most notably the angiotensin II receptor blockers (ARBs), also known as "sartans."[1][2] A key determinant of the biological activity of these molecules is the substitution pattern on the biphenyl rings. This guide provides an in-depth technical comparison of the structure-activity relationship (SAR) of methylated versus non-methylated biphenyl benzoic acids, offering insights into the profound impact of a seemingly simple methyl group.

The addition of a methyl group, often referred to as the "magic methyl" effect in medicinal chemistry, can dramatically alter a compound's pharmacological profile. This can manifest as changes in potency, selectivity, metabolic stability, and pharmacokinetic properties. This guide will dissect the causality behind these changes, supported by experimental data and detailed protocols, to empower researchers in their drug design and optimization endeavors.

The Biphenyl Benzoic Acid Pharmacophore: A Foundation for Activity

The archetypal biphenyl benzoic acid pharmacophore for angiotensin II type 1 (AT1) receptor antagonism consists of a biphenyl scaffold with an acidic group, typically a carboxylic acid or its bioisostere, a tetrazole ring, at the 2'-position of one of the phenyl rings.[3] This acidic moiety is crucial for high-affinity binding to the AT1 receptor.[3] The second phenyl ring and its substituents play a vital role in modulating the compound's overall activity and properties.

The Impact of Methylation: A Tale of Two Scaffolds

To illustrate the structure-activity relationship of methylation, we will consider the conceptual comparison between a generic non-methylated biphenyl benzoic acid (Structure A) and its 4'-methylated analog (Structure B). The 4'-position is a common site for substitution in many clinically used sartans.

Table 1: Hypothetical Comparative Activity Data

CompoundStructureTargetIC50 (nM)Key SAR Implication
Structure A Non-methylated Biphenyl Benzoic AcidAT1 Receptor50Baseline potency
Structure B 4'-Methylated Biphenyl Benzoic AcidAT1 Receptor15Increased potency

Note: The IC50 values presented are hypothetical for illustrative purposes, based on general SAR trends observed in the literature for angiotensin II receptor antagonists.

The enhanced potency often observed with the addition of a methyl group at the 4'-position can be attributed to several factors:

  • Increased Lipophilicity: The methyl group increases the lipophilicity of the molecule. This can lead to improved membrane permeability and better access to the receptor's binding pocket.

  • Favorable van der Waals Interactions: The methyl group can engage in favorable van der Waals interactions with hydrophobic residues within the AT1 receptor's binding site, thereby increasing the overall binding affinity.

  • Conformational Effects: The steric bulk of the methyl group can influence the dihedral angle between the two phenyl rings of the biphenyl core. This can lock the molecule into a more bioactive conformation, pre-organizing it for optimal interaction with the receptor.

  • Metabolic Blocking: Methylation at a site susceptible to metabolic hydroxylation can block this metabolic pathway, leading to increased metabolic stability and a longer duration of action.

One study on 5-(biphenyl-4-ylmethyl)pyrazoles, a class of potent angiotensin II receptor antagonists, highlights the importance of bulky alkyl groups for high potency. While not a direct methylation comparison of the same core, it demonstrates that increasing the steric bulk and lipophilicity in this region of the molecule can significantly enhance activity. For instance, a compound with a tert-butyl group exhibited an IC50 of 3 nM, a significant improvement over the less substituted losartan (IC50 = 59 nM).[4]

Experimental Protocols

To empirically determine the structure-activity relationship of methylated and non-methylated biphenyl benzoic acids, the following experimental workflow is typically employed.

Synthesis of Biphenyl Benzoic Acids

The synthesis of the biphenyl core is most commonly achieved via the Suzuki-Miyaura cross-coupling reaction.

Diagram of the Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the synthesis of biphenyl benzoic acids via Suzuki-Miyaura cross-coupling.

Step-by-Step Synthesis Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the aryl halide (e.g., methyl 2-bromobenzoate) and the corresponding arylboronic acid (phenylboronic acid for the non-methylated analog, and 4-methylphenylboronic acid for the methylated analog) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Addition of Base and Catalyst: Add an aqueous solution of a base, such as sodium carbonate or potassium carbonate. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Catalyst Introduction: Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Hydrolysis (if starting with an ester): If the starting material was an ester, hydrolyze the purified product to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran and water.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Biological Evaluation: AT1 Receptor Binding Assay

The primary method for evaluating the potency of these compounds is a competitive radioligand binding assay to determine their affinity for the AT1 receptor.

Diagram of the AT1 Receptor Binding Assay Workflow

Caption: Workflow for an in vitro AT1 receptor binding assay.

Step-by-Step AT1 Receptor Binding Assay Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Incubation: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [3H]Losartan), and varying concentrations of the test compound (methylated or non-methylated biphenyl benzoic acid).

  • Equilibrium: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This is typically done by non-linear regression analysis of the concentration-response curve.

Conclusion

The strategic placement of a methyl group on the biphenyl benzoic acid scaffold can be a powerful tool in the medicinal chemist's arsenal. As illustrated, this seemingly minor modification can lead to a significant enhancement in biological activity. The increased potency of methylated analogs is often a result of a combination of improved lipophilicity, enhanced van der Waals interactions, favorable conformational constraints, and increased metabolic stability. The experimental protocols outlined in this guide provide a robust framework for synthesizing and evaluating these compounds, enabling researchers to systematically explore the structure-activity relationships within this important class of molecules. A thorough understanding of the "magic methyl" effect is crucial for the rational design of next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

  • Breschi, M. C., et al. (2006). New NO-releasing pharmacodynamic hybrids of losartan and its active metabolite: design, synthesis, and biopharmacological properties. Journal of Medicinal Chemistry, 49(10), 2993-3000. [Link]

  • Carini, D. J., et al. (1991). Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives. Journal of Medicinal Chemistry, 34(8), 2525-2547. [Link]

  • de Las Heras, B., et al. (1998). Synthesis and structure-activity relationship of a new series of potent AT1 selective angiotensin II receptor antagonists: 5-(biphenyl-4-ylmethyl)pyrazoles. Journal of Medicinal Chemistry, 41(20), 3857-3864. [Link]

  • Mummadi, M., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. [Link]

  • Pals, D. T., et al. (1991). 1-(Carboxybenzyl)imidazole-5-acrylic acids: potent and selective angiotensin II receptor antagonists. Journal of Medicinal Chemistry, 34(10), 3057-3061. [Link]

  • Sharma, M. C., et al. (2010). Synthesis and Pharmacological Evaluation of 4'-[2-(Phenyl-substituted amino-methyl)-benzoimidazol-1-ylmethyl] with Biphenyl Carboxylic Acid Derivatives. International Journal of PharmTech Research, 2(4), 2467-2475.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 5-Fluoro-3-(4-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Chemical Structure to Biological Hypothesis

In the landscape of drug discovery, the journey of a small molecule from a mere chemical structure to a validated therapeutic candidate is a rigorous process of hypothesis, experimentation, and validation. We are presented with the compound 5-Fluoro-3-(4-methylphenyl)benzoic acid , a molecule of interest for which a definitive mechanism of action (MoA) has not been established.

The structure, featuring a biphenyl scaffold, is a common motif in compounds designed to interact with protein active sites. Specifically, this arrangement is prevalent in many small molecule protein kinase inhibitors that target the ATP-binding pocket.[1][2] The fluoro and methyl substitutions on the phenyl rings can provide critical interactions and selectivity for a specific kinase. Therefore, we hypothesize that This compound acts as a protein kinase inhibitor.

This guide provides a comprehensive, multi-tiered experimental framework to rigorously test this hypothesis. We will progress from unbiased, proteome-wide screening to identify initial target candidates, to direct biophysical validation of target engagement, and finally to functional confirmation of target and pathway modulation in a cellular context. This self-validating workflow is designed to provide unambiguous evidence for the compound's MoA, comparing its performance metrics against a hypothetical known kinase inhibitor, "Compound K," and a negative control.

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Direct Target Engagement Validation cluster_2 Phase 3: Functional & Pathway Validation Chemical Proteomics Chemical Proteomics Genetic Screening Genetic Screening Target_Candidates Target Candidates Chemical Proteomics->Target_Candidates Genetic Screening->Target_Candidates CETSA CETSA (In-Cell) SPR SPR (In Vitro) CETSA->SPR ITC ITC (In Vitro) SPR->ITC Validated_Target Validated Target ITC->Validated_Target Kinase_Assay In Vitro Kinase Assay Reporter_Assay Cellular Reporter Assay Kinase_Assay->Reporter_Assay MoA_Confirmed Mechanism of Action Confirmed Reporter_Assay->MoA_Confirmed Hypothesis Hypothesis: Kinase Inhibitor Hypothesis->Chemical Proteomics Hypothesis->Genetic Screening Target_Candidates->CETSA Validated_Target->Kinase_Assay

Figure 1: Overall experimental workflow for MoA validation.

Part 1: Unbiased Target Identification

Before validating our specific hypothesis, it is critical to first cast a wide net to identify all potential protein interactions in an unbiased manner. This guards against confirmation bias and can reveal unexpected off-targets. We will employ two orthogonal, state-of-the-art approaches: chemical proteomics and CRISPR-Cas9 genetic screening.

Chemical Proteomics with Kinobeads

Expertise & Experience: Chemical proteomics is a powerful method to identify direct protein-ligand interactions from a complex biological sample, such as a cell lysate.[3] The Kinobeads technology utilizes a resin with immobilized, non-selective kinase inhibitors to capture a large portion of the cellular kinome.[4][5] By pre-incubating the lysate with our soluble test compound, we can perform a competitive binding experiment. Proteins that directly bind to our compound will be competed off the beads, allowing for their identification and quantification by mass spectrometry.[3][6] This method is ideal for our hypothesis as it enriches for the very protein family we suspect is being targeted.

G cluster_0 Control (Vehicle) cluster_1 Treatment (Test Compound) Lysate_C Cell Lysate Kinobeads_C Kinobeads Lysate_C->Kinobeads_C + Vehicle Bound_C Kinases Bound Kinobeads_C->Bound_C Kinases_C Kinases Kinases_C->Kinobeads_C MS_C LC-MS/MS (High Signal) Bound_C->MS_C Lysate_T Cell Lysate Kinobeads_T Kinobeads Lysate_T->Kinobeads_T Compound Test Cmpd Compound->Lysate_T Kinases_T Kinases Kinases_T->Compound Binding Bound_T Less Kinases Bound Kinobeads_T->Bound_T MS_T LC-MS/MS (Low Signal) Bound_T->MS_T

Figure 2: Principle of the Kinobeads competition binding assay.

Experimental Protocol: Kinobeads Competition Binding Assay

  • Cell Culture and Lysis: Culture a relevant human cell line (e.g., K562, which expresses a wide range of kinases) to approximately 80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Preparation: Quantify the total protein concentration of the lysate using a BCA assay. Dilute the lysate to a final concentration of 2-5 mg/mL.

  • Compound Incubation: Aliquot the cell lysate. To separate aliquots, add increasing concentrations of "this compound" (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (DMSO). Incubate for 45 minutes at 4°C with gentle rotation.

  • Kinobeads Incubation: Add a pre-washed slurry of Kinobeads to each lysate-compound mixture. Incubate for 1 hour at 4°C with gentle rotation to allow for kinase binding.

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads using an SDS-containing buffer. Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, plot the signal intensity against the concentration of the test compound to generate dose-response curves and determine the apparent dissociation constant (Kdapp).

Part 2: Validation of Direct Target Engagement

The unbiased screens provide a list of potential targets. The next crucial phase is to confirm direct, physical binding of our compound to these candidate proteins, both within the complex environment of a living cell and in a purified, controlled system.

Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: CETSA is a powerful biophysical assay that measures target engagement in intact cells or tissues.[7][8] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced denaturation and aggregation than its unbound form.[9][10] By heating intact cells treated with our compound across a temperature gradient and then measuring the amount of soluble target protein remaining, we can directly observe target engagement in a physiologically relevant context.[11] A shift in the melting curve to a higher temperature upon compound treatment is strong evidence of binding.

G cluster_0 Soluble Fraction (Supernatant) cluster_1 Insoluble Fraction (Pellet) Cells Cells Treat Treat cells with Vehicle or Compound Cells->Treat Heat Heat aliquots across a temperature gradient Treat->Heat Lyse Lyse cells and centrifuge Heat->Lyse WesternBlot Analyze by Western Blot for Target Protein Lyse->WesternBlot Aggregates Aggregated/Denatured Proteins Lyse->Aggregates Plot Plot soluble protein vs. temperature to generate melting curves. WesternBlot->Plot

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment: Culture cells to 80% confluency. Treat cells with "this compound" at a high concentration (e.g., 10-50 µM) or vehicle (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots at different temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 70°C in 2°C increments). Cool immediately on ice.

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Protein Quantification: Transfer the supernatant to new tubes and determine the protein concentration.

  • Western Blotting: Analyze equal amounts of soluble protein from each temperature point by SDS-PAGE and Western blotting using a specific antibody against the target protein identified in Part 1.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized intensity versus temperature to generate melting curves for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Expertise & Experience: While CETSA confirms binding in a cell, biophysical techniques like SPR provide precise, real-time, label-free quantitative data on binding kinetics (association and dissociation rates) and affinity (KD) using purified components.[12][13][14] In a typical SPR experiment, the purified target protein (ligand) is immobilized on a sensor chip, and our test compound (analyte) is flowed over the surface. Binding events are detected as a change in the refractive index near the chip surface, generating a sensorgram that allows for the calculation of kinetic constants.[15][16]

Experimental Protocol: SPR Kinetic Analysis

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) in a Biacore™ system.

  • Analyte Preparation: Prepare a dilution series of "this compound" in running buffer (e.g., from 1 nM to 10 µM). A DMSO concentration series should also be prepared for solvent correction.

  • Binding Measurement: Inject the different concentrations of the compound over the immobilized protein surface and a reference flow cell. Monitor the association and dissociation phases in real-time.

  • Data Analysis: After subtracting the reference channel signal and solvent correction, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Expertise & Experience: ITC is the gold standard for characterizing the thermodynamics of a binding interaction.[17][18][19] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[20][21][22] This provides a deep mechanistic insight into the forces driving the interaction. Unlike SPR, both molecules are in solution, eliminating potential artifacts from surface immobilization.[23][24][25]

Experimental Protocol: ITC Binding Analysis

  • Sample Preparation: Prepare the purified target protein (e.g., 10-20 µM) and "this compound" (e.g., 100-200 µM) in the exact same, extensively dialyzed buffer.

  • Instrument Setup: Load the protein solution into the sample cell of a MicroCal™ ITC system and the compound solution into the injection syringe.[26]

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.

  • Data Acquisition: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine n, KD, and ΔH. Calculate ΔG and TΔS from these values.

Part 3: Functional Validation of Target Modulation

Confirming that the compound binds to the target is only half the story. We must demonstrate that this binding event leads to a functional consequence—in this case, inhibition of the kinase's enzymatic activity.

In Vitro Kinase Assay

Expertise & Experience: A direct enzymatic assay is the most straightforward way to measure the functional effect of a compound on its target.[27][28] For kinases, this typically involves incubating the purified kinase, a specific substrate (peptide or protein), and ATP, then quantifying the amount of phosphorylated substrate. The inclusion of our test compound allows for the determination of its inhibitory potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 96- or 384-well plate, set up kinase reactions containing the purified target kinase, its specific substrate, and ATP in kinase reaction buffer.

  • Inhibitor Addition: Add a serial dilution of "this compound" to the wells. Include positive control inhibitor wells ("Compound K") and no-inhibitor (vehicle) control wells.

  • Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a commercial detection kit like ADP-Glo™ (Promega). This involves adding a reagent to convert unused ATP to light, followed by a second reagent to convert the ADP produced into ATP, which then drives a luciferase reaction.

  • Luminescence Reading: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the vehicle controls. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 4: Cellular Pathway Validation

The final and most physiologically relevant step is to confirm that the compound modulates the target's signaling pathway within a living cell.

Reporter Gene Assay

Expertise & Experience: Many kinase signaling pathways culminate in the activation of a transcription factor, which then drives the expression of specific genes.[29] A reporter gene assay uses this principle to provide a quantitative readout of pathway activity.[30][31] We can use a plasmid where the expression of a reporter gene, like firefly luciferase, is controlled by a response element for a transcription factor downstream of our target kinase. Inhibition of the kinase should lead to a decrease in transcription factor activity and, consequently, a decrease in luciferase expression and light output.[32][33]

G cluster_0 Inside Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor TargetKinase Target Kinase Receptor->TargetKinase DownstreamKinase Downstream Kinase TargetKinase->DownstreamKinase TF_inactive Transcription Factor (Inactive) DownstreamKinase->TF_inactive TF_active Transcription Factor (Active) TF_inactive->TF_active Phosphorylation ReporterGene Promoter Luciferase Gene TF_active->ReporterGene Binds Promoter Nucleus Nucleus Luciferase Luciferase Protein ReporterGene->Luciferase Transcription & Translation Light Light (Signal) Luciferase->Light + Substrate Compound Test Cmpd Compound->TargetKinase Inhibits

Figure 4: A hypothetical kinase pathway leading to reporter gene expression.

Experimental Protocol: Dual-Luciferase® Reporter Assay

  • Cell Transfection: Co-transfect cells with two plasmids: 1) a reporter plasmid containing the firefly luciferase gene under the control of a promoter regulated by the downstream transcription factor, and 2) a control plasmid constitutively expressing Renilla luciferase (for normalization of transfection efficiency).

  • Compound Treatment: After 24 hours, treat the transfected cells with a serial dilution of "this compound," "Compound K," or vehicle.

  • Cell Lysis: After a suitable incubation period (e.g., 6-24 hours), lyse the cells using the passive lysis buffer provided in a kit such as the Dual-Luciferase® Reporter Assay System (Promega).[30]

  • Luminescence Measurement: Measure firefly luciferase activity in the lysate using a luminometer. Then, add the Stop & Glo® Reagent to quench the firefly signal and simultaneously activate the Renilla luciferase reaction, and measure the Renilla luminescence.

  • Data Analysis: For each well, calculate the ratio of firefly to Renilla luminescence to normalize the data. Plot the normalized reporter activity against inhibitor concentration and determine the IC50 value for pathway inhibition.

Data Summary and Comparative Analysis

To provide a clear, objective comparison, the expected outcomes of these experiments are summarized below.

Table 1: Target Engagement and Binding Affinity Comparison

ParameterThis compoundCompound K (Positive Control)Negative Control
Kinobeads Kdapp ~50 nM (for Target Kinase X)~20 nM (for Target Kinase X)> 100 µM
CETSA ΔTm +5.2 °C+7.5 °CNo significant shift
SPR KD 75 nM25 nMNo Binding Detected
ITC KD 80 nM30 nMNo Binding Detected
ITC Stoichiometry (n) ~1.0~1.0N/A

Table 2: Functional and Cellular Activity Comparison

ParameterThis compoundCompound K (Positive Control)Negative Control
In Vitro Kinase IC50 150 nM45 nM> 100 µM
Cellular Reporter IC50 500 nM120 nM> 100 µM

Conclusion

References

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved from [Link]

  • CETSA. (n.d.). CETSA.se. Retrieved from [Link]

  • A pharmacophore map of small molecule protein kinase inhibitors. (2007). PubMed. Retrieved from [Link]

  • Biacore SPR for small-molecule discovery. (n.d.). Cytiva Life Sciences. Retrieved from [Link]

  • In vitro kinase assay. (2023). Protocols.io. Retrieved from [Link]

  • CETSA®: Measuring Target Engagement in Whole Blood. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • A Pharmacophore Map of Small Molecule Protein Kinase Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]

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"In vivo" efficacy of "5-Fluoro-3-(4-methylphenyl)benzoic acid" derivatives compared to standards

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Comparative In Vivo Efficacy of Novel Benzoic Acid Derivatives as Anti-Inflammatory Agents

Introduction: The landscape of anti-inflammatory drug discovery is continuously evolving, driven by the need for novel agents with improved efficacy and safety profiles over classic non-steroidal anti-inflammatory drugs (NSAIDs). Benzoic acid and its derivatives represent a versatile chemical scaffold that has garnered significant attention for its therapeutic potential.[1][2] These compounds can be chemically modified to achieve potent and selective inhibition of key inflammatory mediators. This guide provides a comparative analysis of the in vivo efficacy of emerging benzoic acid derivatives, using compounds like "5-Fluoro-3-(4-methylphenyl)benzoic acid" as representative examples of this class, against established standards in preclinical models of inflammation and analgesia.

Mechanistic Landscape: Targeting Cyclooxygenase (COX) Enzymes

The primary mechanism of action for many anti-inflammatory benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever. The differential inhibition of COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at sites of inflammation) is a cornerstone of modern NSAID development, aiming to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition.

Novel derivatives are often designed to enhance selectivity for COX-2.[3] This is achieved by modifying the scaffold to better fit the larger, more flexible active site of the COX-2 enzyme. Molecular docking studies are instrumental in predicting the binding affinity and orientation of these new chemical entities within the COX active site, guiding the synthesis of more potent and selective inhibitors.[3][4]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Inflammatory Stimuli COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Homeostatic Prostaglandins (Homeostatic) COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (Inflammatory) COX2->PGs_Inflammatory Inflammation Pain & Inflammation PGs_Inflammatory->Inflammation Benzoic_Acid_Deriv Novel Benzoic Acid Derivatives Benzoic_Acid_Deriv->COX2 Selective Inhibition Standard_NSAIDs Standard NSAIDs (e.g., Phenylbutazone) Standard_NSAIDs->COX1 Standard_NSAIDs->COX2

Caption: Simplified COX signaling pathway and points of inhibition.

Comparative In Vivo Efficacy Data

The efficacy of novel anti-inflammatory agents is typically assessed in rodent models. The carrageenan-induced paw edema model is a gold standard for evaluating acute inflammation, while acetic acid-induced writhing and hot plate tests are common for measuring peripheral and central analgesic activity, respectively.[3][4]

The following table summarizes representative data for a novel benzoic acid derivative compared to standard drugs.

Compound/DrugDose (mg/kg)Anti-Inflammatory Activity (% Edema Inhibition)Analgesic Activity (% Pain Reduction)Reference Standard
Novel Derivative (e.g., 4n) 5078%75%Phenylbutazone
Phenylbutazone (Standard) 5065%68%-
Aspirin (Standard) 10055%60%-
Derivative PS3 50Not Reported75%Acetaminophen
Acetaminophen (Standard) 20Not ReportedLower than PS3-

Data synthesized from multiple sources demonstrating the potential for novel derivatives to outperform standards.[2][3]

As the data indicates, novel synthesized compounds can show more potent anti-inflammatory and analgesic activity than standard drugs like phenylbutazone and aspirin at equivalent or lower doses.[2] For example, certain derivatives reduced painful stimuli by up to 75%, demonstrating significant anti-nociceptive effects.[3]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of efficacy data, detailing the experimental workflow is crucial. The following outlines the standard protocol for the carrageenan-induced paw edema assay.

Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Male Wistar rats (150-180g) are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% CMC solution)

    • Standard Drug (e.g., Phenylbutazone, 50 mg/kg)

    • Test Compound (Novel Benzoic Acid Derivative, various doses)

  • Drug Administration: Test compounds, standard, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

  • Post-Induction Measurement: Paw volume is measured again at 1, 2, and 3 hours post-carrageenan injection.[4]

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = (1 - (Vt - V0)test / (Vt - V0)control) x 100 Where V0 is the initial paw volume and Vt is the paw volume at time t.

Caption: Standard experimental workflow for the paw edema assay.

Discussion and Future Outlook

The available preclinical data strongly suggests that novel benzoic acid derivatives can offer a significant therapeutic advantage over existing NSAIDs. Their potential for high potency and improved safety profiles, particularly through selective COX-2 inhibition, warrants further investigation.[2][3]

Future research should focus on:

  • Comprehensive Pharmacokinetic and Toxicological Profiling: To ensure the bioavailability and safety of lead candidates.

  • Chronic Inflammation Models: Evaluating efficacy in models of diseases like arthritis to assess long-term therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: To further refine the benzoic acid scaffold to maximize potency and minimize off-target effects.

By pursuing these research avenues, the scientific community can unlock the full potential of this promising class of compounds, paving the way for the development of next-generation anti-inflammatory therapies.

References

  • Giniatullin, R. et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. PubMed. Available at: [Link]

  • dos Santos, J. et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available at: [Link]

  • Panati, K. et al. (2016). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC - NIH. Available at: [Link]

  • Kumar, A. et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]

  • Li, Y. et al. (2012). The Improvement of the Anticancer Effect of a Novel Compound Benzoic Acid, 2-Hydroxy-, 2-d-ribofuranosylhydrazide (BHR) Loaded in Solid Lipid Nanoparticles. NIH. Available at: [Link]

  • Kumar, A. et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Bentham Science. Available at: [Link]

  • Kumar, A. et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. ResearchGate. Available at: [Link]

  • Hassan, M. et al. (2022). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central. Available at: [Link]

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A Cross-Reactivity Comparative Guide: Profiling 5-Fluoro-3-(4-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount. A molecule's journey towards becoming a therapeutic hinges not only on its potency at the intended target but, critically, on its inactivity against a host of other biological molecules. Unforeseen off-target interactions are a leading cause of adverse drug reactions (ADRs) and late-stage clinical attrition. This guide provides an in-depth comparative analysis of the cross-reactivity profile of the novel compound, 5-Fluoro-3-(4-methylphenyl)benzoic acid , against a panel of structurally related molecules.

The core directive of this guide is to present a scientifically rigorous, yet accessible, framework for assessing the selectivity of emerging chemical entities. As such, we move beyond a mere listing of data points to explain the causality behind our experimental choices, ensuring a self-validating and trustworthy analysis. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing safer and more effective therapeutics.

Introduction to this compound and the Imperative of Cross-Reactivity Profiling

This compound is a synthetic organic compound featuring a fluorinated biphenyl scaffold. While its specific biological target is currently under investigation, structurally related fluorinated benzoic acid derivatives have been explored for a range of pharmacological activities, including antibacterial and anti-inflammatory effects.[1][2] This structural class, therefore, holds potential for therapeutic development, but its journey is contingent on a thorough understanding of its interaction with the broader biological landscape.

Broad-spectrum in vitro safety pharmacology profiling is an essential tool in modern drug development to forecast potential clinical adverse effects.[3] Early-stage assessment of off-target activities allows for the mitigation of potential liabilities and informs the selection of the most promising lead candidates.[1] This guide outlines a comprehensive, albeit hypothetical, cross-reactivity profiling campaign for this compound, comparing its performance against structurally similar compounds to establish a preliminary selectivity profile.

Comparator Compounds and Rationale for Selection

To provide a meaningful comparison, we have selected three structurally analogous compounds identified from public chemical databases. The selection is based on variations in the position of the fluorine and methyl groups, which can significantly influence the molecule's three-dimensional conformation and its potential interactions with biological targets.

Compound IDChemical NameRationale for Inclusion
Test Cmpd This compoundThe primary compound of interest.
Comp-1 3-Fluoro-4-(4-methylphenyl)benzoic acidIsomer with altered fluorine and phenyl group positions relative to the carboxylic acid.[1]
Comp-2 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acidDifluoro-substituted analog with a different substitution pattern on the second phenyl ring.[4]
Comp-3 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acidAnother difluoro-substituted isomer with a distinct spatial arrangement of substituents.[5]

Experimental Design: A Multi-Platform Approach to Cross-Reactivity Profiling

Given the undefined primary target of this compound, a broad-based screening approach is the most logical starting point. We have designed a three-tiered screening cascade that interrogates the compound's activity against the most common families of drug targets: protein kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. This approach is modeled after industry-standard safety profiling panels, such as those offered by Eurofins Discovery.[5][6]

Figure 1: A tiered experimental workflow for cross-reactivity profiling.

Methodologies

The protocols described below are based on established and commercially available platforms to ensure reproducibility and adherence to industry standards.

Tier 1: Broad-Spectrum Safety Screening

Objective: To identify initial off-target liabilities across a wide range of target classes.

Methodology: The Eurofins SafetyScreen44™ panel, a well-established panel for early hazard identification, will be utilized.[6][7][8] This panel assesses the binding of a test compound to 44 targets, including GPCRs, ion channels, transporters, and enzymes, which are known to be implicated in adverse drug reactions.[7]

Protocol:

  • Compound Preparation: All test compounds (Test Cmpd, Comp-1, Comp-2, Comp-3) are dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Assay Concentration: The compounds are screened at a final concentration of 10 µM in duplicate.

  • Binding Assays: Radioligand binding assays are performed for each of the 44 targets. The specific radioligand and membrane preparation for each target are proprietary to the service provider but are validated to industry standards.

  • Data Analysis: The percentage of inhibition of radioligand binding is calculated for each compound against each target. A result is considered a "hit" if the inhibition is greater than 50%.

Tier 2: Kinase Selectivity Profiling

Objective: To perform a deep dive into the kinome to identify any specific or broad kinase inhibition, a common off-target activity for many small molecules.

Methodology: The KINOMEscan® platform from DiscoverX (part of Eurofins Discovery) will be employed.[4][9] This is a competition binding assay that quantitatively measures the interaction of a compound with a panel of approximately 480 kinases.[9]

Protocol:

  • Compound Preparation: As in Tier 1, compounds are prepared in DMSO.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.

  • Screening: All compounds are screened at 10 µM.

  • Data Analysis: Results are reported as a percentage of control, where a lower percentage indicates stronger binding. A threshold of >65% inhibition (or a percent of control <35%) is typically used to identify significant interactions.

Tier 3: Functional Follow-up Assays

Objective: To confirm the biological relevance of any binding "hits" identified in Tier 1 and Tier 2 with functional assays.

Methodology for GPCR Hits: For any significant GPCR binding interactions, functional assays measuring second messenger modulation (e.g., cAMP accumulation for Gs/Gi-coupled receptors or calcium flux for Gq-coupled receptors) will be performed.[10]

Protocol (cAMP Assay Example):

  • Cell Culture: A stable cell line overexpressing the GPCR of interest is cultured to confluence.

  • Compound Treatment: Cells are pre-incubated with the test compound at various concentrations.

  • Agonist/Antagonist Mode: To assess antagonist activity, cells are then stimulated with a known agonist for the receptor. For agonist activity, no further stimulation is applied.

  • cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, often employing a technology like HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: Dose-response curves are generated to determine the IC50 (for antagonists) or EC50 (for agonists) values.

Methodology for Nuclear Receptor Hits: For nuclear receptor binding hits, cell-based reporter gene assays will be used to assess transcriptional activation or repression.[11][12]

Protocol (Luciferase Reporter Assay):

  • Cell Line: A suitable host cell line is transiently or stably transfected with an expression vector for the nuclear receptor and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor.

  • Compound Incubation: The cells are treated with the test compound over a range of concentrations.

  • Lysis and Luciferase Measurement: After an appropriate incubation period (e.g., 18-24 hours), the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The change in luciferase expression relative to a vehicle control is used to determine agonist or antagonist activity and to calculate EC50 or IC50 values.

Hypothetical Results and Comparative Analysis

The following tables summarize the hypothetical data from this cross-reactivity profiling campaign.

Table 1: Tier 1 - Broad-Spectrum SafetyScreen44™ Results (% Inhibition at 10 µM)
Target ClassTargetTest CmpdComp-1Comp-2Comp-3
GPCRs 5-HT2B Receptor68% 45%22%15%
M1 Muscarinic Rec12%8%15%9%
... (other targets)<20%<20%<20%<20%
Ion Channels hERG15%18%12%14%
... (other targets)<20%<20%<20%<20%
Enzymes COX-155% 62% 30%25%
COX-251% 58% 28%23%

Hits (>50% inhibition) are highlighted in bold.

Analysis: In this hypothetical scenario, the Test Compound shows notable interaction with the 5-HT2B receptor and the COX enzymes. Comparator-1 shares the COX activity but has less potent interaction with the 5-HT2B receptor. Comparators 2 and 3 appear significantly cleaner in this initial screen.

Table 2: Tier 2 - KINOMEscan® Selectivity Profile (% of Control at 10 µM)
Kinase FamilyTarget KinaseTest CmpdComp-1Comp-2Comp-3
TK ABL185928895
CMGC CDK278819089
AGC ROCK112 456875
AGC ROCK215 487179
......>35>35>35>35

Significant hits (<35% of control) are highlighted in bold.

Analysis: The Test Compound demonstrates potent binding to ROCK1 and ROCK2 kinases, an interaction not observed with any of the comparator compounds. This suggests a unique off-target activity for the specific isomeric arrangement of the Test Compound.

Table 3: Tier 3 - Functional Assay Follow-up (IC50/EC50 in µM)
TargetAssay TypeParameterTest CmpdComp-1Comp-2Comp-3
5-HT2B ReceptorCalcium FluxEC508.5>20>20>20
COX-1Enzymatic InhibitionIC507.25.8>20>20
COX-2Enzymatic InhibitionIC509.16.9>20>20
ROCK1Kinase ActivityIC501.2>20>20>20
ROCK2Kinase ActivityIC501.8>20>20>20

Analysis: The functional assays confirm the binding data. The Test Compound is a micromolar agonist of the 5-HT2B receptor and a micromolar inhibitor of COX-1/2 and ROCK1/2. The COX inhibition is shared with Comp-1, but the 5-HT2B and ROCK activities are unique to the Test Compound among this set.

Discussion and Strategic Implications

This comparative cross-reactivity profiling provides critical insights into the selectivity of this compound.

  • Primary Findings: Our analysis reveals that this compound exhibits polypharmacology, with activities against the 5-HT2B receptor, COX enzymes, and ROCK kinases. The activity on COX enzymes is consistent with the known anti-inflammatory potential of some fluorinated benzoic acid derivatives.[2]

  • Comparative Insights: The comparison with its structural isomers is particularly revealing. The unique ROCK inhibition profile of the Test Compound suggests that the specific 5-fluoro-3-phenyl arrangement is crucial for this activity. Conversely, Comp-2 and Comp-3, with their difluoro substitutions, display a much cleaner off-target profile in this hypothetical screen, making them potentially more desirable scaffolds if the observed activities of the Test Compound are considered undesirable.

  • Future Directions: The identified off-target activities are not necessarily detrimental; they could even be therapeutically beneficial depending on the intended indication. For example, ROCK inhibition is a validated therapeutic strategy in cardiovascular disease. However, 5-HT2B agonism has been associated with valvular heart disease, representing a significant safety liability. This finding would necessitate careful consideration and likely lead to the de-prioritization of this compound for chronic indications.

Figure 2: Structure-Activity Relationship summary for off-target activities.

Conclusion

This guide demonstrates a systematic and logical approach to the cross-reactivity profiling of a novel chemical entity. By employing a tiered, multi-platform screening strategy and including structurally related comparator compounds, we can build a detailed and informative selectivity profile. The hypothetical data for this compound illustrates how such an analysis can uncover potential safety liabilities (5-HT2B agonism) and novel therapeutic opportunities (ROCK inhibition), thereby guiding the next steps in the drug discovery and development process. This rigorous, data-driven approach is fundamental to fulfilling the principles of scientific integrity and ultimately delivering safer medicines to patients.

References

  • DiscoverX. KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug discovery today, 10(21), 1421-33. [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. [Link]

  • Chem-Impex. 3-Fluoro-4-methylbenzoic acid. [Link]

  • PubChem. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • PubChem. 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid. [Link]

  • Eurofins Discovery. SafetyScreen44 Panel - TW. [Link]

  • European Pharmaceutical Review. In vitro safety pharmacology profiling. (2006). [Link]

  • Eurofins Discovery. NHRscan – Your Nuclear Hormone Receptor Panel. [Link]

  • INDIGO Biosciences. Nuclear Receptor Assay Kits. [Link]

  • INDIGO Biosciences. NUCLEAR RECEPTOR PROFILING. [Link]

  • Eurofins Discovery. SafetyScreen44™ Panel. [Link]

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A Comparative Analysis of 5-Fluoro-3-(4-methylphenyl)benzoic acid as a Potential Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the identification of novel small molecule inhibitors for critical therapeutic targets is paramount. This guide provides a comparative analysis of 5-Fluoro-3-(4-methylphenyl)benzoic acid , a compound of interest, against known inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3), a key enzyme implicated in the progression of various cancers.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, technically-grounded perspective on the potential of this molecule, supported by experimental context and comparative data. While direct inhibitory data for this compound is not yet publicly available, its structural analogy to known N-phenyl-aminobenzoate inhibitors of AKR1C3 provides a strong rationale for its investigation. This guide, therefore, proceeds on this hypothesis, outlining the necessary experimental framework for its validation.

The Critical Role of AKR1C3 in Cancer Pathology

Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a pivotal enzyme in the biosynthesis of potent androgens and the metabolism of prostaglandins. Its upregulation has been observed in a variety of cancers, most notably in castration-resistant prostate cancer (CRPC) and breast cancer.

In CRPC, AKR1C3 plays a crucial role in the intratumoral synthesis of testosterone and dihydrotestosterone (DHT), which are potent activators of the androgen receptor (AR), driving tumor growth and resistance to androgen deprivation therapies. Specifically, AKR1C3 catalyzes the reduction of androstenedione to testosterone. Furthermore, its prostaglandin F synthase activity contributes to proliferative signaling pathways. These dual roles make AKR1C3 a highly attractive target for therapeutic intervention in advanced cancers.

The development of potent and selective AKR1C3 inhibitors is a key objective in cancer drug discovery. Selectivity is a critical consideration, as inhibition of closely related isoforms like AKR1C1 and AKR1C2 is undesirable. These isoforms are involved in the breakdown of DHT, and their inhibition could have counterproductive effects.

This compound: A Candidate for AKR1C3 Inhibition

This compound is a biphenyl carboxylic acid derivative. Its chemical structure, featuring a benzoic acid moiety linked to a substituted phenyl ring, bears a resemblance to the N-phenyl-aminobenzoate class of AKR1C3 inhibitors. This structural similarity forms the basis of our hypothesis that it may act as an inhibitor of AKR1C3.

The rationale for this hypothesis is rooted in the known structure-activity relationships (SAR) of N-phenyl-aminobenzoate inhibitors. The carboxylic acid group is crucial for binding to the active site of AKR1C3, while substitutions on the phenyl rings influence potency and selectivity. The fluorine and methyl substitutions on this compound could potentially enhance its binding affinity and selectivity for AKR1C3.

To validate this hypothesis, a series of biochemical and cell-based assays are necessary. The following sections will detail the experimental protocols and compare the potential performance of this compound with established AKR1C3 inhibitors.

Comparative Inhibitors: Benchmarking Performance

To provide a comprehensive comparison, we have selected three well-characterized AKR1C3 inhibitors that represent different classes and stages of development:

  • Indomethacin: A widely used non-steroidal anti-inflammatory drug (NSAID) that exhibits inhibitory activity against AKR1C3 with a degree of selectivity over other AKR1C isoforms. It serves as a valuable, albeit moderately potent, reference compound.

  • Flufenamic Acid: Another NSAID from the N-phenylanthranilate class, known to be a potent but non-selective inhibitor of AKR1C enzymes. It is often used as a starting point for the development of more selective analogs.

  • BAY-1128688: A potent and highly selective AKR1C3 inhibitor that has been investigated in clinical trials, representing a more advanced stage of drug development.

Comparative Inhibitory Potency and Selectivity

The following table summarizes the reported inhibitory concentrations (IC50) and selectivity profiles of the chosen comparative inhibitors. The values for this compound are presented as hypothetical targets for experimental validation.

InhibitorAKR1C3 IC50 (nM)Selectivity (fold) vs. AKR1C1Selectivity (fold) vs. AKR1C2Reference
This compound HypotheticalTo be determinedTo be determined
Indomethacin~7,350>1.2>1.2
Flufenamic AcidPotent (low µM)Non-selectiveNon-selective
BAY-11286881.8HighHigh

Experimental Protocols for Inhibitor Characterization

To ascertain the inhibitory profile of this compound, the following experimental workflows are recommended.

Recombinant Human AKR1C3 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified AKR1C3.

Principle: The assay monitors the NADPH-dependent reduction of a substrate by AKR1C3. The rate of NADPH oxidation is measured by the decrease in absorbance at 340 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Enzyme Solution: Dilute recombinant human AKR1C3 in assay buffer to the desired concentration.

    • Cofactor Solution: Prepare a solution of NADPH in assay buffer.

    • Substrate Solution: Prepare a solution of a suitable substrate, such as S-tetralol, in assay buffer.

    • Inhibitor Solutions: Prepare a serial dilution of this compound and control inhibitors in DMSO.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add assay buffer, enzyme solution, and inhibitor solution (or DMSO for control).

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the cofactor (NADPH) and substrate solutions.

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of a purified recombinant enzyme allows for the direct assessment of inhibitor-enzyme interaction without the complexity of a cellular environment. S-tetralol is a commonly used substrate for AKR1C3. Measuring NADPH consumption is a standard and reliable method for monitoring the activity of NAD(P)H-dependent oxidoreductases.

Selectivity Profiling against AKR1C Isoforms

To determine the selectivity of the inhibitor, the enzyme inhibition assay described above should be repeated using recombinant human AKR1C1 and AKR1C2 enzymes. The IC50 values obtained for each isoform are then compared to the IC50 for AKR1C3.

Cellular Assay for Androgen Production

This assay evaluates the ability of the inhibitor to block AKR1C3 activity within a relevant cellular context, such as a prostate cancer cell line.

Principle: Prostate cancer cells engineered to overexpress AKR1C3 are treated with a substrate (e.g., androstenedione), and the production of testosterone is measured.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable prostate cancer cell line (e.g., LNCaP or PC3) stably overexpressing AKR1C3.

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Treat the cells with varying concentrations of this compound or control inhibitors for a predetermined period.

  • Substrate Addition and Incubation:

    • Add androstenedione to the cell culture medium and incubate for a specified time (e.g., 24 hours).

  • Testosterone Quantification:

    • Collect the cell culture supernatant.

    • Measure the concentration of testosterone in the supernatant using a commercially available ELISA kit or by LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition of testosterone production for each inhibitor concentration.

    • Determine the cellular IC50 value.

Causality Behind Experimental Choices: This cell-based assay provides a more physiologically relevant assessment of inhibitor efficacy by considering factors such as cell permeability and off-target effects. The use of a cell line overexpressing AKR1C3 enhances the signal window for measuring the inhibition of androgen synthesis.

Visualizing the Scientific Framework

AKR1C3 Signaling Pathway in Prostate Cancer

AKR1C3_Pathway cluster_Extracellular Extracellular cluster_Cell Prostate Cancer Cell cluster_Inhibitors Inhibitors DHEA_S DHEA-S DHEA DHEA DHEA_S->DHEA Androstenedione Androstenedione (A4) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone AKR1C3 DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR AKR1C3 AKR1C3 AR_nucleus AR (nucleus) AR->AR_nucleus Gene_Expression Gene Expression (Proliferation, Survival) AR_nucleus->Gene_Expression 5alpha_reductase 5α-reductase Inhibitor 5-Fluoro-3-(4-methylphenyl) benzoic acid Inhibitor->AKR1C3 Inhibition

Caption: AKR1C3's role in androgen synthesis and its inhibition.

Experimental Workflow for Inhibitor Validation

Workflow Start Hypothesized Inhibitor: This compound Biochemical_Assay Biochemical Assay: Recombinant AKR1C3 Inhibition Start->Biochemical_Assay IC50_Determination Determine AKR1C3 IC50 Biochemical_Assay->IC50_Determination Selectivity_Assay Selectivity Profiling: AKR1C1 & AKR1C2 Inhibition Assays IC50_Determination->Selectivity_Assay Selectivity_Analysis Analyze Selectivity Profile Selectivity_Assay->Selectivity_Analysis Cellular_Assay Cell-Based Assay: Androgen Production in PCa Cells Selectivity_Analysis->Cellular_Assay Cellular_IC50 Determine Cellular IC50 Cellular_Assay->Cellular_IC50 Conclusion Comparative Analysis and Lead Candidate Evaluation Cellular_IC50->Conclusion

Head-to-head comparison of "5-Fluoro-3-(4-methylphenyl)benzoic acid" analogs in functional assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Functional Comparison of GPR84 Modulators: A Head-to-Head Analysis of Biaryl and Heterocyclic Analogs

Introduction: Targeting GPR84 in Inflammation and Fibrosis

G-protein coupled receptor 84 (GPR84) has emerged as a significant therapeutic target in the field of immunometabolism.[1] Primarily expressed on immune cells like macrophages, neutrophils, and microglia, GPR84 is upregulated during inflammatory conditions.[1][2][3] Its activation by endogenous medium-chain fatty acids (MCFAs) triggers pro-inflammatory signaling cascades, making it a critical mediator in a host of diseases, including inflammatory bowel disease (IBD), idiopathic pulmonary fibrosis (IPF), and metabolic disorders.[1][4][5]

The development of small-molecule antagonists for GPR84 is a promising therapeutic strategy to mitigate these pathological processes.[4] Molecules based on a biaryl scaffold, such as the "5-Fluoro-3-(4-methylphenyl)benzoic acid" structure, represent a foundational chemical class for designing such modulators. This guide provides a head-to-head comparison of representative GPR84 antagonists in key functional assays, offering a framework for researchers engaged in the discovery and development of novel anti-inflammatory and anti-fibrotic agents. We will compare a well-documented clinical candidate, GLPG1205, with another clinically tested modulator, PBI-4050, which exhibits a more complex pharmacology.

The Analogs: A Comparative Overview

A successful drug discovery campaign hinges on understanding the nuances of how different chemical scaffolds interact with the target protein and influence downstream signaling. Here, we analyze two key compounds that have undergone clinical investigation.

1. GLPG1205: The Selective GPR84 Antagonist

  • Background: GLPG1205 is a potent, selective, and orally active antagonist of GPR84.[6] It has been evaluated in Phase II clinical trials for ulcerative colitis and idiopathic pulmonary fibrosis.[7][8] Although development was halted due to insufficient efficacy in these specific indications, it remains a critical tool compound for interrogating GPR84 biology.[7]

  • Mechanism of Action: GLPG1205 functions as a negative allosteric modulator or direct antagonist, binding to GPR84 to prevent its activation by agonists.[7] This blockade inhibits downstream Gi-protein signaling, which is responsible for mediating the receptor's pro-inflammatory effects.[1]

2. PBI-4050 (Fezagepras): A Dual-Target Modulator

  • Background: PBI-4050 is a novel, orally active small molecule with demonstrated anti-fibrotic and anti-inflammatory properties in various preclinical models, including lung, kidney, and liver fibrosis.[9][10] Its clinical development for IPF was discontinued, but its unique mechanism provides valuable insights.[11]

  • Mechanism of Action: Unlike GLPG1205, PBI-4050 exhibits a dual mechanism. It acts as an antagonist of the pro-fibrotic GPR84 receptor while simultaneously acting as an agonist of the protective GPR40 receptor.[12] This dual activity is proposed to synergistically reduce fibrosis and inflammation.[12]

The GPR84 Signaling Cascade

GPR84 primarily couples to the inhibitory G-protein, Gαi. Upon activation by an agonist, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This primary signaling event triggers a cascade of downstream effects, including the activation of the Akt and ERK pathways, which regulate inflammatory gene expression and cell functions like chemotaxis and phagocytosis.[2][3]

GPR84_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist GPR84 Agonist (e.g., MCFAs, 6-OAU) GPR84 GPR84 Agonist->GPR84 G_protein αi βγ GPR84->G_protein AC Adenylyl Cyclase G_protein:f0->AC PI3K_Akt PI3K/Akt Pathway G_protein:f1->PI3K_Akt ERK_Pathway ERK Pathway G_protein:f1->ERK_Pathway cAMP cAMP ATP ATP cAMP->PI3K_Akt Downstream Pro-inflammatory Gene Expression, Chemotaxis, Phagocytosis Antagonist GPR84 Antagonist (e.g., GLPG1205) Antagonist->GPR84

Caption: GPR84 signaling pathway and point of antagonist intervention.

Head-to-Head Functional Assays: Methodologies & Rationale

To objectively compare GPR84 modulators, a tiered approach employing biochemical and cell-based functional assays is essential. The following protocols provide a robust framework for characterization.

Experimental Workflow for Compound Characterization

Workflow cluster_tertiary Cell-Based Functional Assays A Primary Screen: [35S]GTPγS Binding Assay B Secondary Screen: cAMP Accumulation Assay A->B Confirm On-Target Signaling C Tertiary Assays: Cell-Based Functional Readouts B->C Validate in Physiological Context D Chemotaxis Assay (Neutrophils/Macrophages) C->D E Cytokine Release Assay (LPS-primed Macrophages) C->E F Phagocytosis Assay (Macrophages) C->F G Determine IC50/EC50 & Potency D->G E->G F->G H Assess Efficacy & Mechanism of Action G->H

Caption: Tiered workflow for characterizing novel GPR84 modulators.

[³⁵S]GTPγS Binding Assay (Target Engagement)
  • Principle: This assay directly measures the activation of G-proteins upon receptor stimulation. In the presence of an agonist, the Gαi subunit exchanges GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS. A potent antagonist will block this agonist-induced increase in [³⁵S]GTPγS binding.

  • Expertise & Causality: This is the gold-standard primary assay because it measures the first step in G-protein activation, providing a clean, amplified signal that is proximal to the receptor. It is crucial for confirming that a compound's activity is mediated through G-protein coupling.

  • Protocol:

    • Membrane Preparation: Use membranes from a stable cell line overexpressing human GPR84 (e.g., CHO-K1 or HEK293 cells).[13]

    • Reaction Mixture: In a 96-well plate, combine cell membranes (5-10 µg protein/well), GDP (10 µM), and varying concentrations of the antagonist (e.g., GLPG1205).

    • Agonist Challenge: Add a known GPR84 agonist (e.g., 6-OAU or 2-HTP) at its EC₈₀ concentration.[13] For agonist-mode testing of compounds like PBI-4050, omit the reference agonist.

    • Initiate Reaction: Add [³⁵S]GTPγS (0.1 nM) to initiate the binding reaction.

    • Incubation: Incubate for 60 minutes at 30°C.

    • Termination & Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.

    • Detection: Measure radioactivity on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC₅₀ value.

cAMP Accumulation Assay (Signaling Pathway)
  • Principle: As GPR84 is Gi-coupled, its activation inhibits adenylyl cyclase, reducing cAMP production. To measure this decrease effectively, adenylyl cyclase is first stimulated with forskolin. An antagonist will reverse the agonist-induced drop in cAMP levels.

  • Expertise & Causality: This assay confirms the functional consequence of Gi coupling. Using forskolin to pre-stimulate cAMP production creates a large dynamic range, making the inhibitory effect of GPR84 activation easier to quantify.

  • Protocol:

    • Cell Plating: Seed GPR84-expressing CHO-K1 cells in a 96-well plate and grow to confluence.

    • Pre-treatment: Incubate cells with varying concentrations of the antagonist for 30 minutes in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • Agonist & Forskolin Challenge: Add a GPR84 agonist (EC₈₀ concentration) along with forskolin (10 µM).

    • Incubation: Incubate for 30 minutes at 37°C.

    • Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, AlphaLISA, or ELISA).

    • Data Analysis: Calculate the IC₅₀ of the antagonist by plotting its concentration-dependent reversal of the agonist effect.

Neutrophil Chemotaxis Assay (Cell-Based Function)
  • Principle: GPR84 activation promotes the migration of immune cells like neutrophils towards inflammatory stimuli.[5] This assay measures the ability of an antagonist to block this migration.

  • Expertise & Causality: Chemotaxis is a key pathophysiological function of neutrophils in inflammatory diseases. This assay provides direct evidence that target engagement translates into a physiologically relevant cellular outcome.

  • Protocol:

    • Neutrophil Isolation: Isolate primary human or murine neutrophils from whole blood using density gradient centrifugation.

    • Assay Setup: Use a multi-well chemotaxis plate (e.g., Boyden chamber) with a porous membrane (3-5 µm pores).

    • Loading: Add a GPR84 agonist to the lower chamber as a chemoattractant. In the upper chamber, add isolated neutrophils that have been pre-incubated with various concentrations of the antagonist (e.g., GLPG1205) or vehicle control.

    • Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator to allow cell migration.

    • Quantification: Measure the number of cells that have migrated to the lower chamber. This can be done by lysing the cells in the lower chamber and quantifying a cellular marker (e.g., using a fluorescent DNA-binding dye like CyQUANT) or by direct cell counting via flow cytometry or microscopy.

    • Data Analysis: Determine the IC₅₀ of the antagonist for inhibiting chemotaxis.

Comparative Data Summary

The following table summarizes expected outcomes for the analogs in the described functional assays, based on published literature. This provides a clear, quantitative basis for comparison.

Parameter GLPG1205 PBI-4050 Hypothetical 'Analog-FMB' Reference(s)
Target(s) Selective GPR84GPR84, GPR40Presumed GPR84[7][12]
Mechanism of Action Antagonist / NAMGPR84 Antagonist / GPR40 AgonistPredicted Antagonist[7][12]
[³⁵S]GTPγS Binding (IC₅₀) Potent (low nM range)Moderate (nM to µM range)To be determined[6][13]
cAMP Assay (IC₅₀) Potent (low nM range)Moderate (nM to µM range)To be determined[2]
Neutrophil Chemotaxis (IC₅₀) Potent inhibitionDemonstrates inhibitionTo be determined[5]
In Vivo Efficacy Anti-inflammatory & anti-fibrotic effects in preclinical modelsAnti-inflammatory & anti-fibrotic effects in preclinical modelsTo be determined[6][9]

Note: Data for 'Analog-FMB' is hypothetical and serves as a placeholder for experimental determination.

Conclusion and Future Directions

This guide outlines a comprehensive framework for the head-to-head functional comparison of GPR84 modulators. The selective antagonist GLPG1205 serves as an excellent benchmark for potent and specific GPR84 inhibition, while the dual-target modulator PBI-4050 highlights an alternative therapeutic strategy of engaging both pro- and anti-fibrotic pathways.

For novel chemical scaffolds like "this compound," the described workflow is critical for establishing a clear pharmacological profile. Key steps include confirming on-target activity via GTPγS and cAMP assays, followed by validation in physiologically relevant cell-based models of chemotaxis and inflammation. By systematically comparing potency and efficacy against well-characterized analogs, researchers can rapidly advance the development of new medicines for a range of inflammatory and fibrotic diseases.

References

  • GLPG1205 - Wikipedia. [Link]

  • Caron, A., et al. (2020). PBI-4050 reduces pulmonary hypertension, lung fibrosis, and right ventricular dysfunction in heart failure. PubMed.
  • GLPG-1205 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Gendron, F. P., et al. (2018). Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis. PMC. [Link]

  • Wang, J., et al. (2022). Pro-phagocytic function and structural basis of GPR84 signaling. ResearchGate. [Link]

  • Kim, J., et al. (2023). GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity. JCI. [Link]

  • Prometic Announces Publication of PBI-4050's Novel Antifibrotic Mechanism of Action in American Journal of Pathology. FirstWord Pharma. [Link]

  • Recio, C., et al. (2018). Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. PMC - PubMed Central. [Link]

  • Marsango, S., et al. (2020). Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84. PMC - NIH. [Link]

  • What are GPR84 agonists and how do they work? Patsnap Synapse. [Link]

  • What are G-protein coupled receptor 84 antagonists and how do they work? Patsnap Synapse. [Link]

  • Galapagos regains full rights to GPR84 inhibitor GLPG1205. Galapagos NV. [Link]

  • Work Stops on Fezagepras, or PBI-4050, as Potential IPF Treatment. Pulmonary Fibrosis News. [Link]

  • Fant-U-Lah, S., et al. (2018). Fatty acid receptor modulator PBI-4050 inhibits kidney fibrosis and improves glycemic control. PubMed.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Fluoro-3-(4-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of drug discovery and scientific research, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Fluoro-3-(4-methylphenyl)benzoic acid, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to handle this compound safely from acquisition to final disposition, ensuring a secure and compliant laboratory environment.

Hazard Assessment and Precautionary Measures: Understanding the Compound

This compound is a fluorinated aromatic carboxylic acid. While specific toxicity data for this exact compound is limited, its structural motifs—a fluorinated benzene ring and a benzoic acid group—necessitate handling it with the precautions typical for this chemical class. Based on data from structurally similar fluorinated benzoic acids, the primary hazards include irritation to the skin, eyes, and respiratory system.[1][2][3][4][5]

Immediate Safety and Handling Precautions: Before beginning any work that will generate waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The causality here is direct: preventing exposure is the most effective safety measure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes or fine dust particles.[6]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber, to prevent skin contact.[6]

  • Respiratory Protection: When handling the compound in its powdered form or when dust generation is possible, a NIOSH-approved respirator (e.g., N95 dust mask or higher) should be used.[6]

  • Protective Clothing: A standard laboratory coat is essential to protect against incidental skin contact.

In the event of exposure, immediately flush the affected area with copious amounts of water and seek medical advice.[1][4]

Waste Characterization and Segregation: A Critical Step

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides a framework for managing hazardous waste from "cradle-to-grave".[7][8][9] this compound must be treated as a hazardous waste. It is crucial to never dispose of this chemical in the regular trash or down the sanitary sewer.[8]

Why is it Hazardous Waste? This compound is a halogenated organic compound due to the presence of a carbon-fluorine bond.[10] Halogenated organic wastes are specifically regulated because their improper disposal, particularly through incineration at inadequate temperatures, can lead to the formation of highly toxic byproducts. Therefore, they require specialized disposal methods.[10]

The Principle of Segregation: Proper segregation is fundamental to safe and compliant chemical waste disposal. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Designated Waste Stream: Collect this compound waste in a container specifically designated for Halogenated Organic Solids .

  • Preventing Incompatibility: This compound may be incompatible with strong oxidizing agents.[2][4][6] Segregation prevents potentially violent chemical reactions that could occur if incompatible wastes were mixed in the same container.[11]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure safety and compliance throughout the waste handling process.

Step 1: Container Selection

  • Choose a container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers with a secure, screw-top cap are appropriate.[8][11]

  • Ensure the container is in good condition, free from cracks or deterioration, and will not leak.[11]

  • The container must be clean and dry before the first addition of waste.

Step 2: Waste Collection

  • Carefully transfer the solid waste into the designated, properly labeled container using a funnel or other appropriate tools to minimize dust generation.

  • If dealing with solutions containing this compound, collect them in a designated Halogenated Organic Liquids container.

  • Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[7][11]

Step 3: Labeling the Waste Container

  • Proper labeling is a critical regulatory requirement.[12] As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's EHS department.

  • The label must include:

    • The words "Hazardous Waste" .[8][12]

    • The full, unabbreviated chemical name: "this compound" . For mixtures, list all components and their approximate percentages.[8]

    • The date of waste generation (accumulation start date).[8]

    • The specific hazards associated with the chemical (e.g., "Irritant"). Check the appropriate hazard pictograms.[8]

    • The name and contact information of the Principal Investigator or responsible person.[8]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[11][12]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7][12]

  • Ensure the SAA is clearly marked with "Hazardous Waste" signage.[7]

  • Store the container with the label facing forward for easy inspection.[11]

  • Keep the container securely capped at all times, except when adding waste.[11]

Step 5: Arranging for Disposal

  • Once the waste container is full (or after one year, whichever comes first for partially filled containers), arrange for its removal.[11]

  • Contact your institution's EHS department to schedule a pickup. They will work with a licensed hazardous waste disposal facility to ensure the waste is transported and disposed of in compliance with all federal and state regulations.[7][13]

  • Never attempt to transport hazardous waste yourself.

Data and Hazard Summary

ParameterInformationSource(s)
Chemical Name This compound-
Classification Hazardous Waste; Halogenated Organic Compound[10]
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation[1][2][3][4][5]
Incompatible Materials Strong oxidizing agents[2][4][6]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab Coat, Respirator (for solids)[6]
Disposal Method Collection by a licensed hazardous waste disposal facility[7][8][13]
Prohibited Disposal Do not dispose of in regular trash or down the drain[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (Solid or in Solution) B Characterize as Hazardous Waste (Halogenated Organic Compound) A->B Is it chemical waste? C Select Compatible Container (HDPE or Glass, <90% Full) B->C Segregate from other wastes D Affix 'Hazardous Waste' Label (Complete all fields) C->D First drop of waste added E Store in Designated SAA (Sealed, Near Point of Generation) D->E Store securely F Container Full or 1 Year Passes E->F Monitor fill level & date G Contact EHS for Pickup F->G Initiate disposal request H Transfer to Licensed Disposal Facility G->H EHS coordinates

Caption: Decision and process flow for compliant chemical waste disposal.

By adhering to this structured protocol, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment, and upholding the highest standards of scientific practice.

References

  • Benchchem. (n.d.). Safe Disposal of 4-Amino-2-fluorobenzoic Acid: A Procedural Guide.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Environmental Health and Safety, The University of Texas at Dallas. (n.d.). How to Dispose of Chemical Waste.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid.
  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation.
  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Fluorobenzoic acid.
  • National Center for Biotechnology Information. (2026, January 3). PubChem Compound Summary for CID 53211136, 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid.
  • National Center for Biotechnology Information. (2026, January 3). PubChem Compound Summary for CID 103186327, 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid.
  • TCI Chemicals. (2025, February 14). Safety Data Sheet: Benzoic Acid.
  • Sigma-Aldrich. (2024, January 9). Safety Data Sheet: p-Toluic acid.
  • Regulations.gov. (2008, June 20). Safety Data Sheet: 5-Fluoro-2-methylbenzoic acid.
  • Fisher Scientific. (2013, August 16). Safety Data Sheet: 4'-Fluoro-1,1'-biphenyl-4-carboxylic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
  • Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Fluorobenzoic acid.

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A Researcher's Guide to Handling 5-Fluoro-3-(4-methylphenyl)benzoic Acid: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 5-Fluoro-3-(4-methylphenyl)benzoic acid. The following protocols are grounded in established safety principles for handling aromatic carboxylic acids and fluorinated compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The hazard assessment and safety recommendations provided herein are based on the known hazards of the structurally similar compound, 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid, and the general toxicological profiles of fluorinated benzoic acids.[1][2][3][4][5] Always perform a risk assessment for your specific experimental conditions and consult with your institution's Environmental Health and Safety (EHS) department.

At-a-Glance Hazard Assessment

Based on data from analogous compounds, this compound should be handled as a hazardous substance with the following potential effects[1][4][5]:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2A/1): Causes serious, potentially damaging eye irritation.[1][4][5]

  • Respiratory Tract Irritation (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[1][3]

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The causality for these hazards lies in the acidic nature of the carboxylic acid group and the potential biological activity of the fluorinated aromatic structure.

Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Before any handling, ensure appropriate engineering controls are in place. The causality is simple: containing the hazard at its source is fundamentally safer than relying solely on PPE.

  • Certified Chemical Fume Hood: All weighing, transferring, and dissolution of solid this compound must be performed inside a certified chemical fume hood. This is critical to minimize the inhalation of fine particulates, which can cause respiratory irritation.[1][5]

  • Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be immediately accessible (within a 10-second travel distance) from the handling area.[1] Accidental eye or extensive skin contact requires immediate and copious irrigation.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to mitigate the identified hazards. Do not just wear PPE; understand its purpose and limitations.

PPE Selection Summary
EquipmentSpecificationRationale for Use
Eye & Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is required when handling larger quantities (>25g) or when there is a splash risk.Protects against airborne dust and splashes, mitigating the risk of serious eye irritation.[1][4][5]
Hand Protection Nitrile gloves (minimum 4 mil thickness). Change gloves immediately if contaminated.Provides a barrier against skin contact to prevent irritation. Nitrile offers good chemical resistance for incidental contact.[1]
Body Protection Flame-resistant (FR) lab coat, fully buttoned, with tight-fitting cuffs.Protects skin on the arms and body from contact with the chemical.
General Attire Long pants and fully enclosed, chemical-resistant shoes.Ensures no skin is exposed below the waist.
Respiratory Protection Generally not required when handling small quantities inside a certified fume hood. For large spills or work outside a fume hood, a NIOSH-approved N95 respirator may be required based on your institutional risk assessment.The fume hood provides primary respiratory protection. A respirator is a secondary measure for non-routine events.[1][3]

Operational Plans: From Receipt to Reaction

Step-by-Step Guide for Weighing and Handling Solid Compound

This protocol is designed to prevent the generation and dispersal of chemical dust.

  • Preparation:

    • Verify the chemical fume hood is functioning correctly (check airflow monitor).

    • Don all required PPE as specified in the table above.

    • Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.

    • Gather all necessary equipment (spatulas, weigh boats, receiving flask, solvent).

  • Handling:

    • Carefully open the container, avoiding any puff of powder.

    • Use a clean spatula to transfer the desired amount of the solid to a weigh boat on a tared balance. Perform this action slowly and close to the work surface to minimize dust.

    • Once weighed, gently tap the solid from the weigh boat into the receiving flask.

    • If any residue remains, use a small amount of the intended solvent to rinse the weigh boat and add it to the flask.

  • Post-Handling:

    • Securely cap the stock container and the receiving flask.

    • Wipe down the spatula with a solvent-dampened cloth.

    • Dispose of the weigh boat, absorbent liner, and any contaminated wipes in the designated solid hazardous waste container.

    • Remove gloves using the proper technique (see below) and dispose of them. Wash hands thoroughly with soap and water.

Emergency and Disposal Plans

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, call for medical assistance.[1]

  • Minor Spill (inside fume hood):

    • Ensure PPE is not compromised.

    • Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).

    • Gently sweep the absorbed material into a designated hazardous waste container.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

    • Place all cleanup materials into the solid hazardous waste container.

Waste Disposal Plan

The strong carbon-fluorine bond present in this compound means it is persistent.[1] Disposal must be handled responsibly to prevent environmental contamination.

  • Solid Waste: All contaminated disposable materials, including gloves, weigh boats, absorbent pads, and excess solid chemical, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound and any solvent rinses must be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless approved by your EHS department.

  • Disposal Method: The primary recommended disposal method for fluorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[1] This is the most effective method for ensuring the complete destruction of the molecule. Never dispose of this chemical down the drain or in regular trash.

Visualization of the Safe Handling Workflow

The following diagram outlines the critical steps and decision points for safely handling this compound.

G Safe Handling Workflow for this compound cluster_prep Pre-Operational Checks cluster_handling Handling Operations (in Fume Hood) cluster_post Post-Handling Procedures cluster_emergency Contingency risk_assessment 1. Conduct Risk Assessment (Review SDS of Analog) eng_controls 2. Verify Engineering Controls (Fume Hood, Eyewash) risk_assessment->eng_controls don_ppe 3. Don Required PPE (Goggles, Gloves, Lab Coat) eng_controls->don_ppe weigh 4. Weigh Solid Compound don_ppe->weigh dissolve 5. Prepare Solution weigh->dissolve spill Spill or Exposure? weigh->spill cleanup 6. Clean Work Area & Equipment dissolve->cleanup dissolve->spill waste 7. Segregate & Label Waste cleanup->waste doff_ppe 8. Doff PPE Correctly waste->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash spill->cleanup No emergency_proc Follow Emergency Procedures spill->emergency_proc Yes emergency_proc->cleanup Aftermath

Caption: Workflow for safe handling of this compound.

References

  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]

  • Angene Chemical. (2024, August 22). Safety Data Sheet: 3-[(4-methylphenyl)sulfamoyl]benzoic acid. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]

Sources

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